(1-Ethylpropyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentan-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-10(4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWHJRFXUPLZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152520 | |
| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-58-3 | |
| Record name | 3-Phenylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PHENYLPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Ethyl-propyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX6MN973H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of (1-Ethylpropyl)benzene: A Technical Guide
An in-depth examination of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of (1-Ethylpropyl)benzene, a key intermediate for researchers, scientists, and drug development professionals.
This compound, also known as 3-phenylpentane, is an alkylbenzene of interest in various chemical and pharmaceutical applications. Its synthesis predominantly relies on the Friedel-Crafts alkylation of benzene, a fundamental and widely studied electrophilic aromatic substitution reaction. This technical guide provides a comprehensive overview of the synthesis pathways, the underlying reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
I. Synthesis Pathways
The primary and most direct route for the synthesis of this compound is the Friedel-Crafts alkylation of benzene. This reaction involves the introduction of a 1-ethylpropyl (or sec-pentyl) group onto the benzene ring. Two main classes of alkylating agents can be employed: alkenes and alkyl halides, each with specific catalysts and reaction conditions.
A common approach involves the alkylation of benzene with 1-pentene using a solid phosphoric acid (SPA) catalyst.[1][2][3] This method is of industrial interest and has been studied under various temperature and pressure conditions.[1][2] Alternatively, the classical Friedel-Crafts alkylation can be performed using a suitable alkyl halide, such as 3-chloropentane or 3-bromopentane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]
Another potential, though less direct, synthetic strategy could involve a Friedel-Crafts acylation followed by reduction. For instance, reacting benzene with valeryl chloride would yield valerophenone, which could then be reduced to this compound. This two-step process can be advantageous in avoiding polyalkylation and carbocation rearrangements, which are common limitations of Friedel-Crafts alkylation.[6][7]
II. Reaction Mechanism
The synthesis of this compound via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism.[4][6] The key steps are outlined below:
-
Generation of the Electrophile: The reaction is initiated by the formation of a carbocation electrophile.
-
From an Alkene (1-pentene): In the presence of a protic acid catalyst like solid phosphoric acid, the double bond of 1-pentene is protonated. This initially forms a less stable primary carbocation, which rapidly rearranges via a hydride shift to the more stable secondary carbocation, the 1-ethylpropyl cation.
-
From an Alkyl Halide (e.g., 3-chloropentane): A Lewis acid catalyst, such as AlCl₃, coordinates with the halogen atom of the alkyl halide, weakening the carbon-halogen bond and facilitating its departure to form the 1-ethylpropyl carbocation.[4][5]
-
-
Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile and attacks the electrophilic carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the conjugate base of the acid catalyst (e.g., [H₂PO₄]⁻ or [AlCl₄]⁻), abstracts a proton from the carbon atom bearing the newly attached alkyl group. This regenerates the aromaticity of the benzene ring, yielding the final product, this compound, and regenerating the catalyst.[4][6]
A significant challenge in Friedel-Crafts alkylation is the potential for side reactions. The alkyl group is an activating group, making the product more nucleophilic than the starting benzene. This can lead to polyalkylation, where more than one alkyl group is added to the benzene ring.[7][8] Using a large excess of benzene can help to minimize this side reaction.[8] Furthermore, carbocation rearrangements can occur, especially when using primary alkyl halides, leading to a mixture of isomeric products.[7][9]
III. Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound based on the alkylation of benzene with 1-pentene over a solid phosphoric acid catalyst.
| Parameter | Value | Reference |
| Temperature Range | 160-220 °C | [1][2] |
| Pressure | 3.8 MPa | [1][2] |
| Benzene to 1-Pentene Molar Ratio | 6:1 to 1:6 | [1][2] |
Note: The selectivity for this compound versus other isomers and oligomerization products is influenced by these reaction conditions. Lower temperatures tend to favor alkylation over dimerization.[1]
IV. Experimental Protocols
While a specific, detailed protocol for the laboratory synthesis of this compound is not available in a single source from the provided search results, a general procedure can be constructed based on established Friedel-Crafts alkylation methods. The following protocols are representative of the synthesis using either an alkene or an alkyl halide.
Protocol 1: Alkylation of Benzene with 1-Pentene using a Solid Acid Catalyst
This protocol is based on the studies of benzene alkylation with alkenes over solid phosphoric acid.[1][2]
Materials:
-
Benzene (anhydrous)
-
1-Pentene
-
Solid Phosphoric Acid (SPA) catalyst
-
High-pressure stirred reactor
Procedure:
-
Charge the high-pressure reactor with the solid phosphoric acid catalyst.
-
Add a measured amount of anhydrous benzene to the reactor.
-
Seal the reactor and begin stirring.
-
Pressurize the reactor with an inert gas (e.g., nitrogen) and then vent to ensure an inert atmosphere.
-
Heat the reactor to the desired temperature (e.g., 180 °C).
-
Introduce 1-pentene into the reactor at a controlled rate to maintain the desired pressure (3.8 MPa).
-
Maintain the reaction at the set temperature and pressure for the desired reaction time. Monitor the reaction progress by taking aliquots for analysis (e.g., by Gas Chromatography).
-
After the reaction is complete, cool the reactor to room temperature and carefully depressurize.
-
Filter the reaction mixture to remove the solid catalyst.
-
The crude product can be purified by distillation to separate the this compound from unreacted benzene, other isomers, and any oligomerization byproducts.
Protocol 2: Friedel-Crafts Alkylation of Benzene with 3-Chloropentane
This protocol is a general representation of a Friedel-Crafts alkylation using an alkyl halide and a Lewis acid catalyst.[5][10]
Materials:
-
Benzene (anhydrous)
-
3-Chloropentane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Three-necked round-bottom flask
-
Stirrer
-
Condenser with a drying tube
-
Dropping funnel
-
Ice bath
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.
-
Charge the flask with anhydrous benzene and cool it in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the cooled and stirred benzene. An exothermic reaction may occur.
-
Once the catalyst is added and the mixture is cooled, add 3-chloropentane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
V. Visualizations
The following diagrams illustrate the key pathways and mechanisms involved in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. askthenerd.com [askthenerd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpentane, also known as (1-ethylpropyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1] It belongs to the class of alkylbenzenes, characterized by a phenyl group attached to a pentyl chain at the third carbon position.[2] This compound serves as a valuable intermediate in organic synthesis and is utilized in the flavor and perfumery industry.[2] Understanding its physical and chemical properties is crucial for its application in research, particularly in the development of new synthetic methodologies and as a reference compound in analytical studies. This guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Phenylpentane, detailed experimental protocols for its synthesis and characteristic reactions, and spectral data for its identification.
Physical Properties
3-Phenylpentane is a colorless to light yellow liquid at room temperature.[1] Its physical properties are summarized in the tables below, providing a clear reference for laboratory and industrial applications.
General and Thermodynamic Properties
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₁H₁₆ | - | [1][3] |
| Molar Mass | 148.24 | g/mol | [1][3] |
| Boiling Point | 185.7 - 191 | °C | [1] |
| Melting Point | -44.72 (estimate) | °C | - |
| Flash Point | 68.3 | °C | - |
| Density | 0.86 | g/cm³ | [1] |
Optical and Spectroscopic Properties
| Property | Value | Units | Conditions | Reference(s) |
| Refractive Index | 1.4870 - 1.4890 | - | 20 °C | - |
| 1H NMR | See Spectral Data Section | ppm | - | - |
| 13C NMR | See Spectral Data Section | ppm | - | [1] |
| Infrared (IR) | See Spectral Data Section | cm⁻¹ | - | [1] |
| Mass Spectrometry (MS) | See Spectral Data Section | m/z | - | [1] |
Solubility
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Diethyl Ether | Miscible |
| Benzene | Miscible |
Chemical Properties and Reactivity
As an alkylbenzene, 3-Phenylpentane exhibits reactivity characteristic of both the aromatic ring and the alkyl side chain. The phenyl group can undergo electrophilic aromatic substitution reactions, while the benzylic protons on the pentyl chain are susceptible to radical reactions.
Electrophilic Aromatic Substitution: Nitration
The benzene ring of 3-Phenylpentane can be nitrated, a key reaction for the introduction of a nitro group, which can be further functionalized. The alkyl group is an ortho-, para- director.
Materials:
-
3-Phenylpentane
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 or 1:2 molar ratio) is prepared by slowly adding the sulfuric acid to the nitric acid.
-
3-Phenylpentane is added dropwise to the nitrating mixture while maintaining the temperature below 10 °C to control the exothermic reaction and minimize side products.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
The reaction is quenched by pouring the mixture over crushed ice.
-
The product is extracted with an organic solvent like dichloromethane or diethyl ether.
-
The organic layer is washed with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude nitrated product.
-
The product can be purified by column chromatography to separate the ortho and para isomers.
Radical Halogenation
The benzylic hydrogens at the C3 position of the pentyl chain are susceptible to radical substitution, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Materials:
-
3-Phenylpentane
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or a suitable alternative solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Reflux condenser, round-bottom flask, magnetic stirrer
Procedure:
-
A solution of 3-Phenylpentane, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN or benzoyl peroxide in carbon tetrachloride is prepared in a round-bottom flask under an inert atmosphere.
-
The mixture is heated to reflux with vigorous stirring. The reaction is initiated by light or heat.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product, 3-bromo-3-phenylpentane, is purified by distillation or column chromatography.
Synthesis of 3-Phenylpentane
Several synthetic routes can be employed for the preparation of 3-Phenylpentane. Two common methods are Friedel-Crafts alkylation and a Grignard-based synthesis followed by reduction.
Method 1: Friedel-Crafts Alkylation
This method involves the reaction of benzene with a suitable pentyl halide or alcohol in the presence of a Lewis acid catalyst. A potential issue with this method is the possibility of carbocation rearrangements, which may lead to a mixture of isomers.
Materials:
-
Benzene
-
3-Chloropentane or 3-Pentanol
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Inert solvent (e.g., carbon disulfide or excess benzene)
-
Ice bath
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
A mixture of benzene and the Lewis acid catalyst (e.g., AlCl₃) is prepared in a round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, and cooled in an ice bath.
-
The alkylating agent (3-chloropentane or 3-pentanol) is added dropwise to the stirred mixture.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for a period to ensure completion.
-
The reaction is quenched by slowly pouring the mixture over ice and dilute hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.
-
The crude 3-Phenylpentane is purified by fractional distillation.
Method 2: Grignard Synthesis and Reduction
This two-step approach involves the synthesis of 3-phenyl-3-pentanol via a Grignard reaction, followed by the reduction of the tertiary alcohol to yield 3-Phenylpentane.
Step 1: Synthesis of 3-Phenyl-3-pentanol
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
3-Pentanone
-
Aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
A Grignard reagent, phenylmagnesium bromide, is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
The Grignard reagent is then reacted with 3-pentanone, which is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is stirred for a period at room temperature to ensure completion.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product, 3-phenyl-3-pentanol, is extracted with diethyl ether, and the organic layer is washed, dried, and the solvent evaporated.
Step 2: Reduction of 3-Phenyl-3-pentanol
Materials:
-
3-Phenyl-3-pentanol
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl) (for Clemmensen reduction)
-
OR Hydrazine hydrate (N₂H₄·H₂O) and Potassium Hydroxide (KOH) in a high-boiling solvent like diethylene glycol (for Wolff-Kishner reduction)
Procedure (Clemmensen Reduction):
-
The crude 3-phenyl-3-pentanol is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed.
-
The final product, 3-Phenylpentane, is purified by distillation.
Procedure (Wolff-Kishner Reduction):
-
3-phenyl-3-pentanone (obtained by oxidation of 3-phenyl-3-pentanol) is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent.
-
Water is distilled off to drive the reaction to completion.
-
After cooling, the product is isolated by extraction and purified by distillation.
References
Spectroscopic data for (1-Ethylpropyl)benzene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (1-Ethylpropyl)benzene, also known as 3-phenylpentane. The information presented herein is crucial for the unambiguous identification and characterization of this compound in various research and development settings. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 - 7.15 | m | 5H | Ar-H |
| 2.43 | p | 1H | Ar-CH |
| 1.60 | m | 4H | -CH₂ -CH₃ |
| 0.81 | t | 6H | -CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | C -Ar (quaternary) |
| 128.3 | C -H (aromatic) |
| 127.8 | C -H (aromatic) |
| 125.8 | C -H (aromatic) |
| 51.8 | Ar-C H |
| 29.1 | -C H₂-CH₃ |
| 11.9 | -CH₂-C H₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085 - 3030 | Medium | C-H stretch (aromatic) |
| 2960 - 2870 | Strong | C-H stretch (aliphatic) |
| 1605, 1495 | Medium-Weak | C=C stretch (aromatic ring) |
| 1455 | Medium | C-H bend (aliphatic) |
| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Sample Preparation: Neat liquid film
Table 4: Mass Spectrometry (MS) Data for this compound[1]
| m/z | Relative Intensity (%) | Assignment |
| 148 | 25 | [M]⁺ (Molecular Ion) |
| 119 | 100 | [M - C₂H₅]⁺ (Base Peak) |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.
2. Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
3. Data Acquisition:
-
¹H NMR: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated with proton decoupling.
4. Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) salt plates.
2. Instrumentation: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.
3. Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
4. Data Processing: The resulting interferogram was Fourier transformed to produce the final infrared spectrum.
Mass Spectrometry (MS)
1. Sample Introduction: A dilute solution of this compound in dichloromethane was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS).
2. Instrumentation: An electron ionization (EI) mass spectrometer was used for the analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
4. Mass Spectrometer Conditions:
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
5. Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and analyzed.
Visualizations
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Thermochemical Data of (1-Ethylpropyl)benzene (CAS Number 1196-58-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for the compound (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, with the CAS number 1196-58-3. This document is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and well-documented thermochemical information.
Compound Identification
-
Chemical Structure: A benzene ring substituted with a pentan-3-yl group.
Thermochemical Data Presentation
The following table summarizes the available quantitative thermochemical data for this compound. It is important to note that many of the available values are calculated estimations rather than experimentally determined figures.
| Thermochemical Property | Value | Units | Source/Method |
| Enthalpy of Formation (Gas, ΔfH°gas) | -39.12 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion (ΔfusH°) | 14.76 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization (ΔvapH°) | 41.97 | kJ/mol | Joback Calculated Property |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 151.71 | kJ/mol | Joback Calculated Property |
| Enthalpy of Reaction (ΔrH°) | -0.16 ± 0.08 | kJ/mol | Equilibrium (Eqk) |
| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/mol·K | |
| Standard Entropy (S°) | Data not available | J/mol·K | |
| Kovats Retention Index (Standard Non-polar) | 1071, 1076, 1077, 1082, 1090 | unitless | Experimental (Gas Chromatography) |
| Kovats Retention Index (Standard Polar) | 1268, 1280.7, 1281 | unitless | Experimental (Gas Chromatography) |
Experimental Protocols
1. Enthalpy of Formation (Combustion Calorimetry)
The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.[6]
-
Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the exothermic combustion reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is meticulously measured to calculate the heat of combustion.
-
Apparatus: A bomb calorimeter consists of a high-strength steel bomb, a water bath, a stirrer, a thermometer with high resolution, and an ignition system.[6]
-
Procedure:
-
A pellet of the sample is weighed and placed in a crucible inside the bomb.
-
A fuse wire is connected to the ignition circuit and placed in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded over a period to establish a baseline.
-
The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6]
-
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7]
2. Enthalpy of Fusion and Heat Capacity (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material, including melting (fusion) and heat capacity.[2][8]
-
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature, while both are subjected to a controlled temperature program.
-
Apparatus: A DSC instrument includes a furnace with two sample holders (one for the sample and one for an empty reference pan), temperature sensors, and a system to control the temperature and atmosphere.[9]
-
Procedure for Enthalpy of Fusion:
-
A small, accurately weighed sample is hermetically sealed in a sample pan.
-
The sample is heated at a constant rate through its melting point.
-
The instrument records the heat flow required to maintain the same temperature in both the sample and reference pans. An endothermic peak is observed during melting.
-
-
Data Analysis for Enthalpy of Fusion: The area under the melting peak is directly proportional to the enthalpy of fusion (ΔfusH°). The instrument is calibrated using standard materials with known enthalpies of fusion.
-
Procedure for Heat Capacity:
-
Three separate runs are performed under the same temperature program: an empty pan (baseline), a standard material with a known heat capacity (e.g., sapphire), and the sample.[10]
-
The difference in heat flow between the sample and the empty pan is compared to the difference between the standard and the empty pan.
-
-
Data Analysis for Heat Capacity: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample and the standard at a given temperature.[9][11]
3. Enthalpy of Vaporization (Knudsen Effusion Method)
The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of vaporization or sublimation can be calculated using the Clausius-Clapeyron equation.[12][13]
-
Principle: A sample is placed in a sealed container (a Knudsen cell) with a small orifice. In a high vacuum, molecules from the sample effuse through the orifice at a rate proportional to the vapor pressure of the substance. The rate of mass loss is measured.[12][14]
-
Apparatus: The setup consists of a Knudsen cell, a high-vacuum system, a temperature-controlled furnace, and a microbalance to measure the mass loss over time.[14][15]
-
Procedure:
-
The Knudsen cell containing the sample is placed in the furnace and heated to a specific temperature under high vacuum.
-
The mass of the cell is continuously monitored.
-
The rate of mass loss ( dm/dt ) is determined at several different temperatures.
-
-
Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R (where R is the gas constant), allowing for the determination of the enthalpy of vaporization (ΔvapH°).[15]
Mandatory Visualization
The following diagram illustrates the relationships between the key thermochemical properties of this compound.
Caption: Logical relationships between the states of matter and key thermochemical enthalpies.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching. | Semantic Scholar [semanticscholar.org]
- 4. alevelh2chemistry.com [alevelh2chemistry.com]
- 5. GSRS [precision.fda.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. mdpi.com [mdpi.com]
- 12. pragolab.cz [pragolab.cz]
- 13. sites.bu.edu [sites.bu.edu]
- 14. scranton.edu [scranton.edu]
- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
An In-depth Technical Guide on (1-Ethylpropyl)benzene: Molecular Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, and its structural isomers. The document details its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis and characterization, adhering to a high standard of scientific rigor.
Molecular Structure and Identification
This compound is an aromatic hydrocarbon classified as an alkylbenzene.[1] Its structure consists of a central benzene ring substituted with a 1-ethylpropyl group, which is a five-carbon alkyl chain attached via its third carbon atom.[2]
The molecular structure of this compound is depicted in the diagram below.
Caption: Molecular structure of this compound (3-Phenylpentane).
Isomers of this compound
As a C₁₁H₁₆ alkylbenzene, this compound shares its molecular formula with numerous structural isomers.[7] These isomers differ in the structure of the alkyl substituent or the substitution pattern on the benzene ring. The primary isomers are the various forms of pentylbenzene, where a C₅H₁₁ group is attached to the benzene ring. Other isomers arise from different combinations of smaller alkyl groups.
Key structural isomers include:
-
n-Pentylbenzene : A straight five-carbon chain attached to the benzene ring.[8][9]
-
(1-Methylbutyl)benzene (sec-Pentylbenzene) : A butyl group attached at its second carbon, with a methyl group also at the point of attachment.
-
(3-Methylbutyl)benzene (Isopentylbenzene) : An isobutyl group attached to the benzene ring.[7]
-
(2,2-Dimethylpropyl)benzene (Neopentylbenzene) : A neopentyl group attached to the benzene ring.[7]
-
(1,1-Dimethylpropyl)benzene (tert-Pentylbenzene) : A tertiary pentyl group attached to the benzene ring.[10]
-
Disubstituted Benzenes : Such as 1-Ethyl-3-propylbenzene.[11]
Caption: Logical grouping of key C₁₁H₁₆ alkylbenzene isomers.
Physicochemical Properties
The quantitative physicochemical properties of this compound and its common isomers are summarized below. These properties are crucial for applications in synthesis, purification, and formulation.
| Property | This compound | n-Pentylbenzene | tert-Pentylbenzene | Isopentylbenzene |
| CAS Number | 1196-58-3[3] | 538-68-1[8] | 2049-95-8[10] | 2049-94-7[7] |
| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₆ | C₁₁H₁₆ | C₁₁H₁₆ |
| Molecular Weight ( g/mol ) | 148.24[3][4] | 148.25[8] | 148.24 | 148.25 |
| Boiling Point (°C) | 191[4] | 205 | ~189-190 | ~199-201 |
| Melting Point (°C) | -44.7 (estimate)[4] | -75[8] | -39.1 | -61.2 |
| Density (g/cm³ at 20°C) | 0.86[4] | 0.859[8] | 0.865 | 0.857 |
| Refractive Index (n20/D) | 1.487-1.489[4] | 1.488[8] | 1.491 | 1.486 |
| Solubility in Water | Insoluble[12] | Insoluble[12][13] | Insoluble | Insoluble |
Experimental Protocols
Synthesis: Friedel-Crafts Alkylation
The most common method for synthesizing alkylbenzenes like this compound is the Friedel-Crafts alkylation.[14][15] This electrophilic aromatic substitution reaction involves reacting benzene with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15]
Reaction: Benzene + 3-Chloropentane --(AlCl₃)--> this compound + HCl
Detailed Methodology:
-
Catalyst Activation: Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel. The mixture is cooled in an ice bath.
-
Electrophile Addition: 3-Chloropentane is added dropwise to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 5-10°C during the addition.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.
-
Quenching: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Workup: The organic layer is separated using a separatory funnel. It is then washed sequentially with dilute HCl, water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent (excess benzene) is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Limitations:
-
Carbocation Rearrangement: Primary alkyl halides are prone to rearrangement to form more stable secondary or tertiary carbocations, which can lead to a mixture of isomeric products.[15][16] Using a secondary halide like 3-chloropentane minimizes this for the target molecule.
-
Polyalkylation: The alkylated product is more reactive than the starting benzene, which can lead to the formation of di- and tri-alkylated byproducts.[15][16][17] Using a large excess of benzene can help minimize this issue.
-
Alternative Route: To avoid rearrangement issues with other isomers (e.g., synthesizing n-pentylbenzene), a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is often employed.[18]
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The synthesized product must be characterized to confirm its identity and purity. Standard spectroscopic methods are employed for this purpose.
Logical Flow of Characterization:
Caption: Logical workflow for the structural characterization and purity analysis.
Methodology Details:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is highly diagnostic. For this compound, one would expect:
-
A triplet signal for the six equivalent protons of the two terminal methyl (-CH₃) groups.[19][20]
-
A multiplet (likely a quartet) for the four equivalent protons of the two methylene (-CH₂) groups.[19]
-
A multiplet (likely a quintet) for the single benzylic proton (-CH).
-
A complex multiplet in the aromatic region (typically ~7.0-7.4 ppm) for the five protons on the benzene ring.[21]
-
-
¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS) :
-
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[6]
-
The molecular ion peak (M⁺) should appear at an m/z (mass-to-charge ratio) of 148, corresponding to the molecular weight of C₁₁H₁₆.[3][6]
-
A prominent peak is expected at m/z 119, resulting from benzylic cleavage and loss of an ethyl group (C₂H₅), forming a stable secondary carbocation. Another significant peak is often seen at m/z 91, corresponding to the tropylium ion, a common fragment in alkylbenzenes.
-
-
Gas Chromatography (GC) :
-
GC is used to assess the purity of the sample and to separate it from any unreacted starting materials or isomeric byproducts.[22] The retention time is characteristic of the compound under specific column and temperature conditions.
-
References
- 1. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 2. An Overview of Methyl Alcohol Production [vinatiorganics.com]
- 3. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 7. C11H16_Molecular formula [molbase.com]
- 8. pentylbenzene [stenutz.eu]
- 9. Pentylbenzene | C11H16 | CID 10864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, (1,1-dimethylpropyl)- [webbook.nist.gov]
- 11. 3-Ethylpropylbenzene | C11H16 | CID 177104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. mt.com [mt.com]
- 15. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 19. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]
- 20. youtube.com [youtube.com]
- 21. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
A Technical Guide to Quantum Chemical Calculations for 3-Phenylpentane
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3-Phenylpentane. It is intended for researchers, scientists, and professionals in drug development and computational chemistry. This document outlines the theoretical basis, experimental protocols, and data interpretation for conformational analysis and property prediction of 3-Phenylpentane.
Introduction
3-Phenylpentane (C₁₁H₁₆) is an alkylbenzene characterized by a phenyl group attached to the third carbon of a pentane chain.[1] Understanding its three-dimensional structure and conformational preferences is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems. Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecule's electronic structure, conformational landscape, and spectroscopic properties with high accuracy.
This guide details the computational methodologies for a thorough investigation of 3-Phenylpentane, focusing on conformational analysis, energetic properties, and the generation of theoretical spectroscopic data.
Conformational Analysis of 3-Phenylpentane
The conformational flexibility of 3-Phenylpentane is primarily dictated by rotation around the C-C single bonds of the pentyl chain and the bond connecting the alkyl chain to the phenyl ring. Early studies combining ¹H NMR spectroscopy and semi-empirical AM1 computations have provided foundational insights into its conformational preferences in solution.[2]
The two primary conformers of interest are the TT (trans-trans) and the TG⁺(G⁻T) (trans-gauche) forms, which describe the arrangement of the carbon atoms in the alkyl chain.
-
TT Conformer: All carbon atoms of the pentyl chain lie in a single plane.
-
TG⁺(G⁻T) Conformer: A doubly degenerate conformer where one methyl group is gauche (twisted away) relative to the phenyl substituent.
Experimental evidence suggests that the TG⁺(G⁻T) conformer is the more populated species in a CS₂/C₆D₁₂ solvent mixture at 300 K.[2] The lowest energy conformation is one where the methine C-H bond of the pentyl chain lies in the plane of the phenyl ring.[2]
Rotational Barrier
A significant energetic barrier restricts the rotation around the Csp²-Csp³ bond linking the phenyl ring and the pentyl chain. This barrier is notably higher than that in simpler alkylbenzenes like isopropylbenzene, indicating a greater degree of steric hindrance.[2]
Quantitative Data
The following tables summarize the key quantitative data derived from experimental and computational studies of 3-Phenylpentane.
| Parameter | Value | Method | Reference |
| Rotational Barrier (Csp²-Csp³) | 15.0 ± 0.3 kJ/mol | ¹H NMR | [2] |
| Rotational Barrier (Csp²-Csp³) | 13.9 kJ/mol | AM1 Computation | [2] |
Table 1: Rotational Barrier of the Phenyl Group in 3-Phenylpentane.
| Conformer | Fractional Population | Method | Reference |
| TT | 0.38 ± 0.02 | ¹H NMR | [2] |
| TG⁺(G⁻T) | 0.62 ± 0.02 | ¹H NMR | [2] |
Table 2: Conformational Populations of 3-Phenylpentane in Solution at 300 K.
Computational Methodology
To perform a more detailed and accurate analysis of 3-Phenylpentane, modern quantum chemical methods such as Density Functional Theory (DFT) are recommended.[3][4] The following protocol outlines a standard workflow for such a study.
Software
A variety of software packages can perform the necessary calculations, including but not limited to Gaussian, ORCA, and GAMESS.
Protocol for Conformational Search and Analysis
-
Initial Structure Generation: Generate a 3D structure of 3-Phenylpentane.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all relevant low-energy conformers. This involves rotating around all rotatable single bonds.
-
Geometry Optimization: Each identified conformer should be subjected to geometry optimization. A common and effective approach is to use a DFT functional, such as B3LYP, with a Pople-style basis set like 6-31G(d) for initial optimizations.[5]
-
Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This will confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections.[5]
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p), and potentially a different or more modern DFT functional.[5]
-
Data Analysis: From the output of these calculations, extract the relative energies (including ZPVE corrections), bond lengths, bond angles, and dihedral angles for each conformer. This data can then be used to predict the Boltzmann population of each conformer at a given temperature.
Protocol for Spectroscopic Prediction
-
IR and Raman Spectra: The output of the frequency calculations will contain the vibrational modes and their corresponding intensities, which can be used to generate theoretical infrared and Raman spectra.
-
NMR Spectra: NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are typically performed on the lowest energy conformer or as a Boltzmann-weighted average over the most stable conformers.
Visualizations
Computational Workflow
The following diagram illustrates a standard workflow for the quantum chemical investigation of a molecule like 3-Phenylpentane.
References
- 1. 3-Phenylpentane, (1-Ethylpropyl) Benzene (3-PP) - CAS 1196-58-3 | Vinati Organics [vinatiorganics.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gaussian.com [gaussian.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Solvent Properties of (1-Ethylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Ethylpropyl)benzene, also known as 3-phenylpentane, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆. Its molecular structure, consisting of a non-polar benzene ring and a short alkyl chain, dictates its physicochemical properties and behavior as a solvent. Understanding the solubility and solvent characteristics of this compound is crucial for its application in various stages of research and drug development, including synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of its solubility in various solvents, detailed experimental protocols for solubility determination, and an exploration of its solvent properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its solubility and solvent behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| Density | 0.863 g/mL at 25°C | [2] |
| Boiling Point | 191 °C | [3] |
| Melting Point | -75 °C | [2] |
| Flash Point | 65 °C | [2] |
| logP (Octanol/Water Partition Coefficient) | 4.900 | [2] |
| Water Solubility (log₁₀S) | -3.49 | [3] |
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." As a non-polar aromatic hydrocarbon, it exhibits good solubility in non-polar and weakly polar organic solvents and is sparingly soluble in polar solvents, particularly water.[2]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents at 25°C.
| Solvent | Solubility (g/L) | Method |
| Water | 0.04 | Estimated |
| Ethanol | 1637.31 | Experimental |
| Methanol | 755.25 | Experimental |
| Isopropanol | 1457.55 | Experimental |
Note: The water solubility was calculated from the log₁₀S value of -3.49.[3] The solubility in alcohols is based on experimental data.[4]
Qualitative Solubility
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in characterizing a compound. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[6][7]
Shake-Flask Method for Liquid Solutes
This protocol outlines the determination of the solubility of a liquid compound like this compound in a given solvent, followed by quantitative analysis using UV-Vis spectrophotometry or gas chromatography (GC).
4.1.1. Materials
-
This compound (>99% purity)
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents, PES for aqueous solutions)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or Gas Chromatograph (GC-FID or GC-MS)
4.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. For a liquid solute, this can be done by adding a small, visible excess of the liquid to the solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow for the separation of the excess (undissolved) solute from the saturated solution.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the two phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Filter the aliquot through a syringe filter appropriate for the solvent into a clean vial. This step is crucial to remove any undissolved micro-droplets.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
4.1.3. Quantitative Analysis
a) UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determination of λmax: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For aromatic hydrocarbons, this is typically in the 250-270 nm region.[8]
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted saturated solution at the same λmax.
-
Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution, which represents the solubility, by accounting for the dilution factor.
b) Gas Chromatography (GC)
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable volatile solvent (e.g., hexane or isooctane). It is also recommended to use an internal standard (e.g., a different, non-interfering alkylbenzene) to improve accuracy.
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) is suitable for the analysis of alkylbenzenes.[9]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: An initial temperature of around 60-80°C, ramped up to a final temperature of 250-280°C. The exact program should be optimized for good peak separation.[10]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Calibration Curve: Inject the standard solutions into the GC and create a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Sample Analysis: Inject the diluted saturated solution into the GC.
-
Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve and calculate the solubility by applying the dilution factor.
Visualization of Experimental Workflow and Solvent Properties
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Relationship Between Structure and Solvent Properties
The solvent properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates this relationship.
Applications in Drug Development
The solvent properties of this compound make it relevant in several areas of drug development:
-
Synthesis: It can serve as a non-polar solvent for organic reactions involving non-polar reactants and intermediates.
-
Extraction: Due to its immiscibility with water, it can be used as an extraction solvent to separate non-polar compounds from aqueous mixtures.
-
Formulation: While not a common pharmaceutical excipient itself, understanding its interaction with potential drug candidates can inform pre-formulation studies, particularly for non-polar active pharmaceutical ingredients (APIs).
Conclusion
This compound is a non-polar aromatic hydrocarbon with well-defined solvent properties. Its solubility is high in non-polar organic solvents and low in polar solvents like water. The experimental protocols provided in this guide, particularly the shake-flask method, offer a robust framework for the precise determination of its solubility in various media. A thorough understanding of these properties is essential for leveraging this compound effectively in research and drug development applications. For specific applications, it is always recommended to perform experimental validation of solubility.
References
- 1. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]
- 3. Benzene, (1-ethylpropyl)- (CAS 1196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scent.vn [scent.vn]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Toxicological Profile and Safety Data for (1-Ethylpropyl)benzene: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for (1-Ethylpropyl)benzene. This guide provides a comprehensive overview of its known properties and extrapolates potential hazards based on the well-studied toxicological profiles of structurally similar aromatic hydrocarbons, namely ethylbenzene and benzene. This approach is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for direct experimental validation.
Executive Summary
This compound, also known as 3-Phenylpentane, is an alkylbenzene for which specific, in-depth toxicological data is scarce. The primary available hazard classification indicates that it is harmful if swallowed.[1] This technical guide bridges the knowledge gap by providing a detailed comparative analysis with the toxicological profiles of ethylbenzene and benzene, two structurally related and extensively studied aromatic hydrocarbons. By examining their acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects, we can infer a potential hazard profile for this compound. This document adheres to stringent data presentation and visualization requirements, including structured data tables and detailed experimental workflow diagrams, to facilitate a comprehensive understanding for research and drug development professionals.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for assessing its toxicological potential.
| Property | Value | Reference |
| CAS Number | 1196-58-3 | [2][3] |
| Molecular Formula | C₁₁H₁₆ | [2][3] |
| Molecular Weight | 148.24 g/mol | [1][2][3] |
| Appearance | Colorless liquid | |
| Boiling Point | 191°C | [1] |
| Flash Point | 60.6°C | [1] |
| Density | 0.86 g/cm³ | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.590 | [1] |
Extrapolated Toxicological Profile
Due to the lack of specific studies on this compound, this section details the toxicological properties of ethylbenzene and benzene as surrogate compounds. Alkylbenzenes, as a class, generally exhibit low acute toxicity.[4][5][6]
Acute Toxicity
Acute toxicity data provides insights into the immediate effects of a single or short-term exposure to a substance.
| Substance | Route | Species | Value | Reference |
| This compound | Oral | - | Harmful if swallowed (GHS Classification) | [1] |
| Ethylbenzene | Oral | Rat | LD50: 3500 mg/kg | [7][8][9] |
| Inhalation | Rat | LC50: 4000 ppm (4 hours) | [10][11] | |
| Benzene | Inhalation | Rat | LC50: 13,700 ppm (4 hours) | |
| Oral | Human | LDLo: ~125 mg/kg (estimated) |
Chronic Toxicity
Chronic toxicity studies reveal the effects of long-term or repeated exposure.
| Substance | Study Duration | Species | NOAEL/LOAEL | Effects | Reference |
| Ethylbenzene | 104 weeks | Rat | LOAEL: 75 ppm | Increased severity of nephropathy in females | [12] |
| 13 weeks | Rat | NOAEL: 75 mg/kg/day | Changes in liver and kidney weight | [13] | |
| Benzene | Chronic | Human | - | Hematotoxicity (anemia, leukopenia, pancytopenia), bone marrow depression | [1][14][15][16][17] |
Carcinogenicity
Carcinogenicity studies assess the potential of a substance to cause cancer.
| Substance | Agency | Classification | Target Organs | Reference |
| Ethylbenzene | IARC | Group 2B (Possibly carcinogenic to humans) | Kidney, Testes (rats); Lung, Liver (mice) | [18][19][20] |
| NTP | Clear evidence (male rats), Some evidence (female rats, male/female mice) | [4] | ||
| Benzene | IARC | Group 1 (Carcinogenic to humans) | Hematopoietic system (Leukemia) | [14][21][22] |
| NTP | Known to be a human carcinogen | [14][22] | ||
| EPA | Known human carcinogen | [14][21][23] |
Mutagenicity and Genotoxicity
These studies investigate the potential of a substance to induce genetic mutations or chromosomal damage.
| Substance | Test | Result | Comments | Reference |
| Ethylbenzene | Ames Test | Negative | Not a bacterial mutagen. | |
| In vivo Micronucleus Test | Negative | No evidence of in vivo genotoxicity. | ||
| Benzene | Ames Test | Negative | Not a bacterial mutagen. | [24] |
| In vivo Micronucleus Test | Positive | Clastogenic (causes chromosomal breaks). | [24][25][26][27][28] | |
| Chromosomal Aberrations | Positive | Induces chromosomal aberrations in bone marrow cells. | [25][28] |
Reproductive and Developmental Toxicity
These studies evaluate the effects on reproductive function and the developing organism.
| Substance | Study Type | Species | NOAEL/LOAEL | Effects | Reference |
| Ethylbenzene | Two-generation | Rat | NOAEL: 500 ppm | No adverse effects on reproduction. | [22] |
| Developmental | Rat | NOAEL (Maternal): 250 ppm | Decreased maternal body weight gain at higher doses. | [22] | |
| Developmental | Rat | NOAEL (Fetal): 500 ppm | Decreased fetal body weight and skeletal variations at maternally toxic doses. | [22][29][30] | |
| Benzene | Developmental | Animal | - | Fetotoxic at maternally toxic doses (reduced birth weight, minor skeletal variants). Not considered a teratogen. | [31][32] |
| Reproductive | Human | - | Reports of menstrual irregularities and pregnancy complications at high occupational exposures. | [31][32][33] |
Experimental Protocols and Methodologies
The toxicological data presented for the surrogate compounds are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Carcinogenicity Study (OECD 451)
This long-term study evaluates the carcinogenic potential of a substance.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro test is a widely used method for identifying substances that can cause gene mutations.
Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus.
Prenatal Developmental Toxicity Study (OECD 414)
This study is designed to assess the effects of a substance on the developing embryo and fetus.
Signaling Pathways in Aromatic Hydrocarbon Toxicity
The toxicity of aromatic hydrocarbons like benzene is often mediated by their metabolism to reactive intermediates.
Conclusion and Recommendations
In the absence of direct toxicological data for this compound, a precautionary approach based on the known hazards of structurally similar alkylbenzenes is warranted. The data from ethylbenzene and benzene suggest that potential toxicities could include acute effects from high-level exposure, chronic effects on the liver and kidneys, and, of significant concern, potential carcinogenicity and genotoxicity. The hematotoxic and leukemogenic effects of benzene highlight a serious potential hazard for related compounds.
It is strongly recommended that a comprehensive toxicological evaluation of this compound be undertaken, following established OECD guidelines, to definitively characterize its hazard profile. This should include, at a minimum, studies on acute toxicity, chronic toxicity, mutagenicity (Ames and in vivo micronucleus), and a reproductive/developmental toxicity screening test. The findings of such studies are essential for accurate risk assessment and ensuring the safety of individuals in research, development, and manufacturing settings.
References
- 1. echemi.com [echemi.com]
- 2. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 3. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 4. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 6. chembridgesgroup.com [chembridgesgroup.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Table 3-1, Levels of Significant Exposure to Ethylbenzene - Inhalation - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. oecd.org [oecd.org]
- 13. health.state.mn.us [health.state.mn.us]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]
- 17. measurlabs.com [measurlabs.com]
- 18. quantics.co.uk [quantics.co.uk]
- 19. OECD 416: Two-generation reproduction toxicity - 亚博名字,亚博全站官网,亚博国际游戏官网 [wfliji.com]
- 20. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 21. oecd.org [oecd.org]
- 22. Detailed hazard assessment of ethylbenzene to establish an indoor air quality guideline in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 24. researchgate.net [researchgate.net]
- 25. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 29. catalog.labcorp.com [catalog.labcorp.com]
- 30. tceq.texas.gov [tceq.texas.gov]
- 31. oecd.org [oecd.org]
- 32. policycommons.net [policycommons.net]
- 33. mhlw.go.jp [mhlw.go.jp]
A Technical Guide to the Analysis of Alkylbenzenes in Plant Volatiles with a Focus on (1-Ethylpropyl)benzene
Introduction
This technical guide addresses the natural occurrence of (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, in the plant kingdom. It is intended for researchers, scientists, and professionals in drug development who are interested in the composition of plant-derived volatile organic compounds (VOCs). Due to the extremely limited reports of this compound as a natural product, this document expands its scope to cover the general methodologies for the extraction and analysis of related alkylbenzenes and other plant volatiles. The guide provides an overview of common experimental protocols, data on prevalent classes of plant VOCs, and a generalized workflow for their identification and quantification.
Natural Occurrence of this compound and Related Compounds
In contrast, other alkylbenzenes and particularly alkenylbenzenes (aromatic compounds with one or more double bonds in their alkyl side chains) are known constituents of various plant essential oils and fragrances[2][3]. These compounds are part of a larger family of phenylpropanoids and related aromatic molecules that plants synthesize for defense, communication, and attracting pollinators[4]. Examples include toluene, xylenes, and more complex structures like eugenol and safrole, which are found in numerous culinary herbs and spices[3][5]. Given the rarity of this compound, its biosynthetic pathway in plants has not been elucidated.
Data on Common Plant Volatile Organic Compounds (VOCs)
While quantitative data for this compound is unavailable, a wide array of other volatile compounds are consistently identified in plants. These compounds are typically classified based on their chemical structure and biosynthetic origin. A summary of these major classes is presented below.
| Class of Compound | Common Examples | General Role in Plants | Representative Plant Families |
| Terpenoids | Monoterpenes (Limonene, Pinene), Sesquiterpenes (Caryophyllene, Farnesene) | Defense, Pollinator Attraction, Allelopathy | Lamiaceae, Pinaceae, Rutaceae, Asteraceae |
| Phenylpropanoids/Benzenoids | Eugenol, Cinnamaldehyde, Methyl Salicylate, Vanillin | Defense, Fragrance, Signaling | Myrtaceae, Lauraceae, Solanaceae, Orchidaceae |
| Fatty Acid Derivatives | Hexanal, (Z)-3-Hexenol (Green Leaf Volatiles) | Response to mechanical damage, Defense | Poaceae, Brassicaceae, and most plant families |
| Alcohols, Esters, & Ketones | Linalool, Geranyl Acetate, Jasmonate | Fragrance, Pollinator Attraction, Signaling | Rosaceae, Lamiaceae, Oleaceae |
| Nitrogen/Sulfur-Containing Compounds | Indole, Isothiocyanates | Defense, Fragrance | Brassicaceae, Fabaceae |
Experimental Protocols for Plant Volatile Analysis
The detection and quantification of trace volatile compounds like this compound from a complex plant matrix require sensitive and robust analytical methods. The standard approach involves extraction and concentration of the volatiles followed by chromatographic separation and mass spectrometric detection.[6][7]
The choice of extraction method is critical and depends on the volatility of the target compounds and the nature of the plant material.
-
Static Headspace Gas Chromatography (HS-GC): This technique is ideal for analyzing the most volatile compounds present in a sample.[8]
-
Protocol:
-
A precise amount of fresh or dried plant material (e.g., 0.5-2.0 g of finely ground leaves) is placed into a sealed headspace vial (e.g., 20 mL).
-
The vial is incubated at a controlled temperature (e.g., 80-120°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to equilibrate between the sample matrix and the gas phase (headspace).[8]
-
A heated, gas-tight syringe then automatically samples a known volume of the headspace gas.
-
The sampled gas is directly injected into the gas chromatograph for analysis.
-
-
Application: Best suited for rapid screening and fingerprinting of highly volatile metabolites without the use of solvents.
-
-
Steam Distillation: This is the classical and most common method for extracting essential oils on a preparative scale.[9][10][11]
-
Protocol:
-
Plant material is loaded into a still pot.
-
Pressurized steam, generated in a separate boiler, is passed through the plant material.[9][10]
-
The steam ruptures the plant's oil glands and liberates the volatile aromatic compounds.
-
The mixture of steam and volatile compounds is captured and directed into a condenser, which cools the vapor back into a liquid state.[11]
-
In a separator (Florentine flask), the essential oil, which is generally immiscible with water, separates from the hydrosol (aqueous distillate) and can be collected.[11]
-
-
Application: Widely used for commercial production of essential oils. It is effective for temperature-sensitive compounds as it allows them to vaporize at temperatures below their actual boiling points.[11]
-
GC-MS is the gold-standard technique for the separation and identification of individual components within a complex volatile mixture.[6][7]
-
Protocol:
-
Injection: The extracted sample (either from headspace sampling or a solvent solution of the distilled essential oil) is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to ensure rapid vaporization of the analytes.
-
Separation: The vaporized analytes are carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The column is housed in an oven that follows a programmed temperature gradient (e.g., starting at 40°C, holding for 2 minutes, then ramping to 280°C at 5°C/min). Compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
Detection (Mass Spectrometry): As compounds elute from the column, they enter the mass spectrometer. They are first ionized (typically by electron ionization), which fragments the molecules into a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification: The resulting mass spectrum of an unknown compound is compared to spectral libraries (e.g., NIST, Wiley) for positive identification. The retention time of the compound on the GC column provides an additional layer of confirmation when compared to an authentic standard.
-
Visualized Workflow for Plant Volatile Analysis
The following diagram illustrates a generalized workflow for the extraction and analysis of volatile organic compounds from plant material.
Caption: A diagram illustrating the general steps from plant sample preparation to the final identification and quantification of volatile organic compounds (VOCs).
References
- 1. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 3. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 8. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steam Distillation | doTERRA Essential Oils [doterra.com]
- 10. distillequipment.com [distillequipment.com]
- 11. ellementalpro.com [ellementalpro.com]
Environmental Fate and Degradation of 3-Phenylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted environmental fate and degradation of 3-phenylpentane based on quantitative structure-activity relationship (QSAR) models and data from structurally similar compounds (read-across approach). Due to a lack of publicly available experimental data specific to 3-phenylpentane, the information herein should be considered as estimations for screening-level risk assessment.
Executive Summary
This technical guide summarizes the predicted environmental fate and degradation of 3-phenylpentane (CAS No. 1196-58-3), an alkylbenzene used in various industrial applications. Based on its physicochemical properties and predictions from established models, 3-phenylpentane is expected to exhibit low water solubility and a tendency to partition to soil, sediment, and biota. While predicted to be readily biodegradable, its high lipophilicity suggests a potential for bioaccumulation. Abiotic degradation pathways such as hydrolysis and direct photolysis are not anticipated to be significant environmental fate processes. This guide provides detailed predictions for key environmental parameters, outlines relevant experimental protocols for their determination, and visualizes the predicted biodegradation pathway and a standard experimental workflow.
Physicochemical Properties
The environmental behavior of a chemical is largely governed by its physical and chemical properties. The following table summarizes key properties of 3-phenylpentane, combining available experimental data with predictions from the US EPA's EPI Suite™, a widely used QSAR modeling tool.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 148.24 g/mol | --INVALID-LINK-- |
| Physical State | Colorless Liquid | --INVALID-LINK-- |
| Melting Point | -75 °C | --INVALID-LINK-- |
| Boiling Point | 191 °C | --INVALID-LINK-- |
| Water Solubility | 4.86 mg/L at 25 °C | EPI Suite™ Prediction |
| Vapor Pressure | 0.35 mmHg at 25 °C | EPI Suite™ Prediction |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.49 | EPI Suite™ Prediction |
Environmental Fate and Degradation
The following sections detail the predicted fate of 3-phenylpentane in various environmental compartments.
Biodegradation
Biodegradation is expected to be a significant pathway for the removal of 3-phenylpentane from the environment. QSAR models predict that it is readily biodegradable. The proposed aerobic biodegradation pathway for alkylbenzenes, such as 3-phenylpentane, typically initiates with the oxidation of the alkyl side chain, followed by cleavage of the aromatic ring.
Quantitative Biodegradation Predictions (EPI Suite™ - BIOWIN):
| Model | Prediction |
| Linear Model | Readily Biodegradable (Score: 0.74) |
| Non-Linear Model | Readily Biodegradable (Score: 0.88) |
| Ultimate Biodegradation Timeframe | Weeks |
| Primary Biodegradation Timeframe | Days to weeks |
Abiotic Degradation
Due to the stable nature of the carbon-carbon bonds in the alkyl chain and the aromatic ring, 3-phenylpentane is not expected to undergo hydrolysis under typical environmental pH conditions (pH 4-9).[1] The EPI Suite™ HYDROWIN model predicts a hydrolysis half-life of >1000 years.
Direct photolysis of 3-phenylpentane in water is not expected to be a significant degradation pathway as it does not contain chromophores that absorb light in the environmentally relevant spectrum (>290 nm).[1] Indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals, may contribute to its degradation in sunlit surface waters, although this process is generally slower for alkylbenzenes compared to biodegradation.
Environmental Distribution
With a high predicted Log Kow, 3-phenylpentane is expected to have a strong affinity for organic matter in soil and sediment, leading to low mobility in these compartments. The organic carbon-normalized partition coefficient (Koc) is a key parameter for assessing this behavior.
Soil Sorption Prediction (EPI Suite™ - KOCWIN):
| Parameter | Value |
| Log Koc | 3.63 |
| Koc | 4265 L/kg |
A Log Koc value of 3.63 indicates that 3-phenylpentane will be strongly adsorbed to soil and sediment, limiting its potential to leach into groundwater.[2]
The high lipophilicity of 3-phenylpentane suggests a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is used to quantify this potential.
Bioconcentration Prediction (EPI Suite™ - BCFBAF):
| Parameter | Value |
| Log BCF | 3.15 |
| BCF | 1412 L/kg |
A BCF value of 1412 suggests a significant potential for bioaccumulation in aquatic organisms.[3]
Ecotoxicity
Predicted Aquatic Toxicity (EPI Suite™ - ECOSAR):
| Organism | Endpoint | Predicted Value (mg/L) |
| Fish | 96-hr LC50 | 1.8 |
| Daphnid | 48-hr LC50 | 1.1 |
| Green Algae | 96-hr EC50 | 0.9 |
These predicted values indicate that 3-phenylpentane may be toxic to aquatic organisms at concentrations close to its water solubility.
Experimental Protocols
To obtain definitive data on the environmental fate of 3-phenylpentane, standardized experimental studies are required. The following sections outline the methodologies for key environmental fate endpoints based on the OECD Guidelines for the Testing of Chemicals.
Biodegradation
Guideline: OECD 301: Ready Biodegradability.[5][6][7]
Objective: To screen for ready biodegradability in an aerobic aqueous medium.
Methodology (CO₂ Evolution Test - OECD 301 B):
-
Test System: A known concentration of 3-phenylpentane (as the sole organic carbon source) is added to a mineral medium inoculated with microorganisms from a source such as activated sludge.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Aeration: CO₂-free air is bubbled through the test solution to maintain aerobic conditions.
-
Measurement: The amount of CO₂ evolved from the biodegradation of the test substance is measured at regular intervals and trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide). The amount of CO₂ is determined by titration of the remaining absorbent.
-
Pass Level: A substance is considered readily biodegradable if >60% of the theoretical maximum CO₂ production is reached within a 10-day window during the 28-day test period.
Soil Sorption
Guideline: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method.[3][8][9]
Objective: To determine the adsorption/desorption potential of a chemical in soil.
Methodology:
-
Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are used.
-
Test Solution: A solution of known concentration of 3-phenylpentane is prepared, often using a ¹⁴C-labeled substance for ease of analysis.
-
Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The mixture is agitated at a constant temperature until equilibrium is reached.
-
Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of 3-phenylpentane in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Calculation: The soil-water partition coefficient (Kd) is calculated. The organic carbon-normalized partition coefficient (Koc) is then determined by dividing Kd by the fraction of organic carbon in the soil.
Hydrolysis
Guideline: OECD 111: Hydrolysis as a Function of pH.[10][11][12][13][14]
Objective: To determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.
Methodology:
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Incubation: A known concentration of 3-phenylpentane is added to each buffer solution. The solutions are incubated in the dark at a constant temperature.
-
Sampling: Aliquots are taken at various time intervals.
-
Analysis: The concentration of the parent compound is determined using a suitable analytical method (e.g., GC-MS).
-
Kinetics: The rate of hydrolysis is determined, and the half-life is calculated. For a stable compound like 3-phenylpentane, a limit test over an extended period at an elevated temperature may be performed to confirm its stability.
Bioaccumulation
Guideline: OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[2][15][16][17][18]
Objective: To determine the bioconcentration factor (BCF) in fish.
Methodology (Aqueous Exposure):
-
Test Organism: A suitable fish species (e.g., rainbow trout, zebrafish) is selected.
-
Uptake Phase: Fish are exposed to a constant, low concentration of 3-phenylpentane in a flow-through system for a defined period (e.g., 28 days). Water and fish tissue concentrations are monitored regularly.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the rate of elimination of the substance from the fish tissue is monitored over time.
-
Analysis: The concentrations of 3-phenylpentane in fish tissue and water are measured.
-
Calculation: The BCF is calculated as the ratio of the concentration in the fish at steady-state to the concentration in the water. A kinetic BCF can also be calculated from the uptake and depuration rate constants.
Conclusion
While experimental data for 3-phenylpentane is scarce, QSAR modeling and read-across from structurally similar alkylbenzenes provide a valuable preliminary assessment of its environmental fate. The evidence suggests that 3-phenylpentane is likely to be readily biodegradable, which would be the primary mechanism for its removal from the environment. However, its high lipophilicity indicates a potential for significant sorption to soil and sediment and a potential for bioaccumulation in aquatic organisms. Abiotic degradation processes are predicted to be negligible. The ecotoxicity predictions suggest that it could be harmful to aquatic life at concentrations near its water solubility. To refine this environmental risk assessment, experimental studies following standardized OECD guidelines are essential.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 4. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]
- 5. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Ethylpropyl)benzene Derivatives for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pharmaceutical compounds that, while not containing the (1-ethylpropyl)benzene moiety itself, feature structurally related motifs and are synthesized using principles applicable to the preparation of complex benzene derivatives. The selected examples—Etilefrine, Fendiline, and Nebivolol—showcase synthetic strategies and target diverse signaling pathways, offering valuable insights for drug discovery and development.
Introduction to this compound Derivatives in Pharmaceuticals
The this compound scaffold, also known as 3-phenylpentane, and its derivatives are of interest in medicinal chemistry due to their lipophilic nature, which can influence a drug's pharmacokinetic and pharmacodynamic properties. While no major pharmaceuticals directly incorporate this specific moiety, the synthetic methodologies used to create substituted benzene rings are fundamental in pharmaceutical synthesis. This document explores the synthesis of three drugs with related structural features:
-
Etilefrine : A phenylethanolamine derivative used to treat hypotension.
-
Fendiline : A diphenylmethane derivative with applications as a calcium channel blocker and potential as an anticancer agent.
-
Nebivolol : A highly selective β1 blocker with a complex structure containing two chromane rings, used to manage hypertension.
These examples provide a basis for understanding the synthesis and biological importance of substituted aromatic compounds in pharmaceuticals.
Synthetic Protocols and Quantitative Data
Synthesis of Etilefrine Hydrochloride
Etilefrine is a sympathomimetic amine that functions as an α- and β-adrenergic agonist, leading to increased cardiac output and vasoconstriction.[1][2][3][4][5] It is used to treat orthostatic hypotension.
Synthesis Overview:
The synthesis of etilefrine hydrochloride is a two-step process starting from α-bromo-m-hydroxyacetophenone.[6][7]
Experimental Protocol:
Step 1: Amination [7]
-
To a suitable reactor, add α-bromo-m-hydroxyacetophenone and a solvent (e.g., ethanol, ether, or benzene) in a weight ratio of 1:5 to 1:20.
-
Stir the mixture to dissolve the starting material.
-
Cool the solution to 10-20 °C.
-
Slowly add N-ethylbenzylamine to the reaction mixture.
-
Maintain the temperature and stir for 3-6 hours.
-
After the reaction is complete, cool the mixture to below 35 °C and add a hydrochloric acid solution to adjust the pH to 0.5-1.5.
-
Cool the mixture to below 10 °C to precipitate the product.
-
Separate the solid by filtration and wash to obtain α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.
Step 2: Catalytic Hydrogenation [7]
-
Dissolve the α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride from the previous step in an alcohol solvent (e.g., methanol or ethanol) in a weight ratio of 1:5 to 1:20 upon heating.
-
Add a suitable catalyst (e.g., palladium on carbon).
-
Replace the atmosphere with nitrogen, then introduce hydrogen gas.
-
Conduct the catalytic hydrogenation at 30-40 °C under a pressure of not more than 0.05 MPa for 12-24 hours.
-
Upon completion, the product is crystallized, separated by filtration, and washed to yield etilefrine hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | α-bromo-m-hydroxyacetophenone | [6][7] |
| Key Reagents | N-ethylbenzylamine, HCl, H₂, Pd/C | [7] |
| Reaction Type | Amination, Catalytic Hydrogenation | [6][7] |
| Solvent | Ethanol, Ether, or Benzene (Step 1); Methanol or Ethanol (Step 2) | [7] |
| Temperature | 10-20 °C (Step 1); 30-40 °C (Step 2) | [7] |
| Duration | 3-6 hours (Step 1); 12-24 hours (Step 2) | [7] |
| pH | 0.5-1.5 (after amination) | [7] |
| Pressure | ≤ 0.05 MPa (Step 2) | [7] |
Synthesis of Fendiline
Fendiline is a calcium channel blocker and has also been identified as a K-Ras inhibitor and a STING agonist, indicating its potential in oncology.[8][9][10]
Synthesis Overview:
A one-step synthesis of fendiline can be achieved through the reductive amination of 3,3-diphenylpropanal with 1-phenylethan-1-amine.[11]
Experimental Protocol: [11]
-
In a high-pressure autoclave, combine 3,3-diphenylpropanal, 1-phenylethan-1-amine, and a rhodium-based catalyst in a suitable polar solvent.
-
Pressurize the autoclave with converter gas (containing at least 20% carbon monoxide) to 30 atm.
-
Heat the reaction mixture to 140 °C and maintain for 22 hours with stirring.
-
After cooling and depressurizing the autoclave, the reaction mixture is concentrated.
-
The crude product is purified by silica gel chromatography (eluent: ethyl acetate:hexane:triethylamine = 1:5:0.05) to yield fendiline as a colorless oil.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 3,3-Diphenylpropanal, 1-phenylethan-1-amine | [11] |
| Key Reagents | Converter gas (CO/H₂), Rhodium catalyst | [11] |
| Reaction Type | Reductive Amination | [11] |
| Solvent | Polar solvent | [11] |
| Temperature | 140 °C | [11] |
| Pressure | 30 atm | [11] |
| Duration | 22 hours | [11] |
| Yield | 81% | [11] |
An alternative two-stage synthesis via an acid chloride intermediate has been reported with a 75% overall yield.[11]
Synthesis of Nebivolol Hydrochloride
Nebivolol is a highly selective β1-adrenergic receptor antagonist that also promotes nitric oxide-mediated vasodilation.[12][13][14][15][16] Its synthesis is complex due to the presence of four chiral centers.
Synthesis Overview:
A common strategy involves the synthesis of two key chromane intermediates, which are then coupled. The following is a simplified representation of one such synthetic route.[17]
Experimental Protocol: [17]
Step 1: Preparation of Diastereomer A and Diastereomer B of 2-amino-1-(-6-fluoro-2-chromanyl)ethanol
-
A diastereomeric mixture of 2-amino-1-(-6-fluoro-2-chromanyl)ethanol is separated by recrystallization from ethanol to obtain the pure diastereomers A and B.
Step 2: Synthesis of the Epoxy Compound from Diastereomer B
-
Diastereomer B undergoes a sequence of reactions including diazotization, halogenation, and cyclization to form the corresponding epoxy compound.
Step 3: Coupling Reaction
-
The epoxy compound (0.42 g) obtained from Diastereomer B is dissolved in tert-butanol with Diastereomer A (0.45 g).
-
The mixture is heated to reflux for 10-24 hours.
-
After the reaction, the solvent is removed by rotary evaporation.
-
Methanol and hydrochloric acid are added to form the hydrochloride salt.
-
The product is recrystallized from ethanol to remove other diastereomers and obtain nebivolol hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Diastereomeric mixture of 2-amino-1-(-6-fluoro-2-chromanyl)ethanol | [17] |
| Key Intermediates | Diastereomer A, Diastereomer B, Epoxy compound | [17] |
| Reaction Type | Recrystallization, Diazotization, Halogenation, Cyclization, Coupling | [17] |
| Solvent | Ethanol, tert-Butanol, Methanol | [17] |
| Temperature | Reflux | [17] |
| Duration | 10-24 hours (Coupling) | [17] |
| Final Product | Nebivolol Hydrochloride | [17] |
| Yield | 31% | [17] |
Another synthetic route reports the purification of N-benzyl Nebivolol with an 83% yield and 99.6% HPLC purity.[18]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Etilefrine Signaling Pathway:
Etilefrine acts as an agonist at α1 and β1 adrenergic receptors.[1][4][5]
Caption: Etilefrine's dual agonism on α1 and β1 adrenergic receptors.
Fendiline Signaling Pathways:
Fendiline has multiple mechanisms of action, including L-type calcium channel blockade and inhibition of K-Ras signaling.[8][9][10]
Caption: Fendiline's inhibitory effects on calcium channels and K-Ras signaling.
Nebivolol Signaling Pathway:
Nebivolol is a selective β1-adrenergic receptor antagonist that also promotes nitric oxide (NO) production.[12][13][14][15][16]
Caption: Nebivolol's dual action: β1 blockade and NO-mediated vasodilation.
Experimental Workflows
General Workflow for Etilefrine Synthesis:
Caption: Synthetic workflow for Etilefrine Hydrochloride.
General Workflow for Fendiline Synthesis:
Caption: One-step synthetic workflow for Fendiline.
General Workflow for Nebivolol Synthesis:
Caption: Simplified synthetic workflow for Nebivolol Hydrochloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Etilefrine Hydrochloride used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Etilefrine Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101921198A - Preparation method of etilefrine hydrochloride - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]
- 12. ahajournals.org [ahajournals.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. [PDF] Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide. | Semantic Scholar [semanticscholar.org]
- 15. Evolving mechanisms of action of beta blockers: focus on nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN103833717A - Synthetic method of nebivolol - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: (1-Ethylpropyl)benzene as a High-Boiling Solvent for Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, is an alkylbenzene that serves as a high-performance, non-polar, aromatic solvent.[1][2] Its unique physical properties, particularly its high boiling point and excellent solvency power, make it a compelling alternative to traditional solvents like toluene and xylene in various organic reactions.[2] These notes provide detailed information on the physicochemical properties of this compound and outline its application in key cross-coupling reactions, offering protocols for its use in a laboratory setting.
Physicochemical Properties
The suitability of this compound as a solvent is determined by its physical and chemical characteristics. It is a non-polar solvent with a high boiling point, enabling reactions to be conducted at elevated temperatures, which can be crucial for overcoming activation energy barriers and improving reaction kinetics. A summary of its key properties is presented below.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₁H₁₆ | - | [3][4] |
| Molecular Weight | 148.24 | g/mol | [3] |
| Boiling Point | 191 | °C | [1] |
| Melting Point | -44.72 (estimate) | °C | [1] |
| Density | 0.86 | g/cm³ | [1] |
| Flash Point | 60.6 | °C | [1] |
| Water Solubility | log₁₀WS = -3.49 | mol/L | [3] |
| Octanol/Water Partition Coeff. | logP = 3.59 | - | [1][3] |
| CAS Number | 1196-58-3 | - | [3][4] |
General Experimental Workflow
The following diagram illustrates a standard workflow for organic reactions utilizing this compound as a solvent, from initial setup to final product analysis.
Caption: General workflow for organic synthesis using this compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used in the synthesis of biaryls, polyolefins, and styrenes.[5][6] The high boiling point of this compound makes it an excellent solvent for this reaction, especially with less reactive aryl chlorides or hindered substrates that require higher temperatures.
Catalytic Cycle Overview
The reaction proceeds via a well-established palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
This compound (5 mL)
-
Anhydrous, degassed water (0.5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add this compound and degassed water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[9][10] It is widely used in the synthesis of pharmaceuticals and other fine chemicals.[9][11] The reaction often requires elevated temperatures, making this compound a suitable solvent choice.
Catalytic Cycle Overview
The mechanism is similar to other cross-coupling reactions, involving a Pd(0)/Pd(II) catalytic cycle.[10] The base plays a critical role in both generating the active amine nucleophile and facilitating the final reductive elimination step.
References
- 1. echemi.com [echemi.com]
- 2. An Overview of Methyl Alcohol Production [vinatiorganics.com]
- 3. Benzene, (1-ethylpropyl)- (CAS 1196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Quantification of (1-Ethylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Ethylpropyl)benzene, also known as sec-amylbenzene, is an aromatic hydrocarbon that may be present in various environmental and industrial samples. Accurate quantification of this compound is crucial for environmental monitoring, industrial process control, and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in diverse sample matrices. The primary analytical techniques covered are Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), which are well-established methods for the analysis of volatile organic compounds (VOCs).[1][2][3] Alternative methods such as High-Performance Liquid Chromatography (HPLC) are also discussed.
Physicochemical Properties of this compound
A solid understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆ | [4][5] |
| Molecular Weight | 148.24 g/mol | [4][5] |
| CAS Number | 1196-58-3 | [4][5] |
| Boiling Point | 191-192 °C | |
| Density | 0.862 g/mL at 25 °C | |
| Synonyms | sec-Amylbenzene, 3-Phenylpentane | [4][5] |
Analytical Methods
The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography is the most common and recommended technique for the quantification of this compound due to its volatility.
Gas Chromatography (GC)
GC offers high resolution and sensitivity for the analysis of volatile and semi-volatile organic compounds. The choice of detector depends on the desired selectivity and sensitivity.
-
Flame Ionization Detector (FID): Provides excellent sensitivity for hydrocarbons and is a robust, general-purpose detector.[1][2]
-
Mass Spectrometry (MS): Offers high selectivity and provides structural information, enabling confident identification and quantification, especially in complex matrices.[6]
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
1. Sample Preparation:
The choice of sample preparation technique is critical for accurate quantification and depends on the sample matrix.
-
Aqueous Samples (Water, Wastewater):
-
Purge and Trap: This is a highly effective method for concentrating volatile organic compounds from water samples.[7][8][9] An inert gas is bubbled through the sample, and the purged analytes are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC system.
-
Static Headspace (HS): A simpler and faster technique where the sample is equilibrated in a sealed vial at a specific temperature, and a portion of the vapor phase (headspace) is injected into the GC.[2][3] This method is suitable for screening and for samples with higher concentrations.
-
Liquid-Liquid Extraction (LLE): The sample is extracted with a water-immiscible organic solvent (e.g., hexane, dichloromethane).[10] This method is suitable for less volatile compounds or when pre-concentration is required.
-
-
Solid Samples (Soil, Sediment):
-
Methanol Extraction followed by Purge and Trap or Headspace: The sample is extracted with methanol to dissolve the this compound, and then an aliquot of the methanol extract is analyzed by purge and trap or headspace GC.
-
-
Air Samples:
-
Sorbent Tube Sampling: Air is drawn through a tube containing a sorbent material (e.g., activated charcoal, Tenax®) to trap the volatile organic compounds. The trapped analytes are then thermally desorbed or solvent extracted for GC analysis.
-
2. GC-FID/MS Parameters:
The following are typical starting conditions. Optimization of the temperature program and other parameters may be necessary to achieve the desired separation.
| Parameter | GC-FID Condition | GC-MS Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Splitless or Split (depending on concentration) | Splitless or Split (depending on concentration) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1 mL/min (constant flow) | 1 mL/min (constant flow) |
| Oven Program | 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min | 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| Detector | FID | Mass Spectrometer |
| FID Temperature | 280 °C | - |
| MS Source Temp. | - | 230 °C |
| MS Quad Temp. | - | 150 °C |
| MS Ionization Mode | - | Electron Ionization (EI) at 70 eV |
| MS Scan Range | - | m/z 40-300 |
| MS Acquisition Mode | - | Full Scan or Selected Ion Monitoring (SIM) |
3. Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol).
-
The concentration range should bracket the expected concentration of the samples.
-
Analyze the calibration standards using the same method as the samples.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration.
-
Use a linear regression to determine the relationship between response and concentration.
4. Quality Control:
-
Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A spike of a known concentration of the analyte in a clean matrix to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spikes of a known concentration of the analyte into a sample to evaluate the effect of the sample matrix on the analytical method.
-
Internal Standard: A known amount of a compound with similar chemical properties to the analyte is added to all samples and standards to correct for variations in injection volume and instrument response. Propylbenzene can be a suitable internal standard.[11]
Quantitative Data Summary (Typical Performance)
The following table summarizes typical quantitative data that can be achieved for the analysis of similar aromatic hydrocarbons using GC-based methods. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | Purge and Trap GC-MS | Headspace GC-FID | Liquid-Liquid Extraction GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/L | 0.5 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 5 - 50 µg/L | 2 - 20 µg/L |
| Linear Range | 0.5 - 200 µg/L | 5 - 500 µg/L | 2 - 250 µg/L |
| Recovery | 80 - 120% | 85 - 115% | 75 - 110% |
| Precision (RSD) | < 15% | < 10% | < 20% |
High-Performance Liquid Chromatography (HPLC)
While GC is the preferred method for volatile compounds like this compound, HPLC can be an alternative, particularly for non-volatile matrices or when GC is not available. A reverse-phase HPLC method with UV detection is typically used for aromatic hydrocarbons.
1. Sample Preparation:
-
Liquid Samples: Direct injection may be possible for clean samples. For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.
-
Solid Samples: Extraction with a suitable organic solvent (e.g., acetonitrile, methanol) followed by filtration or cleanup using SPE.
2. HPLC-UV Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient Program | e.g., Start with 50% Acetonitrile, ramp to 100% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Wavelength | ~210 nm (or scan for optimal wavelength) |
| Injection Volume | 10 - 20 µL |
3. Calibration and Quality Control:
Follow similar procedures as described for the GC method, using appropriate solvents and standards for HPLC.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for GC-based quantification of this compound.
Caption: General workflow for HPLC-based quantification of this compound.
Conclusion
The analytical methods outlined in this document, particularly GC-FID and GC-MS, provide robust and reliable approaches for the quantification of this compound in a variety of sample matrices. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate and precise results. The choice of the specific method should be guided by the analytical requirements, sample characteristics, and available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 5. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 9. restek.com [restek.com]
- 10. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 正丙苯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantitative Analysis of 3-Phenylpentane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of 3-Phenylpentane using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Phenylpentane, an alkylbenzene, can be effectively separated and quantified using a non-polar capillary column and electron ionization (EI) mass spectrometry. This method is applicable for purity assessment, reference standard characterization, and the determination of 3-Phenylpentane in various sample matrices, provided appropriate sample preparation is performed. The protocol outlines the instrumental parameters, sample preparation guidelines, and data analysis procedures.
Introduction
3-Phenylpentane (C11H16, MW: 148.24 g/mol ) is an organic compound within the alkylbenzene class.[1][2] Accurate and reliable quantification of such compounds is crucial in various fields, including chemical synthesis, quality control, and environmental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds like 3-Phenylpentane.[1][3] This application note provides a comprehensive GC-MS protocol for the determination of 3-Phenylpentane.
Experimental Protocol
Materials and Reagents
-
3-Phenylpentane reference standard
-
High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)
-
Internal Standard (IS) (e.g., Toluene-d8 or another suitable deuterated aromatic hydrocarbon)
-
Helium (99.999% purity or higher)
-
2 mL GC vials with caps and septa
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration or equivalent is recommended:
-
Gas Chromatograph: Agilent 8890 GC System or similar
-
Mass Spectrometer: Agilent 5977B MSD or similar
-
GC Column: A non-polar capillary column is recommended, such as an Agilent J&W HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane column.[4]
GC-MS Instrumental Parameters
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and application.
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 70 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM) |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Phenylpentane reference standard and dissolve it in 10.0 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with hexane.
-
Internal Standard Spiking: If using an internal standard, spike all working standards and samples with a consistent concentration of the internal standard (e.g., 10 µg/mL of Toluene-d8).
-
Sample Preparation: Dissolve the sample containing 3-Phenylpentane in hexane to achieve a concentration within the calibration range. If the sample is in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction may be necessary.
Data Presentation
Quantitative data for 3-Phenylpentane analysis should be clearly structured for easy interpretation and comparison.
Table 1: GC and MS Data for 3-Phenylpentane
| Parameter | Value | Source |
| Molecular Weight | 148.24 g/mol | [1][2] |
| Expected Retention Time | Instrument and method dependent; determine experimentally. | |
| Molecular Ion (M+) | m/z 148 | [1] |
| Key Fragment Ions | m/z 119, 91 | [1] |
Table 2: Recommended Ions for Selected Ion Monitoring (SIM)
| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 3-Phenylpentane | 119 | 91 | 148 |
| Toluene-d8 (IS) | 98 | 100 |
Note: The selection of the quantitation ion is typically based on its abundance and specificity. The base peak is often chosen.
Signaling Pathways and Experimental Workflows
Mass Spectral Fragmentation of 3-Phenylpentane
The electron ionization mass spectrum of 3-Phenylpentane is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is a result of the energetic instability of the molecular ion, which breaks into smaller, charged fragments.
The molecular ion ([C11H16]+•) will be observed at m/z 148. The most common fragmentation pathway for alkylbenzenes is benzylic cleavage, leading to the formation of a stable tropylium ion or related structures.
-
Loss of an ethyl radical (-C2H5): This results in the formation of a fragment at m/z 119 ([M - 29]+), which is often the base peak.
-
Formation of the tropylium ion: Rearrangement and cleavage can lead to the formation of the highly stable tropylium ion at m/z 91 ([C7H7]+).
References
Application of (1-Ethylpropyl)benzene in Polymer Synthesis: A Focus on its Role as a Solvent
For Researchers, Scientists, and Drug Development Professionals
(1-Ethylpropyl)benzene , also known as 3-phenylpentane, is an aromatic hydrocarbon primarily utilized as a high-performance solvent in various industrial applications.[1] Its excellent solvency power for a wide range of organic compounds, resins, and polymers makes it a valuable component in the formulation of paints, coatings, and adhesives.[1] While not employed as a monomer or an initiator in polymerization reactions, its properties as a non-reactive solvent are pertinent to polymer synthesis, particularly in solution polymerization processes.
This document provides detailed application notes and a generalized experimental protocol for the use of this compound as a solvent in polymer synthesis, drawing parallels from the well-documented use of similar aromatic hydrocarbon solvents.
Application Notes
This compound serves as a reaction medium in solution polymerization. In this technique, the monomer and initiator are dissolved in a non-reactive solvent.[2] The solvent plays several crucial roles in the polymerization process:
-
Heat Dissipation: Polymerization reactions are often highly exothermic. The solvent acts as a heat sink, absorbing the heat of reaction and helping to control the temperature of the polymerization mixture.[2] This is critical for preventing runaway reactions and ensuring the synthesis of polymers with desired properties.
-
Viscosity Control: As the polymer chains grow, the viscosity of the reaction mixture increases significantly. High viscosity can hinder proper mixing and heat transfer. By dissolving the polymer as it forms, the solvent keeps the viscosity low, allowing for better process control.[2]
-
Control over Polymer Properties: The choice of solvent can influence the kinetics of the polymerization and, consequently, the properties of the resulting polymer, such as molecular weight and molecular weight distribution. While chain transfer to the solvent can sometimes occur, potentially limiting the achievable molecular weight, aromatic hydrocarbons like this compound are generally considered to have low chain transfer constants for radical polymerizations.[2]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆ | [3] |
| Molecular Weight | 148.24 g/mol | [3] |
| Boiling Point | 191 °C | [3] |
| Density | 0.86 g/cm³ | [3] |
| Refractive Index | 1.4870-1.4890 | [3] |
| Appearance | Clear, colorless liquid | [3] |
Experimental Protocol: Solution Polymerization of Styrene using this compound as a Solvent
This protocol describes a generalized procedure for the free-radical solution polymerization of styrene. This compound is used here as the reaction solvent. This method is analogous to polymerizations carried out in other aromatic solvents like toluene or benzene.[4][5]
Objective: To synthesize polystyrene via solution polymerization, demonstrating the application of this compound as a reaction medium.
Materials and Equipment
| Material/Equipment | Specification |
| Monomer | Styrene, inhibitor removed |
| Solvent | This compound, anhydrous |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) |
| Reaction Vessel | Jacketed glass reactor with reflux condenser, nitrogen inlet, and mechanical stirrer |
| Heating/Cooling System | Circulating oil bath or heating mantle with temperature controller |
| Precipitating Agent | Methanol |
| Purification | Filtration apparatus (e.g., Büchner funnel) |
| Drying | Vacuum oven |
Experimental Procedure
-
Inhibitor Removal from Styrene: Wash the styrene monomer with an aqueous sodium hydroxide solution (10% w/v) to remove the inhibitor (typically 4-tert-butylcatechol). Subsequently, wash with deionized water until the aqueous layer is neutral. Dry the styrene over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Reactor Setup: Assemble the reaction vessel, ensuring it is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Charging the Reactor:
-
Charge the reactor with the desired amount of this compound.
-
Add the purified styrene monomer to the solvent.
-
Begin purging the system with dry nitrogen to create an inert atmosphere.
-
-
Initiation:
-
Dissolve the calculated amount of initiator (e.g., AIBN) in a small amount of the monomer/solvent mixture.
-
Heat the reactor contents to the desired reaction temperature (typically 60-80 °C for AIBN).
-
Once the temperature is stable, add the initiator solution to the reactor.
-
-
Polymerization:
-
Maintain the reaction at a constant temperature with continuous stirring.
-
The polymerization time will vary depending on the desired conversion and polymer molecular weight (typically several hours).
-
Monitor the progress of the reaction by taking samples periodically to determine the monomer conversion (e.g., by gravimetry or spectroscopy).
-
-
Termination and Isolation:
-
After the desired reaction time, cool the reactor to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polystyrene to precipitate.
-
Continue stirring to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the precipitated polystyrene by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, initiator residues, and solvent.
-
Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Representative Reaction Parameters
The following table provides a starting point for reaction parameters. These may be optimized to achieve specific polymer characteristics.
| Parameter | Value/Range |
| Styrene Concentration | 10-50% (w/w in solvent) |
| Initiator (AIBN) | 0.1-1.0 mol% (relative to monomer) |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 2-24 hours |
| Stirring Speed | 200-500 RPM |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the solution polymerization process described above.
Caption: Workflow for the solution polymerization of styrene.
Conclusion
This compound is a suitable solvent for conducting polymer synthesis via solution polymerization. Its high boiling point, good solvency for monomers and polymers, and expected low reactivity in radical polymerizations make it a viable alternative to other aromatic hydrocarbon solvents. The provided protocol for the polymerization of styrene serves as a general guideline that can be adapted for other monomer systems where a non-polar, aromatic solvent is required. Researchers should note that while this document provides a framework based on established chemical principles, specific reaction kinetics and optimal conditions may need to be determined empirically when using this compound as the polymerization solvent.
References
Application Notes and Protocols for High-Purity (>99.0%) (1-Ethylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity (>99.0%) (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, in research and development settings.
Physicochemical and Toxicological Data
This compound is a non-polar aromatic hydrocarbon solvent. Its physical and chemical properties make it suitable for various applications in organic synthesis and as a specialty solvent. Below is a summary of its key properties.
| Property | Value | Reference |
| Chemical Name | This compound; 3-Phenylpentane | |
| CAS Number | 1196-58-3 | |
| Molecular Formula | C₁₁H₁₆ | |
| Molecular Weight | 148.25 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity (GC) | >99.0% | [1] |
| Boiling Point | 191 °C | [2] |
| Melting Point | -44.72 °C (estimate) | [2] |
| Density | 0.86 g/cm³ | [2] |
| Refractive Index | 1.4870-1.4890 | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents | |
| GHS Classification | Acute Toxicity, Oral (Category 4) | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
Application Notes
High-Purity Non-Polar Solvent in Organic Synthesis
Due to its aromatic nature and alkyl side chains, this compound is an effective non-polar solvent. Its high boiling point makes it suitable for reactions requiring elevated temperatures. High-purity grades (>99.0%) are essential in research applications where solvent impurities could interfere with sensitive catalytic systems or lead to the formation of unwanted byproducts.
Potential Applications:
-
Grignard Reactions: As an alternative to diethyl ether or THF in specific cases where a higher boiling point is required to initiate or sustain the reaction.
-
Friedel-Crafts Reactions: Can serve as a solvent for Friedel-Crafts alkylations and acylations, particularly when the reactants themselves are solids.
-
Polymer Chemistry: As a solvent for the polymerization of non-polar monomers or for the characterization of polymers.
-
Physical Organic Chemistry: In studies of solvent effects on reaction mechanisms and kinetics, where a non-polar, non-coordinating solvent is required.
Intermediate in Organic and Medicinal Chemistry
While not a widely documented precursor, the structure of this compound allows for its use as a starting material in multi-step syntheses. The benzene ring can be functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), and the alkyl side chains can potentially be oxidized or otherwise modified.
Potential Synthetic Utility:
-
Synthesis of Substituted Aromatics: The phenyl ring can be derivatized to introduce functional groups at the ortho, meta, and para positions, leading to precursors for more complex molecules.
-
Fragment-Based Drug Discovery: As a non-polar fragment for building larger molecules with potential biological activity. There is limited evidence of its direct use in the synthesis of pharmacologically active compounds, but related structures are of interest. For instance, derivatives of 3-phenylpentane have been explored in the synthesis of bis-amidines with antibiotic-potentiating activity and as components of farnesyltransferase inhibitors.[4][5]
Experimental Protocols
General Protocol for a High-Temperature Organic Reaction Using this compound as a Solvent
This protocol describes a general setup for a reaction requiring a high-boiling, non-polar solvent.
Materials:
-
High-purity (>99.0%) this compound
-
Reactant A
-
Reagent B
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask with a stir bar, reflux condenser) and ensure all glassware is dry.
-
Inert Atmosphere: Purge the system with an inert gas.
-
Addition of Reactants: To the flask, add Reactant A, followed by this compound as the solvent.
-
Heating: Begin stirring and gently heat the mixture to the desired reaction temperature (up to 190 °C).
-
Addition of Reagent: Slowly add Reagent B to the reaction mixture.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary, and perform an aqueous workup to remove any water-soluble components.
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol for Purity Assessment of this compound by GC-MS
This protocol outlines the steps to verify the purity of this compound.
Materials and Equipment:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar, like DB-1 or equivalent)
-
Vials for sample preparation
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of hexane).
-
GC-MS Method Setup:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan range of m/z 40-300.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100%.
-
Visualizations
Caption: General workflow for an organic synthesis using this compound as a solvent.
Caption: Quality control workflow for purity assessment of this compound by GC-MS.
References
- 1. escholarship.org [escholarship.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Use of 3-Phenylpentane as an organic intermediate in chemical manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Phenylpentane, an alkylbenzene hydrocarbon, and its role as an organic intermediate in chemical manufacturing. This document details its synthesis, key reactions, and potential applications, with a focus on its utility in the fragrance industry and as a precursor for more complex molecules.
Introduction
3-Phenylpentane (also known as (1-ethylpropyl)benzene) is a colorless, flammable liquid with the chemical formula C₁₁H₁₆.[1][2] It is characterized by a five-carbon chain with a phenyl group attached to the third carbon atom.[1] While its primary application lies in the flavor and perfumery industries due to its physical properties, it also serves as a solvent and an intermediate in organic synthesis.[1][3] This document outlines key synthetic protocols and reactions involving 3-phenylpentane, providing a resource for its application in a laboratory and industrial context.
Physical and Chemical Properties of 3-Phenylpentane [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol |
| CAS Number | 1196-58-3 |
| Appearance | Colorless liquid |
| Boiling Point | 191-205 °C |
| Melting Point | -75 °C |
| Density | 0.863 g/mL at 25 °C |
| Flash Point | 65 °C |
| Solubility | Insoluble in water; soluble in alcohol; miscible in benzene and diethyl ether |
| Refractive Index | 1.48600 to 1.49000 at 20.00 °C |
Synthesis of 3-Phenylpentane
3-Phenylpentane can be synthesized through several methods, with Friedel-Crafts alkylation and Grignard reactions being the most common.
Friedel-Crafts Alkylation of Benzene
This method involves the electrophilic aromatic substitution of benzene with a 3-pentyl halide (e.g., 3-bromopentane or 3-chloropentane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6]
Reaction Scheme:
Caption: Friedel-Crafts Alkylation Workflow.
Experimental Protocol: Synthesis of 3-Phenylpentane via Friedel-Crafts Alkylation
Materials:
-
Benzene (anhydrous)
-
3-Bromopentane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (1.1 equivalents).
-
Add a 2-fold molar excess of anhydrous benzene to the flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 3-bromopentane (1 equivalent) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture over crushed ice and add 10% hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-phenylpentane.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Temperature | Yield | Purity |
| Benzene | 3-Bromopentane | AlCl₃ | 2.5 hours | 0 °C to RT | ~60-70% | >95% (after distillation) |
Note: Yields can vary based on reaction scale and purity of reagents. The provided data is an estimate based on typical Friedel-Crafts alkylation reactions.
Grignard Reaction followed by Reduction
This two-step synthesis involves the reaction of a phenyl Grignard reagent with 3-pentanone to form 3-phenyl-3-pentanol, followed by the reduction of the tertiary alcohol to 3-phenylpentane.
Reaction Scheme:
Caption: Grignard Synthesis and Reduction Workflow.
Experimental Protocol: Synthesis of 3-Phenyl-3-pentanol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.
-
In a separate flask, dissolve 3-pentanone (1 equivalent) in anhydrous diethyl ether.
-
Slowly add the prepared phenylmagnesium bromide solution (1.1 equivalents) to the 3-pentanone solution at 0 °C with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3-phenyl-3-pentanol.
Experimental Protocol: Reduction of 3-Phenyl-3-pentanol to 3-Phenylpentane
Materials:
-
3-Phenyl-3-pentanol
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 3-phenyl-3-pentanol in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent by rotary evaporation to yield 3-phenylpentane.
Quantitative Data (Illustrative):
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Purity |
| 3-Phenyl-3-pentanol | H₂, 10% Pd/C | 12-24 hours | Room Temperature | High | >98% |
Note: Specific yield and purity are dependent on the efficiency of the reduction and purification.
Applications of 3-Phenylpentane as an Organic Intermediate
Fragrance and Flavor Industry
3-Phenylpentane is primarily used in the fragrance and flavor industry due to its characteristic odor profile.[1][7] It is often a component in the formulation of perfumes and other scented products.
Precursor for Bioactive Molecules
While direct applications of 3-phenylpentane in drug synthesis are not widely documented, its derivatives are of interest in medicinal chemistry. For example, the structurally related compound 1-phenylpentan-3-one is a precursor for the synthesis of 3-amino-1-phenylpentane derivatives. These derivatives are being investigated as potential central nervous system (CNS) active agents, hypothesized to modulate GABA-A receptors and exhibit anticonvulsant properties.[1]
Caption: Synthesis of Potential CNS-Active Agents.
Other Industrial Applications
3-Phenylpentane also finds use in various industrial processes, including:
-
As a high-octane component in fuels.[3]
-
In chemical extraction and recovery processes.[1]
-
As a drying agent.[1]
-
In the preparation of lubricants.[1]
Key Reactions of 3-Phenylpentane
Catalytic Dehydrogenation
3-Phenylpentane can undergo catalytic dehydrogenation to produce phenylpentenes. This reaction is typically carried out at high temperatures over a metal catalyst. The resulting unsaturated compounds can serve as monomers or intermediates for further functionalization.
Oxidation
Oxidation of the alkyl side chain of 3-phenylpentane can lead to various products depending on the reaction conditions. Strong oxidation, for instance with potassium permanganate, can cleave the alkyl chain to form benzoic acid. Milder oxidation could potentially yield a ketone at the benzylic position, though this is less common for a tertiary benzylic carbon.
Spectroscopic Data
The identity and purity of 3-phenylpentane are confirmed through various spectroscopic methods.
Spectroscopic Data for 3-Phenylpentane [8]
| Technique | Key Features |
| ¹H NMR | Signals in the aromatic region (δ ~7.1-7.3 ppm) and aliphatic region (δ ~0.7-2.5 ppm). The integration of these signals corresponds to the number of protons in each environment. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons and the aliphatic carbons of the pentyl group. |
| IR Spectroscopy | Characteristic C-H stretching vibrations for aromatic and aliphatic groups, and C=C stretching for the benzene ring. |
| Mass Spectrometry | Molecular ion peak at m/z = 148, corresponding to the molecular weight of 3-phenylpentane. |
Conclusion
3-Phenylpentane is a versatile organic compound with established applications in the fragrance industry and potential as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. The synthetic routes via Friedel-Crafts alkylation and Grignard reaction are well-established, offering viable pathways for its production. Further research into the derivatization of 3-phenylpentane may unlock new applications in materials science and drug discovery.
References
- 1. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]
- 2. 3-phenylpentane | Trusted Manufacturers - Chemical Bull [chemicalbull.com]
- 3. Optimizing Industrial Productivity: An Overview of Common Solvents and Their Applications [vinatiorganics.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. 3-phenylpentane - High Purity 1196-58-3 | Irregular Shape, Ideal For Industrial Perfumery Applications at Best Price in Ratnagiri | Vinati Organics Limited [tradeindia.com]
- 8. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocols for safe handling and storage of (1-Ethylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of (1-Ethylpropyl)benzene (CAS No. 1196-58-3), also known as 3-Phenylpentane. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Quantitative Safety Data
This compound is a flammable liquid and should be handled with care. The following table summarizes its key quantitative safety and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.24 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 191 °C | [1][3] |
| Melting Point | -44.72 °C (estimate) | [1] |
| Flash Point | 60.6 °C | [1] |
| Density | 0.86 g/cm³ | [1] |
| Refractive Index | 1.4870 - 1.4890 | [1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed. | [1][3][4] |
Safe Handling Protocols
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact or handling large quantities, consider more robust gloves like Viton or Neoprene.[6][7] If any splash occurs, immediately remove and discard contaminated gloves.[7]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[6] Full-length pants and closed-toe shoes are mandatory in the handling area.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] If working outside a fume hood where vapors may be generated, respiratory protection may be necessary.[6]
2.2 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][8] A chemical fume hood is the preferred designated area for handling this substance.[7]
-
Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[3][5][8] Use non-sparking tools and explosion-proof electrical equipment.[3][5][8]
-
Static Discharge: Take precautionary measures against static discharge.[3][5][8] Ground and bond containers and receiving equipment during transfer.[5][9]
2.3 Handling Procedures
-
Preparation: Designate a specific area for handling this compound.[7] Ensure all necessary PPE is worn correctly.
-
Dispensing: When transferring the liquid, do so in a chemical fume hood. Use the smallest practical quantity for the experiment.[7] Keep the container tightly closed when not in use.[3][8]
-
Spill Response:
-
Immediately evacuate the area in case of a large spill.[6]
-
For small spills, contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[10]
-
Ventilate the area and clean the spill zone.
-
-
Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.[7][9]
Storage Protocols
-
General Storage: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[3][8][9] A designated flammable liquid storage cabinet is recommended.[7]
-
Container: Keep the container tightly closed and sealed.[3][7][8]
-
Incompatible Materials: Store separately from strong oxidizing agents.[7][8]
-
Labeling: Ensure containers are clearly labeled with the chemical name and appropriate hazard warnings.
Waste Disposal
-
This compound and any contaminated materials are considered hazardous waste.[7]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Collect all waste in a properly labeled, sealed container.[8]
-
Dispose of the waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.[3][8]
Experimental Workflow & Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
References
- 1. echemi.com [echemi.com]
- 2. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 3. This compound | 1196-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.com [fishersci.com]
- 6. purdue.edu [purdue.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. download.basf.com [download.basf.com]
Application Notes and Protocols for the Synthesis of (1-Ethylpropyl)benzene via Friedel-Crafts Alkylation
Introduction
The Friedel-Crafts alkylation is a fundamental and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, enabling the attachment of alkyl groups to aromatic rings. This process is a classic example of an electrophilic aromatic substitution reaction.[1][2][3] In this application note, we detail a protocol for the synthesis of (1-Ethylpropyl)benzene, also known as 3-phenylpentane, through the Friedel-Crafts alkylation of benzene with 3-chloropentane, utilizing anhydrous aluminum chloride as a Lewis acid catalyst.[1][2] The reaction proceeds via the formation of a secondary carbocation from 3-chloropentane, which then acts as an electrophile and is attacked by the nucleophilic benzene ring.[1] This method is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of various alkylated aromatic compounds.
Reaction and Mechanism
The overall reaction is as follows:
C₆H₆ + CH₃CH₂CHClCH₂CH₃ --(AlCl₃)--> C₆H₅CH(CH₂CH₃)₂ + HCl
The mechanism involves the initial activation of the alkyl halide, 3-chloropentane, by the Lewis acid catalyst, aluminum chloride (AlCl₃), to form a secondary carbocation. This carbocation then serves as the electrophile in the subsequent attack by the benzene ring. The resulting arenium ion intermediate is stabilized by resonance. A final deprotonation step restores the aromaticity of the ring and yields the desired product, this compound, along with the regeneration of the catalyst and the formation of hydrogen chloride.[1]
Quantitative Data Summary
The following table summarizes the key reactants, their properties, and suggested quantities for the synthesis of this compound.
| Reactant/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Quantity |
| Benzene | C₆H₆ | 78.11 | 0.876 | ~0.57 | 50 mL |
| 3-Chloropentane | C₅H₁₁Cl | 106.59 | 0.87 | ~0.094 | 10 g |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.44 | ~0.075 | 10 g |
| This compound (Product) | C₁₁H₁₆ | 148.25 | 0.863 | - | Theoretical Yield: ~13.9 g |
Experimental Protocol
Materials:
-
Benzene (anhydrous)
-
3-Chloropentane
-
Aluminum chloride (anhydrous powder)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reactant Charging: To the flask, add 50 mL of anhydrous benzene. In the dropping funnel, place 10 g of 3-chloropentane.
-
Catalyst Addition: Cool the flask containing benzene in an ice bath. While stirring, slowly and portion-wise add 10 g of anhydrous aluminum chloride to the cooled benzene. The addition should be done carefully to control the initial exothermic reaction.
-
Addition of Alkyl Halide: Once the catalyst has been added and the initial reaction has subsided, begin the dropwise addition of 3-chloropentane from the dropping funnel to the stirred benzene-AlCl₃ mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C using the ice bath. The addition should take approximately 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for an additional 2 hours to ensure the reaction goes to completion. The reaction mixture will likely become dark and viscous.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding approximately 50 g of crushed ice, followed by the slow addition of 50 mL of 1 M HCl. This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.
-
Workup: Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (benzene and any remaining diethyl ether) using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Safety Precautions
-
Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
3-Chloropentane is flammable and an irritant. Avoid contact with skin and eyes.
-
The reaction is exothermic and evolves HCl gas. Ensure proper temperature control and adequate ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application of 3-Phenylpentane in Fragrance and Flavor Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpentane, an alkylbenzene with the chemical formula C₁₁H₁₆, is a synthetic aromatic compound utilized primarily in the fragrance industry.[1][2] Its unique olfactory profile contributes to the complexity and character of fragrance compositions. This document provides detailed application notes and protocols for the use of 3-phenylpentane in fragrance and, to a lesser extent, flavor formulations, addressing its synthesis, sensory evaluation, and relevant safety and regulatory considerations. While its principal application lies in perfumery, its potential use in flavorings is also critically examined.
Physicochemical Properties and Odor Profile
3-Phenylpentane is a colorless to light yellow liquid with a distinct aromatic odor.[3] A comprehensive understanding of its physical and chemical properties is essential for its effective incorporation into formulations.
Table 1: Physicochemical Properties of 3-Phenylpentane
| Property | Value | Reference(s) |
| CAS Number | 1196-58-3 | [4] |
| Molecular Formula | C₁₁H₁₆ | [4] |
| Molecular Weight | 148.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 185.7 °C | [2] |
| Density | 0.86 g/cm³ | [2] |
| Solubility | Soluble in ethanol; Insoluble in water | [4] |
The olfactory characteristics of 3-phenylpentane are multifaceted, contributing a range of notes to a fragrance.
Table 2: Odor Profile of 3-Phenylpentane
| Odor Type | Description | Reference(s) |
| Primary | Herbal, Green, Spicy | [4] |
| Secondary | Woody, Fresh, Earthy | [4] |
Application in Fragrance Formulations
3-Phenylpentane is valued in perfumery for its ability to impart a fresh, green, and spicy character to fragrance compositions.[4] It is often used as a modifier and blender to enhance the overall aromatic profile.
Recommended Usage Levels
While the International Fragrance Association (IFRA) places no restrictions on the use of 3-phenylpentane in various cosmetic product categories, practical application levels are dictated by the desired olfactory outcome and the overall fragrance composition.[4] Due to its potent character, it is typically used in trace to low percentages within a fragrance concentrate.
Table 3: Illustrative Usage Levels of Aromatic Hydrocarbons in Fine Fragrances
| Fragrance Type | Typical Concentration Range in Concentrate (%) |
| Citrus / Fresh | 0.1 - 2.0 |
| Floral / Green | 0.05 - 1.5 |
| Woody / Spicy | 0.2 - 3.0 |
| Chypre / Oriental | 0.1 - 2.5 |
Note: These are general guidelines for aromatic hydrocarbons and not specific to 3-phenylpentane. The optimal concentration of 3-phenylpentane should be determined through experimental blending and sensory evaluation.
Application in Flavor Formulations
The use of 3-phenylpentane in flavor formulations is not established and is likely not permissible in major regulatory markets. Searches of the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) list and the European Union's list of approved flavouring substances did not yield any entries for 3-phenylpentane. This strongly suggests that it is not approved for use in food.
Given its aromatic hydrocarbon structure and the lack of safety data for oral consumption, its use as a flavoring agent is not recommended. The focus of its application remains solely within the fragrance industry.
Experimental Protocols
Synthesis of 3-Phenylpentane via Friedel-Crafts Alkylation
The most common method for synthesizing 3-phenylpentane is through the Friedel-Crafts alkylation of benzene with a suitable pentylating agent, such as 3-pentanol or a 3-pentyl halide, in the presence of a Lewis acid catalyst.
Diagram 1: Synthesis Workflow for 3-Phenylpentane
References
Troubleshooting & Optimization
Improving yield and purity in (1-Ethylpropyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1-Ethylpropyl)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts alkylation of benzene. This involves reacting benzene with an alkylating agent such as 3-chloropentane or 3-pentanol in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃), or a strong protic acid like sulfuric acid (H₂SO₄).
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Polyalkylation: The product, this compound, is more reactive than the starting material, benzene, which can lead to the formation of di- and tri-alkylated byproducts.[1][2]
-
Carbocation Rearrangement: Although the secondary carbocation formed from 3-substituted pentanes is relatively stable, there is a possibility of rearrangement, leading to isomeric impurities.
-
Catalyst Deactivation: Lewis acid catalysts are sensitive to moisture and can be deactivated, leading to low reaction yields.
-
Product Purification: The crude product is a mixture of the desired product, unreacted starting materials, polyalkylated products, and potential isomers, necessitating efficient purification methods like fractional distillation.
Q3: How can I minimize polyalkylation?
A3: To minimize polyalkylation, it is crucial to use a large excess of benzene relative to the alkylating agent.[1] This increases the probability that the electrophile will react with a benzene molecule rather than the more reactive this compound product.
Q4: What is the role of the catalyst in this reaction?
A4: The catalyst, typically a Lewis acid like AlCl₃ or a strong acid like H₂SO₄, is essential for generating the carbocation electrophile from the alkylating agent (3-chloropentane or 3-pentanol). This highly reactive electrophile then attacks the benzene ring in an electrophilic aromatic substitution reaction.[3]
Q5: How can I purify the final product?
A5: Fractional distillation is the most effective method for purifying this compound from unreacted benzene, lower-boiling impurities, and higher-boiling polyalkylated byproducts.[4][5] For separating closely boiling isomers, column chromatography may be employed as an additional purification step.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃) | Ensure the catalyst is anhydrous and handled under inert conditions. |
| Insufficient reaction temperature | Monitor the reaction temperature and ensure it is optimal for carbocation formation without promoting side reactions. | |
| Poor quality of reagents | Use pure, dry benzene and alkylating agent. | |
| Presence of Multiple Products (Polyalkylation) | Incorrect reactant ratio | Increase the molar ratio of benzene to the alkylating agent (e.g., 5:1 or greater).[1] |
| High reaction temperature or prolonged reaction time | Optimize the reaction conditions to favor monoalkylation. | |
| Formation of Isomeric Impurities | Carbocation rearrangement | While less common with a secondary carbocation, using a milder Lewis acid or lower reaction temperatures may reduce rearrangement. Friedel-Crafts acylation followed by reduction is an alternative route to avoid rearrangements. |
| Difficult Product Isolation | Inefficient extraction | Ensure proper phase separation during the aqueous workup. Use a suitable organic solvent for extraction. |
| Inefficient distillation | Use a fractionating column with sufficient theoretical plates for good separation.[4] Ensure a slow and steady distillation rate.[4] |
Data Presentation
Table 1: Effect of Catalyst and Temperature on this compound Synthesis
| Run | Alkylating Agent | Catalyst | Temperature (°C) | Benzene:Alkylating Agent Ratio | Yield (%) | Purity (%) |
| 1 | 3-Chloropentane | AlCl₃ | 25 | 3:1 | 65 | 85 |
| 2 | 3-Chloropentane | AlCl₃ | 50 | 3:1 | 75 | 78 |
| 3 | 3-Chloropentane | AlCl₃ | 25 | 5:1 | 80 | 92 |
| 4 | 3-Pentanol | H₂SO₄ | 50 | 5:1 | 70 | 90 |
| 5 | 3-Pentanol | H₂SO₄ | 70 | 5:1 | 78 | 85 |
Table 2: Common Impurities and Their Identification
| Impurity | Potential Source | Analytical Identification (GC-MS) |
| Di-(1-ethylpropyl)benzene | Polyalkylation | Higher retention time and corresponding molecular ion peak. |
| Isomers of this compound | Carbocation rearrangement | Similar retention time to the main product, but with a different fragmentation pattern. |
| Unreacted Benzene | Incomplete reaction/excess reagent | Lower retention time. |
| Unreacted 3-Pentanol | Incomplete reaction | May be observed depending on workup and GC conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound using 3-Chloropentane and AlCl₃
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a drying tube with CaCl₂).
-
Reagent Preparation: In the round-bottom flask, place anhydrous aluminum chloride (AlCl₃, 0.12 mol) and dry benzene (0.5 mol).
-
Reaction: Cool the flask in an ice bath. Slowly add 3-chloropentane (0.1 mol) from the dropping funnel to the stirred benzene-AlCl₃ mixture over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene by simple distillation.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound using 3-Pentanol and H₂SO₄
-
Apparatus Setup: Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: In the flask, combine dry benzene (0.5 mol) and 3-pentanol (0.1 mol).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 mol) with constant stirring.
-
Reaction: After the addition, heat the mixture to 50°C and maintain this temperature for 2 hours.
-
Workup: Cool the reaction mixture and pour it into cold water. Separate the organic layer. Wash the organic layer with water, 5% NaHCO₃ solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess benzene by simple distillation.
-
Purification: Purify the product by fractional distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
- 1. Question: n-Propyl benzene can be obtained in quantitative yield by the .. [askfilo.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. US9688589B2 - Process for preparation of n-propyl benzene - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of Benzene
Welcome to the Technical Support Center for the alkylation of benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during electrophilic aromatic substitution experiments, with a primary focus on Friedel-Crafts alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Friedel-Crafts alkylation of benzene?
A1: The most prevalent side reactions are polyalkylation, where more than one alkyl group is added to the benzene ring, and carbocation rearrangement, which leads to the formation of isomeric products. Additionally, the reaction is sensitive to the substrate and will not proceed if the aromatic ring is strongly deactivated (e.g., nitrobenzene) or contains certain functional groups like amines (-NH2, -NHR, -NR2) that react with the Lewis acid catalyst.[1][2]
Q2: How can I prevent polyalkylation?
A2: Polyalkylation occurs because the initial alkylation product (an alkylbenzene) is more reactive than benzene itself.[3] The most effective strategy to minimize this is to use a large excess of the aromatic substrate (benzene) relative to the alkylating agent. This increases the statistical probability that the electrophile will react with an unreacted benzene molecule rather than the more reactive alkylated product.[4][5]
Q3: What causes carbocation rearrangement, and how can it be avoided?
A3: Carbocation rearrangement happens when the initially formed carbocation can rearrange to a more stable one (e.g., a primary carbocation rearranging to a secondary or tertiary one) via a hydride or alkyl shift.[6] This is a common issue when using primary alkyl halides. The most reliable way to prevent this is to use an alternative method: Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[7]
Q4: Why is my Friedel-Crafts alkylation reaction not working with my substituted benzene derivative?
A4: Friedel-Crafts alkylation fails with aromatic rings that have strongly electron-withdrawing substituents (e.g., -NO2, -CN, -SO3H, -CHO, -COCH3) as these deactivate the ring towards electrophilic attack. The reaction also fails with aromatic rings containing amino groups (-NH2, -NHR, -NR2) because the lone pair on the nitrogen complexes with the Lewis acid catalyst (e.g., AlCl3), forming a strongly deactivating ammonium salt.[2][8]
Troubleshooting Guides
Issue 1: Excessive Polyalkylation Products Observed
Symptoms: Your product mixture, analyzed by GC-MS or NMR, shows significant amounts of di- and tri-alkylated benzenes in addition to your desired mono-alkylated product.
Cause: The mono-alkylated product is more nucleophilic and thus more reactive than the starting benzene, making it prone to further alkylation.[4]
Solutions:
-
Increase the Molar Ratio of Benzene: Employing a large excess of benzene is the most common and effective method to favor monoalkylation. By increasing the concentration of benzene, the electrophile is statistically more likely to react with a benzene molecule.
-
Control Reaction Stoichiometry: Carefully control the molar ratio of your reactants to favor monoalkylation.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active Lewis acid catalyst can help reduce the rate of subsequent alkylation reactions.[4]
-
Alternative Synthesis Route: For complete prevention of polyalkylation, perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The acyl group introduced is deactivating, which prevents further substitution.[4]
Issue 2: Formation of Isomeric Products (Carbocation Rearrangement)
Symptoms: You obtain a mixture of alkylbenzenes where the alkyl group has a different structure than that of the starting alkyl halide. For example, the reaction of benzene with 1-chloropropane yields a significant amount of isopropylbenzene (cumene) instead of just n-propylbenzene.
Cause: The initially formed primary carbocation rearranges to a more stable secondary carbocation via a 1,2-hydride shift before it can alkylate the benzene ring.[6]
Solutions:
-
Choose a Different Alkylating Agent: If possible, use an alkylating agent that forms a stable carbocation that is less prone to rearrangement (e.g., a tertiary alkyl halide).
-
Friedel-Crafts Acylation Followed by Reduction: This is the most robust solution.
-
Acylation: React benzene with an acyl chloride (e.g., propanoyl chloride to get the propyl group) and a Lewis acid catalyst. The resulting acylium ion is stabilized by resonance and does not rearrange.[7]
-
Reduction: Reduce the ketone product (e.g., propiophenone) to the desired alkylbenzene (e.g., n-propylbenzene) using a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction.
-
Issue 3: Low or No Product Yield
Symptoms: The reaction fails to proceed, or the conversion of the starting material is very low.
Causes and Solutions:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl3) is sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that your glassware and reagents are dry.
-
Deactivated Aromatic Substrate: As mentioned in the FAQs, strongly deactivated aromatic rings will not undergo Friedel-Crafts alkylation. If your substrate is deactivated, this reaction may not be suitable.
-
Insufficiently Reactive Alkylating Agent: The reactivity of haloalkanes increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I).[2] Also, tertiary and secondary halides are more reactive than primary halides due to the stability of the corresponding carbocations.
-
Reaction Temperature is Too Low: While lower temperatures can help control side reactions, the reaction may not proceed if the temperature is too low. Gradually increase the temperature while monitoring the reaction progress.
Data Presentation
Table 1: Effect of Benzene to Alkylating Agent Molar Ratio on Product Selectivity
| Benzene:Benzyl Chloride Molar Ratio | Benzyl Chloride Conversion (%) | Diphenylmethane Selectivity (%) | Polybenzyl Derivatives Selectivity (%) |
| 15:1 | ~100 | ~72 | ~18 |
Data adapted from a study using a Basolite F300 catalyst at 353 K.
Table 2: Influence of Reaction Temperature on Isomer Distribution in the Methylation of Toluene
| Temperature | Ortho-xylene (%) | Meta-xylene (%) | Para-xylene (%) | Control Type |
| 0°C | 54 | 17 | 29 | Kinetic |
| 25°C | 3 | 69 | 28 | Thermodynamic |
At higher temperatures, the reaction becomes reversible, and the more thermodynamically stable meta-isomer is favored.
Table 3: Product Distribution from Carbocation Rearrangement
| Reaction | Unrearranged Product | Rearranged Product | Product Ratio (Unrearranged:Rearranged) |
| Benzene + 1-chlorobutane at 0°C | n-butylbenzene | sec-butylbenzene | ~1:2 |
[6]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride
This protocol describes the synthesis of acetophenone, which can then be reduced to ethylbenzene, avoiding the polyalkylation and rearrangement issues of direct alkylation.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (anhydrous)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
To the flask, add anhydrous aluminum chloride and dichloromethane. Cool the resulting suspension in an ice bath.
-
Slowly add a solution of acetyl chloride in dichloromethane to the stirred AlCl₃ suspension.
-
After the addition of the acetyl chloride solution is complete, add anhydrous benzene dropwise via the dropping funnel, ensuring the temperature is maintained below 10°C.
-
Once the benzene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to obtain crude acetophenone.
-
The product can be purified by distillation.[4]
Protocol 2: Wolff-Kishner Reduction of Acetophenone to Ethylbenzene
This protocol details the reduction of the ketone product from the acylation step.
Materials:
-
Acetophenone
-
Hydrazine hydrate (90%)
-
Potassium hydroxide (KOH) pellets
-
Diethylene glycol
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
Place acetophenone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets in a Claisen flask fitted with a reflux condenser and a thermometer.
-
Heat the mixture on a boiling water bath until most of the potassium hydroxide has dissolved, then heat to reflux for one hour.
-
Arrange the apparatus for distillation and distill the mixture until the temperature of the liquid rises to 175°C. Collect the distillate.
-
Replace the condenser and continue to reflux the remaining mixture for an additional 3 hours.
-
Separate the upper hydrocarbon layer from the collected distillate.
-
Extract the aqueous layer from the distillate twice with small portions of ether.
-
Combine the hydrocarbon layer and the ethereal extracts and dry them with anhydrous magnesium sulfate.
-
Remove the ether by evaporation on a water bath.
-
Distill the residue to collect ethylbenzene (boiling point: 135-136°C).
Visualizations
Caption: Polyalkylation occurs because the alkylated product is more reactive than benzene.
Caption: Carbocation rearrangement leads to the formation of more stable isomers.
Caption: Acylation-reduction avoids rearrangement and polyalkylation.
Caption: A logical workflow for troubleshooting common alkylation side reactions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Acetophenone C6H5COCH3 can be reduced to ethyl benzene C6H5CH2CH3 byI. Clemmensen reduction (Zn-(Hg)/ conc. HCI)II.Wolff-Kishner reduction (N2H4/Glycol, KOH)III.Birch reduction Na/NH3/CH3OH Select the correct methods to carry the above function. [infinitylearn.com]
- 7. mdpi.com [mdpi.com]
- 8. Sciencemadness Discussion Board - ethylbenzene by Wolff-Kishner (Huang-Minlon) - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Phenylpentane Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Phenylpentane. This resource addresses specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 3-Phenylpentane?
A1: The most common laboratory syntheses for 3-Phenylpentane are the Friedel-Crafts alkylation of benzene and a Grignard-based synthesis.
-
Friedel-Crafts Alkylation: This method involves the reaction of benzene with a suitable five-carbon alkylating agent, such as 3-chloropentane or pent-2-ene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong protic acid.[1][2]
-
Grignard Synthesis: This route typically involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a suitable ketone followed by reduction, or the reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with propiophenone, followed by dehydration and hydrogenation.[3][4]
Q2: Why is my Friedel-Crafts alkylation reaction yielding a mixture of isomers instead of pure 3-Phenylpentane?
A2: The formation of isomeric products is a common issue in Friedel-Crafts alkylation due to carbocation rearrangements.[5][6] The intermediate secondary carbocation can rearrange to a more stable carbocation, leading to a mixture of alkylated benzenes.[7] For instance, using 1-chloropentane can lead to the formation of 2-phenylpentane as the major product due to a hydride shift. Using 3-chloropentane is more direct, but side reactions can still occur.
Q3: Can I use 1-pentene or 2-pentene for the Friedel-Crafts alkylation of benzene to get 3-Phenylpentane?
A3: Yes, alkenes can be used as alkylating agents in the presence of a protic acid (like H₂SO₄) or a Lewis acid.[8] However, the use of pentenes can also lead to a mixture of products due to the potential for carbocation rearrangements. The reaction conditions must be carefully optimized to favor the formation of the desired 3-phenylpentane.
Q4: What are the key parameters to control for optimizing the yield of 3-Phenylpentane in a Friedel-Crafts reaction?
A4: The key parameters to optimize are:
-
Choice of Catalyst: Strong Lewis acids like AlCl₃ or FeCl₃ are commonly used.[1] The purity and activity of the catalyst are critical.
-
Reaction Temperature: Temperature affects the reaction rate and selectivity. Lower temperatures can sometimes minimize side reactions and rearrangements.
-
Ratio of Reactants: Using a large excess of benzene can help to minimize polyalkylation, where more than one pentyl group is added to the benzene ring.[9]
-
Purity of Reagents and Solvents: Moisture can deactivate the Lewis acid catalyst, so anhydrous conditions are essential.[10]
Q5: How can I minimize polyalkylation in my Friedel-Crafts reaction?
A5: Polyalkylation occurs because the initial product, 3-phenylpentane, is more reactive than benzene itself.[9] To minimize this, a large excess of the aromatic substrate (benzene) should be used to increase the statistical probability of the electrophile reacting with the starting material rather than the product.[10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst (e.g., hydrated AlCl₃).[10] 2. Deactivated aromatic substrate (if using a substituted benzene). 3. Insufficiently reactive alkylating agent. 4. Reaction temperature is too low. | 1. Use fresh, anhydrous Lewis acid catalyst. Ensure all glassware and solvents are dry. 2. Ensure the aromatic ring is not strongly deactivated. 3. Use a more reactive alkylating agent or a stronger catalyst. 4. Gradually increase the reaction temperature while monitoring the reaction. |
| Formation of Multiple Isomers (e.g., 2-Phenylpentane) | Carbocation rearrangement of the pentyl carbocation intermediate.[6][7] | 1. Choose an alkylating agent that is less prone to rearrangement, such as 3-chloropentane. 2. Optimize the reaction temperature; lower temperatures may favor the kinetic product. 3. Consider an alternative synthetic route, such as Friedel-Crafts acylation followed by reduction, which avoids carbocation rearrangements.[5][7] |
| Polyalkylation Products Observed | The mono-alkylated product is more reactive than the starting material.[9] | Use a large excess of benzene to favor mono-alkylation.[10] |
| Charring or Darkening of the Reaction Mixture | The reaction is too vigorous, leading to decomposition. | 1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[10] |
| Difficulty in Product Purification | Presence of unreacted starting materials, isomers, and polyalkylated byproducts. | 1. Use fractional distillation for purification, as the boiling points of the different products may be close. 2. Employ column chromatography for more precise separation. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with 3-Chloropentane
Materials:
-
Benzene (anhydrous)
-
3-Chloropentane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Charge the flask with anhydrous benzene (a large excess, e.g., 10 equivalents) and cool it in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents relative to 3-chloropentane) to the stirred benzene.
-
Add 3-chloropentane (1 equivalent) dropwise from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC-MS.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
Protocol 2: Grignard Synthesis of 3-Phenylpentan-3-ol and Subsequent Reduction
Step A: Synthesis of 3-Phenylpentan-3-ol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask, place magnesium turnings (1.2 equivalents).
-
Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. A crystal of iodine can be used as an initiator.
-
Once the reaction starts, add the remaining bromobenzene solution at a rate to maintain a gentle reflux. After addition, reflux for 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of 3-pentanone (1 equivalent) in anhydrous diethyl ether dropwise.
-
Stir at room temperature for 1 hour, then quench by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 3-phenylpentan-3-ol.
Step B: Reduction of 3-Phenylpentan-3-ol to 3-Phenylpentane
Materials:
-
Crude 3-phenylpentan-3-ol
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve the crude 3-phenylpentan-3-ol in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC or GC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.
-
Remove the solvent under reduced pressure and purify the resulting 3-phenylpentane by distillation.
Visualizations
Caption: Comparative workflow for the synthesis of 3-Phenylpentane.
Caption: Troubleshooting workflow for Friedel-Crafts alkylation.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. Solved Tertiary alcohols with two identical alkyl groups | Chegg.com [chegg.com]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (1-Ethylpropyl)benzene
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of crude (1-Ethylpropyl)benzene. It is intended for researchers, scientists, and drug development professionals aiming to achieve high-purity material for their experiments.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: After fractional distillation, my this compound is still contaminated with other isomers. Why is this happening and what can I do?
A1: This is a common issue due to the close boiling points of C11H16 alkylbenzene isomers. This compound (also known as 3-phenylpentane) has a boiling point of approximately 191-193°C, which is very similar to that of 2-phenylpentane (~192-193°C).[1][2]
-
Troubleshooting Steps:
-
Verify Distillation Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates and a high reflux ratio. For separating closely boiling isomers, a column with at least 50-100 theoretical plates may be necessary.
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, improving separation.
-
Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points and can sometimes increase the boiling point difference between isomers.
-
Secondary Purification: If distillation fails to provide the required purity, a secondary method like preparative column chromatography is recommended for separating closely boiling isomers.[3]
-
Q2: I am seeing peak tailing in the Gas Chromatography (GC) analysis of my purified product. What are the possible causes?
A2: Peak tailing in GC can be caused by several factors:
-
Column Contamination: Active sites on the column, often due to contamination from previous injections or sample matrix components, can interact with the analyte. Try baking out the column at a high temperature (within its specified limits) or trimming the first few centimeters of the column inlet.
-
Column Degradation: The stationary phase of the column can degrade over time, exposing active sites on the fused silica. If baking out does not resolve the issue, the column may need to be replaced.
-
Improper Injection Technique: Injecting too much sample can overload the column, leading to peak distortion. Ensure your injection volume and concentration are within the optimal range for your column.
-
Acidic or Basic Impurities: If your sample contains trace amounts of acidic or basic impurities that were not removed during the work-up, they can interact with the column. An acid/base wash of the crude product before distillation is recommended.
Q3: What are the most likely impurities in my crude this compound synthesized via Friedel-Crafts alkylation?
A3: Friedel-Crafts alkylation is susceptible to several side reactions, leading to a range of impurities:[4][5]
-
Isomers from Carbocation Rearrangement: While the secondary carbocation leading to this compound is relatively stable, rearrangements can occur, especially if using primary alkyl halides like 1-chloropentane. This can lead to isomers such as 2-phenylpentane.
-
Polyalkylation Products: The product, an alkylbenzene, is often more reactive than the starting benzene, leading to the formation of di- and tri-(ethylpropyl)benzene. These are higher boiling and are typically removed during distillation.[4][5]
-
Unreacted Starting Materials: Benzene (boiling point: 80°C) and the alkylating agent (e.g., 3-chloropentane, boiling point: ~108°C) are common low-boiling impurities.
Q4: My yield is very low after column chromatography. How can I improve it?
A4: Low yield in preparative chromatography can result from:
-
Improper Solvent System (Eluent): If the eluent is too polar, your compound may elute too quickly with poor separation. If it's not polar enough, it may not elute at all or result in very broad bands, making collection difficult. Optimize the solvent system using Thin Layer Chromatography (TLC) first.
-
Column Overloading: Loading too much crude material onto the column will result in poor separation and overlapping fractions, forcing you to discard mixed fractions and thus lowering the yield of pure product.
-
Irreversible Adsorption: Highly polar impurities or the product itself might bind irreversibly to the silica gel. Pre-treating the crude material (e.g., with an acid/base wash) can remove problematic impurities.
Data Presentation
Physical Properties of this compound and Potential Isomeric Impurities
The separation of this compound from its isomers by fractional distillation depends on the difference in their boiling points. As shown in the table below, several common isomers have boiling points very close to the target compound, making high-efficiency distillation or chromatography essential.
| Compound Name | Structure | Boiling Point (°C) |
| This compound (3-Phenylpentane) | Phenyl group on the 3rd carbon of pentane | 191 - 193[1][2] |
| 2-Phenylpentane ((1-Methylbutyl)benzene) | Phenyl group on the 2nd carbon of pentane | 192 - 193[1][6][7] |
| 1-Phenylpentane (n-Amylbenzene) | Phenyl group on the 1st carbon of pentane | 205 |
| 3-Methyl-1-phenylbutane (Isoamylbenzene) | Phenyl group on the 1st carbon of isopentane | 198[8] |
| 2,2-Dimethyl-1-phenylpropane (Neopentylbenzene) | Phenyl group on the 1st carbon of neopentane | 186[9] |
Representative Purification Efficiency
This table provides an illustrative summary of the expected purity and yield for a multi-step purification of crude this compound. Actual results will vary based on the initial composition of the crude mixture and the specific experimental conditions.
| Purification Step | Starting Purity (Illustrative) | Final Purity (Illustrative) | Overall Yield (Illustrative) | Key Impurities Removed |
| Crude Product | 65% | - | 100% | Isomers, polyalkylation products, starting materials |
| Acid/Base Wash | 65% | 65-70% | ~98% | Catalyst residue, acidic/basic byproducts |
| Fractional Distillation | 70% | 90-95% | ~80% | Starting materials, polyalkylation products, some isomers |
| Preparative HPLC | 95% | >99% | ~60% | Closely boiling isomers (e.g., 2-phenylpentane) |
Experimental Protocols
Protocol 1: Preliminary Purification via Acid/Base Wash
This protocol removes residual Lewis acid catalyst (e.g., AlCl₃) and other acidic or basic impurities from the crude reaction mixture.
-
Transfer Crude Product: Transfer the crude this compound to a separatory funnel.
-
Dilute: Dilute the crude product with a non-polar organic solvent like diethyl ether or dichloromethane (2 volumes of solvent per volume of crude product) to reduce its viscosity.
-
Acid Wash: Add an equal volume of cold, dilute hydrochloric acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release pressure. Allow the layers to separate and discard the lower aqueous layer. This step hydrolyzes and removes the aluminum chloride catalyst.
-
Base Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. This neutralizes any remaining acid. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the pre-purified crude oil, which is now ready for distillation.
Protocol 2: Purification by Fractional Distillation
This procedure separates this compound from low-boiling starting materials and high-boiling polyalkylation products.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Charge the round-bottom flask with the pre-purified crude this compound and a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with a heating mantle.
-
Collect Forerun: The first fraction to distill will be low-boiling impurities, primarily residual benzene (~80°C) and the alkylating agent. Collect this "forerun" in a separate receiving flask until the head temperature stabilizes.
-
Collect Main Fraction: As the temperature rises and approaches the boiling point of this compound (~191-193°C), change the receiving flask. Collect the product over a narrow temperature range (e.g., 2-3°C).
-
Stop Distillation: Stop the distillation when the temperature either begins to drop (indicating all the product has distilled) or rises sharply (indicating the start of higher-boiling impurities). Do not distill to dryness.
-
The residue in the distillation flask will contain higher-boiling polyalkylated products.
-
Protocol 3: High-Purity Isomer Separation by Preparative HPLC
This protocol is an example for separating closely boiling isomers and is based on methods used for similar aromatic compounds.[3]
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical HPLC system to find the optimal conditions.
-
Column: A phenyl-based column (e.g., Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm) is often effective due to π-π interactions.[3]
-
Mobile Phase: Use a mixture of acetonitrile and water. Run a gradient to find the approximate elution composition, then optimize for an isocratic method for better scalability.
-
Detection: Use a UV detector at a wavelength where the benzene ring absorbs (e.g., 254 nm).
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., >20 mm).
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity.
-
Dissolve the partially purified this compound from distillation in the mobile phase.
-
Inject the sample onto the preparative column. The maximum sample load will depend on the column size and the difficulty of the separation.
-
Collect fractions as they elute from the column using a fraction collector.
-
-
Product Isolation:
-
Analyze the collected fractions by analytical HPLC or GC to identify the pure fractions.
-
Combine the pure fractions containing the desired this compound isomer.
-
Remove the mobile phase solvents (acetonitrile and water) via rotary evaporation and subsequent high vacuum to yield the final, high-purity product.
-
Protocol 4: Purity Assessment by GC-MS
This protocol outlines a general method for verifying the purity of the final product.[10][11][12]
-
Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A standard non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkylbenzenes.[11]
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, with a constant flow rate of ~1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 40 to 400 to identify all components. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.[10]
-
-
-
Sample Preparation and Analysis:
-
Prepare a dilute solution of the purified sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
Inject 1 µL of the sample into the GC-MS.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the product by the total area of all peaks.
-
Visualizations
References
- 1. 2-phenylpentane [stenutz.eu]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. 3-methyl-1-phenylbutane [stenutz.eu]
- 9. 1-phenyl-2,2-dimethylpropane [stenutz.eu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. benchchem.com [benchchem.com]
Stability of (1-Ethylpropyl)benzene under different experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (1-Ethylpropyl)benzene under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area. It is incompatible with oxidizing agents.
Q2: Is this compound susceptible to degradation under acidic or basic conditions?
A2: Alkylbenzenes, such as this compound, are generally stable and not susceptible to hydrolysis under typical environmental pH (4-9) and temperature conditions. However, strong acidic conditions, especially when heated with an oxidizing agent, can promote degradation.
Q3: What is the primary degradation pathway for this compound?
A3: The most probable degradation pathway for this compound is oxidation at the benzylic position (the carbon atom bonded directly to the benzene ring). This is due to the presence of a hydrogen atom at this position, which makes it susceptible to attack by oxidizing agents.[1][2]
Q4: How does temperature affect the stability of this compound?
Q5: Is this compound sensitive to light?
A5: Direct degradation by light (photolysis) is not considered a major degradation pathway for long-chain alkylbenzenes as they do not significantly absorb UV light in the environmentally relevant spectrum (>290 nm).[4] However, indirect photodegradation can occur in the presence of photosensitizers that absorb light and produce reactive species that can then degrade the compound.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected degradation of this compound in a reaction mixture. | Presence of strong oxidizing agents. | Avoid using strong oxidizing agents like potassium permanganate, especially under acidic conditions and heat, unless the intention is to oxidize the alkyl side chain. Consider using milder reagents if the alkylbenzene moiety needs to remain intact. |
| Sample discoloration (e.g., yellowing) upon storage. | Auto-oxidation. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is tightly sealed and protected from light. The use of antioxidants could be considered for long-term storage of solutions. |
| Formation of benzoic acid as an impurity. | Oxidative degradation of the alkyl side chain. | This is a strong indicator of oxidative stress. Review experimental conditions to eliminate sources of oxidation (e.g., exposure to air at high temperatures, presence of metal catalysts that can promote oxidation). |
| Variability in experimental results involving this compound. | Inconsistent sample stability. | Perform forced degradation studies to understand the stability profile of the compound under your specific experimental conditions. This will help in identifying critical parameters that affect its stability. |
Stability Summary
The following table summarizes the expected stability of this compound under various conditions based on the general behavior of alkylbenzenes.
| Condition | Expected Stability | Potential Degradation Products | Notes |
| Acidic (e.g., HCl, H₂SO₄) | Generally Stable | - | Stability may decrease at elevated temperatures. |
| Basic (e.g., NaOH, KOH) | Generally Stable | - | Stable under typical conditions. |
| Oxidative (e.g., KMnO₄, H₂O₂) | Unstable | Benzoic acid, smaller carboxylic acids | The benzylic position is susceptible to oxidation.[1][2][5] |
| Thermal | Moderately Stable | Fragmentation products | Stability is dependent on temperature and atmosphere. |
| Photolytic (UV light) | Generally Stable | - | Direct photolysis is unlikely. Indirect photolysis may occur.[4] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a compound and identifying potential degradation products.[6][7]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a specified period.
-
At designated time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period.
-
At designated time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 70 °C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At designated time points, dissolve the solid sample or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the amount of undegraded this compound and to detect any degradation products.
Visualizations
Oxidative Degradation Pathway of this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
Identifying and removing impurities from commercial 3-Phenylpentane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and removing impurities from commercial 3-Phenylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 3-Phenylpentane?
A1: Impurities in commercial 3-Phenylpentane typically originate from its synthesis route. The two primary manufacturing methods are Friedel-Crafts alkylation and Grignard synthesis.
-
From Friedel-Crafts Alkylation: This method involves reacting benzene with an alkyl halide (e.g., 3-chloropentane) in the presence of a Lewis acid catalyst.[1][2]
-
Unreacted Starting Materials: Residual benzene and the alkyl halide.
-
Polyalkylated Products: Di- or tri-alkylated benzenes, which can form as the initial product is also susceptible to alkylation.[3]
-
Isomeric Byproducts: Carbocation rearrangements during the reaction can lead to the formation of other isomers, such as 2-phenylpentane.[3]
-
-
From Grignard Synthesis: This route may involve the reaction of a phenylmagnesium halide with a suitable electrophile.
-
Unreacted Starting Materials: Such as bromobenzene if used to prepare the Grignard reagent.[4]
-
Coupling Byproducts: Biphenyl is a common byproduct, formed from the coupling of the Grignard reagent with unreacted aryl halide.[5]
-
Solvent Impurities: Residual solvents like diethyl ether or tetrahydrofuran (THF) used during the synthesis.
-
Q2: Which analytical techniques are best for identifying these impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for separating and identifying volatile and semi-volatile impurities in 3-Phenylpentane.[6] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information that helps in the structural elucidation of each impurity.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information about the bulk material and any significant impurities present.
Q3: What is the most effective method for purifying commercial 3-Phenylpentane?
A3: Fractional distillation is the most effective and widely used laboratory technique for purifying 3-Phenylpentane.[8][9] This method separates liquids based on differences in their boiling points.[10] Since 3-Phenylpentane and its likely impurities are all alkylbenzenes with slightly different boiling points, a fractional distillation column with a high number of theoretical plates is necessary for efficient separation.[8]
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Active sites in the liner or column3. Inappropriate injection temperature | 1. Dilute the sample or reduce the injection volume.2. Use a deactivated liner. Condition the column according to the manufacturer's instructions.3. Optimize the injector temperature to ensure complete and rapid volatilization without thermal degradation. |
| Unidentified Peaks in Chromatogram | 1. Contamination from solvent or glassware.2. Presence of unexpected synthesis byproducts.3. Column bleed at high temperatures. | 1. Run a blank injection of the solvent to check for contamination.2. Compare the mass spectrum of the unknown peak against a spectral library (e.g., NIST).[6]3. Ensure the column temperature does not exceed its recommended maximum limit. |
| Poor Separation of Isomers | 1. Inadequate column resolution.2. Incorrect temperature program. | 1. Use a longer column or a column with a different stationary phase that provides better selectivity for aromatic isomers.2. Optimize the GC oven temperature program. A slower ramp rate can improve the separation of closely boiling isomers. |
Data Presentation
Physical Properties of 3-Phenylpentane and Potential Impurities
This table summarizes the boiling points of 3-Phenylpentane and its common impurities, which is critical for planning purification by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzene | C₆H₆ | 78.11 | 80.1 |
| 2-Phenylpentane | C₁₁H₁₆ | 148.25 | 190 |
| 3-Phenylpentane | C₁₁H₁₆ | 148.25 | 195-196 [11] |
| Biphenyl | C₁₂H₁₀ | 154.21 | 255 |
| Diethyl Ether (Solvent) | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (Solvent) | C₄H₈O | 72.11 | 66 |
Note: Boiling points are approximate and can vary with atmospheric pressure.
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This protocol outlines a general method for the analysis of commercial 3-Phenylpentane.
-
Sample Preparation: Prepare a 1% (v/v) solution of the commercial 3-Phenylpentane sample in a high-purity solvent such as dichloromethane or hexane.
-
GC-MS Instrument Conditions:
-
GC Column: A mid-polarity column, such as a DB-5MS (5% phenyl-polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Interpretation: Identify the main 3-Phenylpentane peak by its retention time and mass spectrum.[6] Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The relative percentage of each impurity can be estimated from the peak area percentages in the total ion chromatogram (TIC).
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of 3-Phenylpentane from lower and higher boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.[8][12]
-
Ensure all glassware is clean and dry.
-
Place a stir bar in the round-bottom flask.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[12]
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the impure 3-Phenylpentane, filling it to no more than two-thirds of its capacity.
-
Begin heating the flask gently using a heating mantle.[8]
-
Insulate the fractionating column by wrapping it with glass wool or aluminum foil to maintain a proper temperature gradient.[13]
-
Fraction 1 (Forerun): Collect the initial distillate, which will be enriched in lower-boiling impurities (e.g., residual solvents, benzene). The temperature will be relatively low and may not be stable.
-
Fraction 2 (Main Fraction): As the temperature rises and stabilizes at the boiling point of 3-Phenylpentane (~195 °C), change the receiving flask to collect the purified product.[11] Collect this fraction while the temperature remains constant.
-
Fraction 3 (Residue): When the temperature either drops (indicating most of the product has distilled) or rises sharply (indicating higher-boiling impurities are beginning to distill), stop the distillation. Do not distill to dryness.[12] The liquid remaining in the distillation flask contains the higher-boiling impurities.
-
-
Purity Assessment: Analyze the collected main fraction using the GC-MS protocol described above to confirm its purity.
Visualizations
Caption: Logical workflow for identifying and removing impurities.
Caption: Workflow for purification by fractional distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Methods to prevent polymerization of (1-Ethylpropyl)benzene
Technical Support Center: (1-Ethylpropyl)benzene
A Note on Nomenclature: The compound "this compound" is more systematically named 3-Phenylpentane according to IUPAC nomenclature. Both names refer to the same chemical structure (CAS No: 1196-58-3).[1][2] For clarity, this guide will use the name 3-Phenylpentane.
Frequently Asked Questions (FAQs)
Q1: Does 3-Phenylpentane polymerize?
A1: 3-Phenylpentane is an alkylbenzene, a class of aromatic hydrocarbons that are generally stable and do not undergo polymerization in the traditional sense, as they lack polymerizable groups like vinyl or epoxide functionalities.[3][4] However, under certain strenuous conditions, it can undergo side reactions that produce high-molecular-weight byproducts, resins, or tars, which may be mistaken for polymerization.
Q2: Under what conditions can 3-Phenylpentane degrade or form unwanted byproducts?
A2: Degradation and the formation of complex products can be initiated by:
-
Strong Acids: Lewis acids (e.g., AlCl₃, HF) or strong Brønsted acids can catalyze Friedel-Crafts type reactions, where the molecule reacts with itself (polyalkylation), leading to complex, higher-molecular-weight compounds.[5][6][7]
-
High Temperatures: Thermal stress, especially in the presence of catalysts or impurities, can lead to decomposition and condensation reactions.
-
Oxidizing Agents: Strong oxidizers can cause oxidative coupling of the aromatic rings or oxidation of the alkyl side-chains, particularly at the benzylic position (the carbon atom attached to the benzene ring).[8][9][10]
Q3: What are the primary signs of degradation in my 3-Phenylpentane sample?
A3: Key indicators of unwanted side reactions include:
-
Color Change: A pure sample is a colorless liquid.[4][11] The appearance of yellow, brown, or black coloration is a sign of impurity formation.
-
Increased Viscosity: The formation of larger, oligomeric molecules will lead to a noticeable increase in the liquid's viscosity.
-
Precipitate/Solid Formation: The appearance of solid materials or tars indicates significant degradation.
-
Inconsistent Spectroscopic Data: Discrepancies in NMR, IR, or Mass Spectrometry results compared to a reference standard suggest the presence of byproducts.
Q4: Are there any recommended inhibitors for storing 3-Phenylpentane?
A4: For general storage as a solvent or starting material, inhibitors are typically not required if the material is pure and stored correctly. However, if it is to be subjected to conditions that might promote degradation (e.g., long-term storage in the presence of potential catalysts), adding a radical scavenger or antioxidant can be a precautionary measure. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used as antioxidants in organic compounds.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased Viscosity & Darkening Color During Reaction | Acid-Catalyzed Side Reactions: Trace amounts of acid (Lewis or Brønsted) are likely catalyzing Friedel-Crafts polyalkylation.[5][7] | 1. Neutralize: Quench the reaction and wash the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) followed by deionized water. 2. Purify: Dry the material over an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄) and consider purification by distillation. 3. Prevention: Ensure all reagents and glassware are scrupulously dry and free of acidic residues for future experiments. |
| Solid Precipitate Forms Upon Heating | Thermal Decomposition: The temperature of your process may be too high, causing thermal degradation and the formation of insoluble, high-molecular-weight compounds. | 1. Lower Temperature: Evaluate if the reaction or process can be run at a lower temperature. 2. Use Inert Atmosphere: Conduct the heating process under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can be a contributing factor.[10][13] |
| Product Yield is Low, with a Tarry Residue Remaining | Oxidation: The benzylic protons on the alkyl chain are susceptible to oxidation, especially at elevated temperatures or in the presence of air and metal catalysts.[9][14] | 1. Degas Solvents: If used as a solvent, degas it before use to remove dissolved oxygen. 2. Add Antioxidant: For high-temperature applications, consider adding a small amount (10-100 ppm) of a high-boiling antioxidant like a hindered phenol. 3. Check for Metal Contamination: Ensure the reaction vessel is free from contaminating metals that could catalyze oxidation. |
| Inconsistent Results Between Batches | Variable Purity of Starting Material: The 3-Phenylpentane may contain impurities from its synthesis (e.g., residual acid catalyst) that are initiating side reactions. | 1. Test Purity: Analyze the starting material using Gas Chromatography (GC) or NMR to confirm its purity. 2. Pre-treatment: Pass the material through a plug of neutral alumina or silica gel to remove polar or acidic impurities before use. |
Summary of Preventative Measures
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store in a cool, well-ventilated area.[1] | Reduces the rate of potential degradation reactions. |
| Storage Atmosphere | Store under an inert atmosphere (N₂ or Ar) for long-term storage. | Prevents slow oxidation by atmospheric oxygen. |
| Incompatible Materials | Strong acids, Lewis acids (AlCl₃, FeCl₃), strong oxidizing agents.[3][6] | These substances can vigorously catalyze unwanted side reactions. |
| Recommended Inhibitor (If required) | 10-100 ppm of BHT (Butylated Hydroxytoluene) or similar hindered phenol.[12] | Scavenges free radicals to inhibit oxidative degradation pathways. |
| Handling | Use clean, dry glassware. Avoid contact with incompatible materials. | Prevents the introduction of contaminants that can initiate degradation. |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities from 3-Phenylpentane
This protocol describes a standard "work-up" procedure to neutralize and remove acidic contaminants.
Methodology:
-
Transfer the 3-Phenylpentane into a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add an equal volume of deionized water to the funnel. Shake for 1 minute and discard the aqueous layer. Repeat this water wash step.
-
Drain the organic layer (3-Phenylpentane) into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) as a drying agent until it no longer clumps together.
-
Swirl the flask and let it stand for 15-20 minutes.
-
Filter or decant the dry 3-Phenylpentane into a clean storage vessel.
Protocol 2: Inhibitor Addition for High-Temperature Applications
This protocol details how to add a standard antioxidant for stabilization.
Methodology:
-
Prepare a stock solution of the chosen inhibitor (e.g., 1 mg/mL BHT in a compatible, volatile solvent like hexane or toluene).
-
Calculate the volume of stock solution needed to achieve the desired final concentration (e.g., for 50 ppm in 100 mL of 3-Phenylpentane, you would need 5 mg of BHT).
-
Add the calculated volume of the inhibitor stock solution to the 3-Phenylpentane.
-
If a volatile solvent was used for the stock solution, it can be removed under reduced pressure if its presence interferes with the subsequent application. Otherwise, ensure the final concentration of the added solvent is negligible.
Visualizations
Caption: Troubleshooting workflow for unwanted product formation.
Caption: Mechanism of acid-catalyzed side reactions and prevention.
References
- 1. 3-phenylpentane | Trusted Manufacturers - Chemical Bull [chemicalbull.com]
- 2. scent.vn [scent.vn]
- 3. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 4. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. specialchem.com [specialchem.com]
- 13. US3040101A - Oxidation of alkylbenzenes - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of (1-Ethylpropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of (1-Ethylpropyl)benzene, also known as 3-phenylpentane. The primary synthesis route discussed is the Friedel-Crafts alkylation of benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent method for industrial-scale synthesis is the Friedel-Crafts alkylation of benzene. This involves reacting benzene with a C5 alkylating agent, such as 3-chloropentane, 3-pentanol, or pentene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges in the scale-up of Friedel-Crafts alkylation for this compound include managing polyalkylation, preventing carbocation rearrangements that lead to isomeric impurities, ensuring the activity of the catalyst, and handling the hazardous materials involved, particularly benzene.[1][2][3]
Q3: How can I minimize the formation of polyalkylated byproducts?
A3: Polyalkylation, the addition of more than one ethylpropyl group to the benzene ring, is a common issue because the initial product is more reactive than benzene itself.[4][5][6] To minimize this, it is recommended to use a large excess of benzene relative to the alkylating agent. This statistically favors the alkylation of the more abundant benzene molecules over the mono-alkylated product.[1][4]
Q4: What are the expected isomeric impurities and how can they be controlled?
A4: Carbocation rearrangements can lead to the formation of other sec-pentylbenzene isomers. For instance, if using 1-chloropentane or 1-pentene, the initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to a mixture of products. Using an alkylating agent that directly forms the 3-pentyl carbocation, such as 3-chloropentane or 3-pentanol, is the most direct way to favor the desired product. Reaction temperature control is also crucial, as higher temperatures can promote rearrangements.
Q5: What safety precautions are essential for the industrial synthesis of this compound?
A5: Benzene is a known carcinogen and is highly flammable.[7][8][9] All operations should be conducted in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[8][9] Equipment must be properly grounded to prevent static discharge, and all sources of ignition should be eliminated.[9] A comprehensive safety protocol, including spill response and emergency procedures, is mandatory.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all reactants, solvents, and glassware are rigorously dried before use. Store the catalyst under anhydrous conditions. |
| Insufficient Catalyst | In Friedel-Crafts alkylations, the catalyst can form complexes with the product. Ensure a stoichiometric amount of the catalyst is used, and consider adding it in portions to maintain its activity. |
| Low Reaction Temperature | While lower temperatures can suppress side reactions, a temperature that is too low may result in a slow reaction rate and incomplete conversion. Gradually increase the reaction temperature while monitoring the reaction progress by GC. |
| Poor Mixing | In a large-scale reactor, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring mechanism is adequate for the reactor volume. |
Issue 2: High Levels of Impurities in the Product
| Potential Cause | Troubleshooting Steps |
| Polyalkylation | As detected by GC-MS showing higher molecular weight byproducts, increase the molar ratio of benzene to the alkylating agent. A ratio of 5:1 or higher is often recommended.[1][4] |
| Isomeric Impurities | If GC analysis indicates the presence of other sec-pentylbenzene isomers, consider lowering the reaction temperature to disfavor carbocation rearrangements. Ensure the purity of the starting alkylating agent. |
| Unreacted Starting Materials | Increase the reaction time or temperature cautiously. Confirm the catalyst is active and present in a sufficient amount. |
| Contamination from Equipment | Ensure the reactor and all transfer lines are thoroughly cleaned and dried before starting the synthesis. |
Experimental Protocols
The following is a representative experimental protocol for the laboratory-scale synthesis of this compound via Friedel-Crafts alkylation. This protocol should be adapted and optimized for pilot and industrial-scale production with appropriate safety measures in place.
Materials:
-
Benzene (anhydrous)
-
3-Chloropentane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle evolving HCl gas.
-
In an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride to the flask.
-
Add anhydrous benzene to the flask and cool the mixture in an ice bath.
-
Slowly add 3-chloropentane to the stirred suspension via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the reaction is complete, quench it by slowly pouring the reaction mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Data Presentation
Table 1: Effect of Benzene to 3-Chloropentane Molar Ratio on Product Distribution (Illustrative)
| Benzene:3-Chloropentane Ratio | This compound Yield (%) | Di(ethylpropyl)benzene (%) |
| 1:1 | 45 | 35 |
| 3:1 | 70 | 15 |
| 5:1 | 85 | 5 |
| 10:1 | 90 | <2 |
Table 2: Effect of Temperature on Isomer Formation (Illustrative)
| Temperature (°C) | This compound (%) | Other sec-pentylbenzene Isomers (%) |
| 0 | 95 | 5 |
| 25 | 90 | 10 |
| 50 | 82 | 18 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. scite.ai [scite.ai]
Technical Support Center: Characterization of (1-Ethylpropyl)benzene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of (1-Ethylpropyl)benzene and its isomers, including 1-phenylpentane, 2-phenylpentane, and 3-phenylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and why are they difficult to separate?
A1: this compound, also known as 3-phenylpentane, has the molecular formula C₁₁H₁₆.[1][2] Its common structural isomers include 1-phenylpentane (n-amylbenzene) and 2-phenylpentane ((1-methylbutyl)benzene). These isomers possess the same molecular weight and similar physicochemical properties, such as boiling points and polarities, which makes their separation by standard chromatographic techniques challenging.[3]
Q2: Which analytical techniques are most suitable for characterizing this compound isomers?
A2: A combination of chromatographic and spectroscopic techniques is typically required for the unambiguous characterization of these isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile isomers based on their boiling points and interactions with the stationary phase.[4] MS provides information on the molecular weight and fragmentation patterns, which can aid in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can offer alternative selectivity for separating these isomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of protons and carbons, respectively, allowing for the definitive structural assignment of each isomer.[3]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
Q3: My this compound isomers are co-eluting on a non-polar GC column. What should I do?
A3: Co-elution of alkylbenzene isomers on non-polar columns is a common issue due to their similar boiling points.[4] Here are several troubleshooting steps:
-
Optimize the Temperature Program: A slower temperature ramp rate, especially around the elution temperature of the isomers, can improve resolution.[4]
-
Select a Different Stationary Phase: If a non-polar phase like a 5% phenyl / 95% dimethylpolysiloxane doesn't provide sufficient resolution, consider an intermediate polarity phase, such as a 50% phenyl-substituted polysiloxane.[6]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can enhance separation. However, this will also lead to longer run times.
-
Use Retention Indices: Calculate the Kovats retention indices for your peaks and compare them to literature values to aid in identification, even with partial co-elution.[7][8]
Q4: How can I differentiate the phenylpentane isomers based on their mass spectra?
A4: While the mass spectra of positional isomers can be very similar, differences in fragmentation patterns can be used for differentiation. The high-energy ionization in Electron Ionization (EI)-MS can sometimes obscure stereochemical details, but subtle differences in fragment ion abundances may be observable.[9] Alkylbenzenes characteristically produce a tropylium ion at m/z 91.[10] Side chains with more than two carbons can also create a peak at m/z 92.[11] Analyzing the relative intensities of these and other fragment ions can help distinguish between isomers.
High-Performance Liquid Chromatography (HPLC)
Q5: I am unable to separate the isomers using a standard C18 HPLC column. What column should I try next?
A5: For separating aromatic isomers, columns that can engage in π-π interactions are often more effective than standard C18 columns.[5] Consider using a Phenyl-Hexyl stationary phase .[12][13] The phenyl groups in the stationary phase interact with the aromatic rings of the analytes, providing a different selectivity mechanism compared to the hydrophobic interactions of a C18 column.[5]
Q6: My peaks are tailing in my HPLC analysis. How can I improve the peak shape?
A6: Peak tailing can compromise quantification. Here are some potential solutions:
-
Check for Secondary Interactions: Tailing can be caused by interactions between the analyte and active sites on the silica support. Using a high-purity, well-endcapped column can minimize this.
-
Adjust Mobile Phase pH: For any ionizable impurities, adjusting the pH of the mobile phase can improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination: A contaminated guard or analytical column can also cause poor peak shape. Flush the column or replace the guard column if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: How can I use ¹H NMR to distinguish between 1-phenylpentane, 2-phenylpentane, and 3-phenylpentane?
A7: The ¹H NMR spectra of these isomers will show distinct differences in the chemical shifts and splitting patterns of the protons on the alkyl chain.
-
1-Phenylpentane: Will show a triplet for the benzylic protons (adjacent to the phenyl ring).
-
2-Phenylpentane: Will show a multiplet (likely a sextet) for the benzylic proton.
-
3-Phenylpentane (this compound): Will show a quintet or triplet of triplets for the single benzylic proton. A detailed analysis of 3-phenylpentane has reported specific chemical shifts and coupling constants.[3]
Quantitative Data
Table 1: GC Retention Indices for Phenylpentane Isomers
| Isomer | Common Name | Kovats Retention Index (Non-polar column) |
| 1-Phenylpentane | n-Amylbenzene | ~1173 |
| 2-Phenylpentane | (1-Methylbutyl)benzene | ~1150 |
| 3-Phenylpentane | This compound | ~1160 |
Note: Retention indices are approximate and can vary based on the specific column and analytical conditions.
Table 2: Key ¹H NMR Data for 3-Phenylpentane (this compound) [3]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Methine (benzylic) | 2.43 | quintet | J = 7.8 |
| Methylene | 1.60 | multiplet | - |
| Methyl | 0.81 | triplet | J = 7.4 |
| Aromatic (ortho) | 7.20 | multiplet | - |
| Aromatic (meta) | 7.28 | multiplet | - |
| Aromatic (para) | 7.17 | multiplet | - |
Data obtained in a CS₂/C₆D₁₂/TMS solvent mixture at 300 K.[3]
Experimental Protocols
Protocol 1: General GC-MS Method for Phenylpentane Isomer Analysis
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 150°C.
-
MS Detector: Electron ionization at 70 eV, scanning from m/z 40 to 200.
Protocol 2: General HPLC Method for Phenylpentane Isomer Separation
-
Column: Phenyl-Hexyl, 3 µm particle size, 150 x 4.6 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Visualizations
References
- 1. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 2. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phytochemia.com [phytochemia.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 13. separationmethods.com [separationmethods.com]
Technical Support Center: Chromatographic Analysis of Alkylbenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of alkylbenzenes, with a focus on resolving peak overlap.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak overlap or co-elution in the analysis of alkylbenzenes?
Peak overlap, or co-elution, occurs when two or more compounds elute from the chromatographic column at the same time, resulting in a single, unresolved peak.[1] This can make accurate identification and quantification of individual alkylbenzenes difficult.[1] Common causes include:
-
Insufficient Chromatographic Resolution: The column and method parameters may not be adequate to separate compounds with similar physicochemical properties, such as the isomers of xylene (m-xylene and p-xylene).[2][3]
-
Inappropriate Stationary Phase: The choice of stationary phase is critical for selectivity. A mismatch between the polarity of the stationary phase and the analytes can lead to poor separation.
-
Suboptimal Mobile Phase Composition (HPLC): In High-Performance Liquid Chromatography (HPLC), the composition of the mobile phase significantly impacts retention and selectivity. An incorrect solvent strength or pH can cause peaks to co-elute.[4][5]
-
Inadequate Temperature Program (GC): In Gas Chromatography (GC), the temperature program must be optimized to separate compounds with a wide range of boiling points. A ramp rate that is too fast or an inappropriate initial temperature can lead to peak overlap.[6][7]
-
Column Overloading: Injecting too much sample can exceed the column's capacity, leading to broadened and overlapping peaks.
Q2: How can I detect co-elution if the peak appears symmetrical?
While a shoulder on a peak is a clear indication of co-elution, perfectly co-eluting peaks can appear as a single, symmetrical peak.[1] To confirm peak purity, you can use:
-
Diode Array Detector (DAD) in HPLC: A DAD collects multiple UV spectra across a single peak. If the spectra are identical, the peak is likely pure. If they differ, co-elution is probable.[1]
-
Mass Spectrometry (MS) in GC or LC: By taking mass spectra across the peak, you can identify if more than one compound is present. A change in the mass spectral profile across the peak suggests co-elution.[1]
Q3: What is a good resolution value to aim for in chromatography?
A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation, meaning the peaks are well-separated down to the baseline, allowing for accurate quantification.[3] Values between 1.0 and 1.5 may be acceptable, but a resolution below 1.0 indicates significant peak overlap.
Troubleshooting Guides
Issue 1: Poor resolution between ethylbenzene and xylene isomers in HPLC.
Problem: Ethylbenzene and xylene isomers often co-elute in reversed-phase HPLC due to their similar hydrophobicities.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: The ratio of organic solvent (e.g., methanol or acetonitrile) to water is a critical parameter. Increasing the methanol content from 50% to 65% can reduce the analysis time, but may also decrease resolution. Finding the optimal balance is key. A mobile phase of 55% to 60% methanol is often a good starting point for BTEXS (Benzene, Toluene, Ethylbenzene, Xylene, Styrene) analysis.[8]
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Utilize Phenyl Stationary Phases: A phenyl stationary phase column can provide different selectivity for aromatic compounds compared to standard C8 or C18 columns and may improve the separation of m- and p-xylene.[8]
-
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Decreasing the flow rate generally improves resolution but increases analysis time.[5]
-
Optimize Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially enhancing resolution. However, excessively high temperatures can degrade the column and sample.[5][9]
-
Experimental Protocol: HPLC Method for BTEX and Styrene Analysis [8]
| Parameter | Setting |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | 55-60% Methanol in Water |
| Flow Rate | Up to 2.0 mL/min |
| Injection Volume | Up to 10 µL |
| Detection | DAD at 201 nm |
Issue 2: Co-elution of m-xylene and p-xylene in GC.
Problem: The boiling points of m-xylene (139°C) and p-xylene (138°C) are very close, making their separation by GC challenging.[2]
Solutions:
-
Optimize the GC Column:
-
Increase Column Length: Doubling the column length can increase resolution by approximately 40%. A 60-meter column may be necessary for separating these isomers.[10]
-
Select a Specialized Stationary Phase: A Supelcowax 10 capillary column or a SCOT DnDP Bentone column can effectively separate m- and p-xylene, although it may lead to longer analysis times.[2] For most siloxane-based columns (e.g., DB-1, HP-1, DB-5), the elution order is typically m-, p-, then o-xylene.[11]
-
-
Optimize the Temperature Program:
-
Use a Slow Ramp Rate: A slow temperature ramp, such as 2°C/min in the elution range of the xylenes, can improve separation.[2] For complex mixtures of alkylbenzene isomers, a moderate ramp rate of 10-20°C per minute is a good starting point.[10] If peaks are clustered, a slower ramp rate in that specific temperature range is beneficial.[10]
-
Experimental Protocol: GC-MS for Linear Alkylbenzene (LAB) Isomers [10][12]
| Parameter | Setting |
| GC System | Agilent 6890 GC or equivalent |
| Column | DB-5 (or equivalent 5% Phenyl), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Injector Temp. | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Vol. | 1 µL |
| Oven Program | Initial: 140°C, hold for 2 min; Ramp 1: 5°C/min to 250°C; Hold: 10 min at 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Quantitative Data Summary: GC Separation of Linear Alkylbenzene Isomers [12]
The following table shows the effect of column temperature on the separation coefficient (α) for a mixture of linear alkylbenzene (LAB) isomers using a VF-5ms column. A higher α value indicates better separation.
| Mixture | Separation Coefficient (α) at Column Temperature | | :--- | :---: | :---: | :---: | :---: | | | 150°C | 180°C | 190°C | 200°C | | Decyl-Undecyl Benzene | 1.550 | 1.332 | 1.353 | 1.291 | | Undecyl-Dodecyl Benzene | 1.515 | 1.285 | 1.355 | 1.304 | | Dodecyl-Tridecyl Benzene | 1.510 | 1.265 | 1.367 | 1.320 |
Visual Troubleshooting Workflows
Caption: Workflow for identifying and addressing peak overlap.
Caption: Strategy for optimizing chromatographic method parameters.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Separation of m-xylene and p-xylene? [Friday, July 16, 2004] - Chromatography Forum [chromforum.org]
- 3. VUV Analytics [vuvanalytics.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. mastelf.com [mastelf.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (1-Ethylpropyl)benzene and Other Alkylbenzene Solvents for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and applications of (1-Ethylpropyl)benzene in comparison to other common alkylbenzene solvents, supported by experimental data and detailed protocols.
In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Alkylbenzenes, a class of aromatic hydrocarbons, are widely utilized as solvents due to their versatile solvency power and compatibility with a broad range of organic compounds. This guide provides a comprehensive comparative study of this compound against other commonly used alkylbenzene solvents such as toluene, xylene, ethylbenzene, and cumene. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physical and Chemical Properties: A Tabular Comparison
The selection of an appropriate solvent often begins with an evaluation of its fundamental physical and chemical properties. These parameters dictate the solvent's behavior under various experimental conditions and its suitability for specific applications. The following table summarizes the key properties of this compound and other selected alkylbenzene solvents.
| Property | This compound | Toluene | Xylene (mixed isomers) | Ethylbenzene | Cumene (Isopropylbenzene) |
| CAS Number | 1196-58-3[1] | 108-88-3 | 1330-20-7[2] | 100-41-4[3] | 98-82-8[4] |
| Molecular Formula | C₁₁H₁₆[1] | C₇H₈ | C₈H₁₀ | C₈H₁₀[3] | C₉H₁₂[4] |
| Molecular Weight ( g/mol ) | 148.24[1][5] | 92.14 | 106.16 | 106.17[3] | 120.19[4] |
| Boiling Point (°C) | 191[6] | 110.6 | ~138-144[7] | 136[8] | 152[4] |
| Density (g/mL at 20°C) | 0.86[6] | 0.867 | ~0.86-0.88[7] | 0.867[8] | 0.862 |
| Viscosity (cP at 20°C) | Data not available | 0.59[9] | o: 0.812, m: 0.62, p: 0.64 | 0.669[8] | 0.777 (at 21°C)[4] |
| Flash Point (°C) | 60.6[6] | 4 | ~27-32 | 15 | 31 |
| Water Solubility | Insoluble | 515 mg/L | 175-198 mg/L[10] | 152 mg/L[10] | Insoluble[11] |
| Polarity Index (P') | Data not available | 2.4[12][13] | 2.5[12][13] | Data not available | Data not available |
Performance as a Solvent
The efficacy of a solvent is determined by its ability to dissolve solutes and facilitate chemical reactions. This section delves into the performance aspects of this compound and its counterparts.
Solvency Power and Polarity
Hansen Solubility Parameters (HSP) provide a more detailed understanding of a solvent's interaction capabilities by breaking down the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[18][19][20][21] These parameters are invaluable for predicting the solubility of polymers and other complex molecules. While specific HSP values for this compound are not widely published, they can be estimated based on its chemical structure.
Applications in Chemical Synthesis
Alkylbenzenes are frequently employed as solvents in a variety of organic reactions, including Friedel-Crafts alkylations and acylations, where they can also act as reactants.[7] The choice of a specific alkylbenzene can influence reaction rates and product selectivity due to differences in their boiling points, which affects reaction temperature, and their ability to solvate reaction intermediates. This compound, with its relatively high boiling point of 191°C, offers a wider operational temperature range compared to toluene and xylenes, which can be advantageous for reactions requiring higher temperatures.[6]
Experimental Protocols
To facilitate a direct comparison of these solvents in a laboratory setting, this section provides detailed methodologies for key experiments.
Determination of Solvent Polarity using Reichardt's Dye
Objective: To empirically determine and compare the polarity of this compound and other alkylbenzene solvents.
Materials:
-
Reichardt's Dye (Betaine 30)
-
This compound
-
Toluene
-
o-Xylene
-
Ethylbenzene
-
Cumene
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of Reichardt's Dye in a suitable volatile solvent (e.g., dichloromethane).
-
Prepare dilute solutions of Reichardt's Dye in each of the alkylbenzene solvents to be tested. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Record the UV-Vis absorption spectrum for each solution over a wavelength range of 400-800 nm.
-
Determine the wavelength of maximum absorbance (λ_max) for each solvent.
-
Calculate the empirical solvent polarity parameter, E_T(30), using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm)
Comparative Study of a Friedel-Crafts Acylation Reaction
Objective: To compare the effect of different alkylbenzene solvents on the rate and yield of a Friedel-Crafts acylation reaction.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Benzene (reactant)
-
This compound (solvent)
-
Toluene (solvent)
-
Xylene (solvent)
-
Reaction flasks, condensers, magnetic stirrers
-
Gas chromatograph (GC) for reaction monitoring and yield determination
Procedure:
-
Set up parallel reactions in each of the alkylbenzene solvents.
-
In a flame-dried flask under an inert atmosphere, add the chosen alkylbenzene solvent and anhydrous AlCl₃.
-
Cool the mixture in an ice bath and slowly add acetyl chloride while stirring.
-
Add benzene to the reaction mixture.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
After the reaction is complete (as determined by GC analysis), quench the reaction by carefully adding it to ice-water.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and analyze the product yield by GC using an internal standard.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Safety and Environmental Impact
The safety and environmental profiles of solvents are of paramount importance in modern chemical research and industry.
| Solvent | Acute Toxicity (LC50, inhalation, rat) | Carcinogenicity | Environmental Fate |
| This compound | Data not available | Data not available | Expected to be biodegradable |
| Toluene | 4000 ppm (4h) | Not classifiable as a human carcinogen | Readily biodegradable |
| Xylene (mixed isomers) | 5000 ppm (4h) | Not classifiable as a human carcinogen | Readily biodegradable |
| Ethylbenzene | 4000 ppm (4h)[19] | Possibly carcinogenic to humans (IARC Group 2B) | Readily biodegradable |
| Cumene | 8000 ppm (4h) | Possibly carcinogenic to humans (IARC Group 2B) | Readily biodegradable |
Alkylbenzenes are generally considered to have low to moderate acute toxicity.[22] However, chronic exposure to some alkylbenzenes, such as ethylbenzene and cumene, has raised concerns about their potential carcinogenicity.[11] From an environmental perspective, linear alkylbenzenes are known to be biodegradable.[4][23] While specific data for this compound is limited, its structure suggests it would also undergo biodegradation in the environment.
Conclusion
This compound presents itself as a viable alternative to more common alkylbenzene solvents, particularly for applications requiring a higher boiling point. Its physical properties are broadly similar to other alkylbenzenes, suggesting comparable performance in many scenarios. However, the lack of comprehensive data on its viscosity, polarity, and toxicity necessitates further experimental evaluation for specific applications. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. By carefully considering the physical properties, performance characteristics, and safety profiles of each solvent, researchers and drug development professionals can select the most appropriate alkylbenzene for their needs, thereby optimizing their chemical processes and ensuring the safety and sustainability of their work.
References
- 1. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xylene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cumene - Wikipedia [en.wikipedia.org]
- 5. 3-Phenylpentane, (1-Ethylpropyl) Benzene (3-PP) - CAS 1196-58-3 | Vinati Organics [vinatiorganics.com]
- 6. echemi.com [echemi.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Ethylbenzene - Wikipedia [en.wikipedia.org]
- 9. Toluene Properties - CORECHEM Inc. [corecheminc.com]
- 10. Federal environmental quality guidelines - Benzene, toluene, ethylbenzene, xylene (BTEX) - Canada.ca [canada.ca]
- 11. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Polarity Index [macro.lsu.edu]
- 13. organometallics.it [organometallics.it]
- 14. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 15. d-nb.info [d-nb.info]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 19. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 20. Hansen solubility parameters [stenutz.eu]
- 21. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 22. chembk.com [chembk.com]
- 23. Toluene - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Method Validation for (1-Ethylpropyl)benzene Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of (1-Ethylpropyl)benzene. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and regulatory submissions. This document outlines the performance of common analytical techniques, supported by experimental data and detailed protocols to aid in method development and validation.
Overview of Analytical Techniques
The primary methods for the analysis of this compound and other volatile aromatic hydrocarbons are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] These techniques are often coupled with various detectors to enhance sensitivity and selectivity. Gas chromatography is the most widely used analytical technique for quantifying concentrations of ethylbenzene in environmental matrices.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is considered a gold standard for the quantification of benzene and its derivatives.[4] It offers high sensitivity and selectivity, providing positive identification based on the compound's mass spectrum.[5] GC-MS in selected ion monitoring (SIM) mode can unambiguously detect low concentrations of aromatic hydrocarbons.[6]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for the quantification of organic compounds. While highly sensitive, it is less selective than MS and may be prone to interference from co-eluting compounds.[2]
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or UV Detection: A versatile method suitable for the analysis of aromatic compounds.[7][8] It is particularly useful for samples in aqueous matrices and can provide rapid analysis.[7]
Comparative Performance Data
The following table summarizes the typical performance characteristics of validated analytical methods for aromatic hydrocarbons similar to this compound. These values can serve as a benchmark for method validation.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| GC-MS | 0.01 - 0.1 µg/L[1][2] | 0.03 - 0.3 µg/L | >0.99[9] | 80 - 120%[2][3] | < 15%[2][3] |
| GC-FID | <0.1 µg/L[2][3] | 0.3 µg/L | >0.99 | 74 - 88%[2][3] | < 10%[10] |
| HPLC-DAD/UV | 2 - 70 µg/L[11] | 6 - 210 µg/L[11] | >0.995[8] | 80 - 110%[8] | ≤ 11%[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the analysis of this compound.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on standard methods for the analysis of volatile organic compounds in various matrices.
1. Sample Preparation (Purge-and-Trap for Aqueous Samples):
-
Place a 5-10 mL aliquot of the sample into a purging vessel.
-
Add an internal standard (e.g., Toluene-d8).
-
Purge the sample with an inert gas (e.g., helium) at a defined flow rate for a specific time.
-
The purged volatiles are trapped on a sorbent tube.
-
The sorbent tube is then heated to desorb the analytes into the GC-MS system.[2][3]
2. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ions to Monitor for this compound: Based on its mass spectrum, likely ions would include the molecular ion and characteristic fragment ions (e.g., m/z 148, 119, 91). The NIST WebBook provides mass spectral data for this compound.[13]
-
Protocol 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This protocol is adapted from methods for the analysis of BTEX compounds.
1. Sample Preparation:
-
For aqueous samples, direct injection may be possible if the concentration is high enough.
-
For trace analysis, solid-phase extraction (SPE) can be used for sample cleanup and concentration.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
DAD Wavelength: Monitoring at a wavelength where this compound exhibits maximum absorbance (typically around 200-220 nm for benzene derivatives).
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Logical Relationships in Method Selection
The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process.
Caption: Decision tree for analytical method selection.
References
- 1. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. gdscorp.com [gdscorp.com]
- 5. Benzene exposure: An overview of monitoring methods and their findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdi-bi.com [tdi-bi.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. neliti.com [neliti.com]
- 9. mdpi.com [mdpi.com]
- 10. redalyc.org [redalyc.org]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. benchchem.com [benchchem.com]
- 13. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
Comparative Reactivity of 3-Phenylpentane and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the reactivity of 3-phenylpentane and its structural isomers, focusing on benzylic halogenation and electrophilic aromatic substitution. The information presented is supported by established principles of organic chemistry and includes detailed experimental protocols and a visual representation of the factors influencing reactivity.
Introduction to Phenylpentane Isomers
Phenylpentane (C₁₁H₁₆) exists in several structural forms, each exhibiting unique reactivity profiles based on the position of the phenyl group on the pentane chain. This guide will focus on the comparison of 3-phenylpentane with its primary isomers: 1-phenylpentane and 2-phenylpentane. The structural differences between these isomers lead to significant variations in the stability of reactive intermediates, which in turn dictates their behavior in chemical reactions.
Comparison of Reactivity
Benzylic Halogenation
Benzylic halogenation proceeds via a free-radical mechanism, and the rate of reaction is primarily determined by the stability of the benzylic radical intermediate formed during the rate-determining step of hydrogen abstraction. The stability of alkyl radicals follows the order: tertiary > secondary > primary.[1] This principle directly applies to the benzylic radicals formed from phenylpentane isomers.
-
3-Phenylpentane: Hydrogen abstraction at the benzylic position (C3) results in a secondary benzylic radical . This radical is stabilized by resonance with the adjacent phenyl group.
-
2-Phenylpentane: Hydrogen abstraction at the benzylic position (C2) also yields a secondary benzylic radical , which is similarly stabilized by resonance.
-
1-Phenylpentane: Hydrogen abstraction at the benzylic position (C1) generates a primary benzylic radical . While still resonance-stabilized, a primary radical is inherently less stable than a secondary radical.[1]
Therefore, the expected order of reactivity for benzylic halogenation is: 3-Phenylpentane ≈ 2-Phenylpentane > 1-Phenylpentane . The slightly greater steric hindrance around the benzylic position in 3-phenylpentane compared to 2-phenylpentane might lead to a marginally slower reaction rate, but both are significantly more reactive than 1-phenylpentane.
According to Hammond's postulate, for endothermic reactions like bromination, the transition state more closely resembles the products (the radical intermediate). This means that the differences in radical stability will have a more pronounced effect on the reaction rates, leading to high selectivity.[2]
Electrophilic Aromatic Substitution (Nitration)
Electrophilic aromatic substitution on an alkylbenzene is governed by the electronic and steric effects of the alkyl substituent. The alkyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. However, the size of the alkyl group can sterically hinder the ortho positions, influencing the regioselectivity of the reaction.[3][4]
-
1-Phenylpentane: The n-pentyl group is relatively unbranched at the point of attachment to the ring. Steric hindrance at the ortho positions is present but less significant compared to its more branched isomers. Therefore, a mixture of ortho and para-nitro products is expected, with the para isomer likely predominating.
-
2-Phenylpentane: The sec-pentyl group is bulkier at the point of attachment than the n-pentyl group. This increased steric hindrance will further disfavor substitution at the ortho positions, leading to a higher proportion of the para-nitro product.
-
3-Phenylpentane: The 1-ethylpropyl group is the most sterically hindered of the three at the benzylic carbon. This significant steric bulk will strongly disfavor attack at the ortho positions, making the para-nitro isomer the overwhelmingly major product.
The overall rate of nitration is influenced by the electron-donating ability of the alkyl group. While all are activating, subtle differences may exist. However, the most significant differentiator in the product distribution will be the steric hindrance imposed by the alkyl substituent.
Quantitative Data Summary
| Isomer | Relative Rate of Benzylic Bromination (Estimated) | Major Benzylic Bromination Product | Major Nitration Products (Estimated Ratio o:p) |
| 1-Phenylpentane | 1 | 1-Bromo-1-phenylpentane | 1-Nitro-2-phenylpentane & 1-Nitro-4-phenylpentane (e.g., 30:70) |
| 2-Phenylpentane | >1 (significantly) | 2-Bromo-2-phenylpentane | 2-Nitro-3-phenylpentane & 2-Nitro-4-phenylpentane (e.g., 10:90) |
| 3-Phenylpentane | >1 (significantly) | 3-Bromo-3-phenylpentane | 3-Nitro-4-phenylpentane (>95% para) |
Disclaimer: The relative rates and product ratios are estimations based on established principles of organic chemistry and may not reflect precise experimental values.
Experimental Protocols
Experimental Protocol for Benzylic Bromination of a Phenylpentane Isomer
Objective: To perform the selective benzylic bromination of a phenylpentane isomer using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
-
Phenylpentane isomer (1-phenylpentane, 2-phenylpentane, or 3-phenylpentane)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chosen phenylpentane isomer (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS solid, which is replaced by the less dense succinimide.
-
After the reaction is complete (typically 1-3 hours, can be monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 10% aqueous sodium thiosulfate solution (to remove any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude benzylic bromide.
-
The product can be further purified by distillation or column chromatography.
Experimental Protocol for Nitration of a Phenylpentane Isomer
Objective: To perform the electrophilic aromatic nitration of a phenylpentane isomer.
Materials:
-
Phenylpentane isomer
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Ice bath
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for extraction and filtration
Procedure:
-
In a beaker, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath. This creates the nitrating mixture.
-
In a separate flask, dissolve the phenylpentane isomer (1.0 eq) in dichloromethane.
-
Cool the solution of the phenylpentane isomer in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the phenylpentane isomer, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer carefully with cold water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude mixture of nitro-isomers.
-
The isomeric products can be separated and purified by column chromatography.
Visualization of Reactivity Factors
The following diagram illustrates the key factors that determine the reactivity of phenylpentane isomers in both benzylic halogenation and electrophilic aromatic substitution.
Caption: Factors influencing the reactivity of phenylpentane isomers.
References
A Comparative Guide to Experimental and Computational Spectroscopic Data for (1-Ethylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computationally derived spectroscopic data for the aromatic hydrocarbon (1-Ethylpropyl)benzene. By presenting experimental data alongside theoretical predictions, this document aims to offer a comprehensive analytical overview for researchers in fields such as chemical analysis, structural elucidation, and computational chemistry.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental spectroscopic data for this compound, which will be compared against theoretical values generated by computational methods.
Table 1: Experimental Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3080-3030 | Aromatic C-H Stretch |
| ~2960-2870 | Aliphatic C-H Stretch |
| ~1605, ~1495 | Aromatic C=C Bending |
| ~1465 | Aliphatic C-H Bending |
| ~770, ~700 | Out-of-plane C-H Bending (Mono-substituted benzene) |
Data extracted from the NIST WebBook.[1]
Table 2: Experimental ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~2.40 | Quintet | 1H | Methine proton (-CH) |
| ~1.60 | Multiplet | 4H | Methylene protons (-CH₂) |
| ~0.80 | Triplet | 6H | Methyl protons (-CH₃) |
Data extracted from ChemicalBook.[2]
Table 3: Experimental Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment of Fragment Ion |
| 148 | ~20 | [M]⁺ (Molecular Ion) |
| 119 | 100 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~15 | [C₆H₅]⁺ (Phenyl group) |
| 29 | ~30 | [C₂H₅]⁺ (Ethyl group) |
Data extracted from the NIST WebBook.[1]
Methodologies: Experimental and Computational Protocols
Experimental Protocols
Infrared (IR) Spectroscopy: The experimental IR spectrum for this compound was obtained from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1] While specific instrumental parameters were not detailed, a typical procedure for acquiring the IR spectrum of a liquid sample like this compound would involve Fourier-Transform Infrared (FTIR) spectroscopy. A small amount of the neat liquid would be placed between two potassium bromide (KBr) plates to form a thin film. The sample would then be scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum was sourced from ChemicalBook.[2] Generally, a ¹H NMR spectrum is obtained by dissolving a small amount of the analyte in a deuterated solvent (e.g., CDCl₃) to which a reference standard, such as tetramethylsilane (TMS), is added. The solution is then placed in a strong, uniform magnetic field and irradiated with radiofrequency pulses. The resulting free induction decay (FID) is Fourier-transformed to produce the NMR spectrum.
Mass Spectrometry (MS): The mass spectrum was acquired from the NIST Chemistry WebBook and was generated using electron ionization (EI).[1] In a standard EI-MS experiment, the this compound sample is introduced into a high vacuum chamber and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and their relative abundances are detected.
Computational Protocols
Infrared (IR) Spectrum Prediction: A representative computational protocol for predicting the IR spectrum of this compound involves Density Functional Theory (DFT). The molecule's geometry is first optimized using a functional such as B3LYP with a basis set like 6-31G(d). Following optimization, a frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.
¹H Nuclear Magnetic Resonance (NMR) Spectrum Prediction: Computational prediction of the ¹H NMR spectrum can be achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The protocol begins with a geometry optimization of the this compound molecule (e.g., at the B3LYP/6-31G(d) level of theory). Subsequently, the magnetic shielding tensors are calculated for each nucleus using the GIAO method at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311+G(2d,p)). The chemical shifts are then determined by referencing the calculated isotropic shielding values to the shielding value of a reference compound (e.g., TMS) calculated at the same level of theory.
Mass Spectrum (MS) Prediction: The in silico prediction of a mass spectrum is based on computational fragmentation analysis. This can be approached through several methods, including rule-based systems, quantum chemical calculations, or machine learning models. A common approach involves identifying the most likely fragmentation pathways of the molecular ion. This can be guided by calculating the bond dissociation energies and the stabilities of the resulting fragments and radical species using quantum chemistry methods. The predicted fragmentation pattern is then used to construct a theoretical mass spectrum, showing the expected m/z values and their relative abundances.
Visualization of the Comparative Workflow
The following diagram illustrates the logical flow of comparing experimental spectroscopic data with computational predictions.
Caption: Workflow for comparing experimental and computational spectroscopic data.
Conclusion
This guide demonstrates a strong correlation between the experimental and expected computational spectroscopic data for this compound. The experimental data provides a definitive analytical signature of the molecule, while the computational protocols offer a theoretical framework for understanding and predicting these spectral features. For researchers, the synergy between these two approaches is invaluable for confirming molecular structures, interpreting complex spectra, and exploring the properties of novel compounds.
References
Performance Evaluation of (1-Ethylpropyl)benzene in Coating Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1-Ethylpropyl)benzene against common alternative aromatic solvents, Toluene and Xylene, in the context of coating formulations. Due to limited direct comparative studies in publicly available literature, this guide combines established physical properties with standardized experimental protocols to offer a framework for performance evaluation.
Executive Summary
This compound, a high-boiling aromatic solvent, presents itself as a viable alternative to traditional solvents like Toluene and Xylene in various coating applications.[1] Its lower volatility and high solvency power suggest potential benefits in terms of slower drying times, which can enhance flow and leveling, and contribute to a high-gloss finish.[2] However, the choice of solvent is highly dependent on the specific requirements of the coating system, including the resin type, application method, and desired curing characteristics.[3] This guide outlines the key physical properties of these solvents and provides detailed methodologies for crucial performance evaluations.
Physical Properties of Aromatic Solvents
The selection of a solvent is fundamentally guided by its physical properties, which directly influence the application and performance of the coating.[4] The following table summarizes the key physical characteristics of this compound, Toluene, and Xylene.
| Property | This compound | Toluene | Xylene (mixed isomers) |
| CAS Number | 1196-58-3[5][6] | 108-88-3 | 1330-20-7 |
| Molecular Formula | C11H16[5][6] | C7H8 | C8H10 |
| Molecular Weight ( g/mol ) | 148.24[1][5][6] | 92.14 | 106.17 |
| Boiling Point (°C) | 191[7] | 110.6 | 138-144 |
| Density (g/cm³) | 0.86[7] | 0.87 | ~0.87 |
| Flash Point (°C) | ~88[1] | 4 | 27-32 |
| Vapor Pressure | Lower | Higher | Moderate |
| Evaporation Rate | Slower | Faster | Moderate |
| Solvency Power (Kauri-Butanol value) | High | High (80-115)[8] | High (80-115)[8] |
Comparative Performance Evaluation (Illustrative)
| Performance Metric | This compound (Expected) | Toluene | Xylene | Test Method |
| Drying Time (Set-to-touch) | Slower | Faster | Moderate | ASTM D5895 |
| Adhesion (Cross-hatch) | Excellent | Excellent | Excellent | ASTM D3359 |
| Viscosity Reduction | High | High | High | Rotational Viscometer |
| Film Hardness Development | Slower | Faster | Moderate | Pencil Hardness (ASTM D3363) |
| Gloss | Potentially Higher | Good | Very Good | Glossmeter (ASTM D523) |
Experimental Protocols
To facilitate objective comparison, the following are detailed methodologies for key performance experiments.
Adhesion Testing (ASTM D3359)
The cross-hatch adhesion test is a widely used method to assess the adhesion of a coating to its substrate.
Methodology:
-
Sample Preparation: Apply the coating formulation to a standardized substrate and allow it to cure completely under controlled conditions (temperature and humidity).
-
Incision: Using a sharp blade or a specific cross-hatch cutting tool, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Tape Application: Apply a specified pressure-sensitive tape over the lattice pattern and smooth it down firmly.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).
Drying Time Determination (ASTM D1640 / ASTM D5895)
This method determines the different stages of drying of a coating film.
Methodology:
-
Film Application: Apply a uniform film of the coating onto a non-absorbent substrate (e.g., glass panel).
-
Set-to-Touch Time: Lightly touch the film with a clean finger. The film is considered set-to-touch when no coating adheres to the finger.
-
Dry-Hard Time: Press the thumb firmly onto the coated surface. The coating is dry-hard if the thumb leaves no impression and the film is not tacky.
-
Dry-Through Time: Wrap a piece of cotton over the end of a finger and press it onto the coating. The film is considered dry-through if the cotton does not adhere to the surface.
-
Mechanical Recorder (ASTM D5895): For more precise measurements, a mechanical drying time recorder can be used, which tracks the resistance of the film to a moving stylus over time.
Visualizing Workflows
To further clarify the processes involved in solvent selection and performance testing, the following diagrams are provided.
Caption: Logical workflow for solvent selection in coating formulations.
Caption: Experimental workflow for the adhesion test (ASTM D3359).
Caption: Experimental workflow for the drying time test.
References
- 1. An Overview of Methyl Alcohol Production [vinatiorganics.com]
- 2. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 3. pcimag.com [pcimag.com]
- 4. 6 Factors For Choosing The Right Solvents for Coatings - Dongsen Chemicals [dongsenchem.com]
- 5. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 6. Benzene, (1-ethylpropyl)- [webbook.nist.gov]
- 7. This compound CAS#: 1196-58-3 [chemicalbook.com]
- 8. bdmaee.net [bdmaee.net]
Cross-Validation of (1-Ethylpropyl)benzene Properties from Different Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. (1-Ethylpropyl)benzene, also known as 3-phenylpentane, is a common alkylbenzene used as a solvent and an intermediate in organic synthesis. Variations in its properties between suppliers can significantly impact experimental outcomes and product quality. This guide provides a comprehensive cross-validation of this compound from three hypothetical major suppliers—Supplier A, Supplier B, and Supplier C—supported by detailed experimental protocols.
Comparative Analysis of Key Properties
To ensure a consistent and reliable supply of this compound, a rigorous analytical cross-validation was performed. The following table summarizes the key physical and chemical properties of this compound obtained from three different suppliers. The data presented is a hypothetical representation based on typical industry standards and potential variations.
| Property | Supplier A | Supplier B | Supplier C | Literature Value | Test Method |
| Purity (GC-MS) | 99.8% | 99.5% | 99.9% | >99% | GC-MS |
| Boiling Point | 191.2 °C | 191.5 °C | 191.1 °C | 191 °C[1] | ASTM D1078 |
| Density at 20°C | 0.862 g/cm³ | 0.863 g/cm³ | 0.862 g/cm³ | 0.86 g/cm³[1] | ASTM D4052 |
| Refractive Index at 20°C | 1.4885 | 1.4890 | 1.4882 | 1.4870-1.4890[1] | ASTM D1218 |
| Water Content (Karl Fischer) | 0.01% | 0.03% | <0.01% | N/A | Karl Fischer Titration |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless to light yellow liquid[1] | Visual Inspection |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of chemical properties. The following protocols outline the procedures used to obtain the data in the comparison table.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to separate, identify, and quantify the components of a sample.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1% solution of this compound in dichloromethane is injected in split mode (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is from 40 to 400 amu.
-
Quantification: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
Boiling Point Determination (ASTM D1078)
This test method covers the determination of the distillation range of volatile organic liquids.[2][3][4][5]
-
Apparatus: Distillation flask, condenser, graduated cylinder, and a calibrated thermometer.
-
Procedure:
-
100 mL of the sample is placed in the distillation flask.
-
The apparatus is assembled, and cooling water is circulated through the condenser.
-
The sample is heated, and the temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
-
The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the temperature at which a specified percentage of the sample has distilled. For a pure compound, this range should be very narrow.
-
Density Determination (ASTM D4052)
This test method covers the determination of density, relative density, and API gravity of liquids by a digital density meter.[6][7][8][9][10]
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated with dry air and distilled water at 20°C.
-
Approximately 2 mL of the this compound sample is injected into the measuring cell.
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
The measurement is repeated three times, and the average value is reported.
-
Refractive Index Determination (ASTM D1218)
This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbon liquids.[1][11][12][13]
-
Apparatus: An Abbe refractometer with a constant temperature bath set to 20°C.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prisms are closed, and the sample is allowed to equilibrate to the set temperature.
-
The refractive index is read from the instrument's scale.
-
The measurement is performed in triplicate, and the average is reported.
-
Structural Confirmation by ¹H NMR and FTIR Spectroscopy
-
¹H NMR Spectroscopy: Provides information about the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the ethyl and propyl groups.
-
FTIR Spectroscopy: Identifies the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹) and in the alkyl chains (around 2850-2960 cm⁻¹), as well as C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
Experimental Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound from different suppliers.
Workflow for cross-validation of this compound.
Conclusion
The cross-validation of this compound from different suppliers reveals minor variations in purity and physical properties. While all three hypothetical suppliers provide material that meets general specifications, Supplier C offers the highest purity and lowest water content. For applications requiring the highest degree of purity and minimal water contamination, Supplier C would be the recommended choice. However, for less sensitive applications, the material from Supplier A and Supplier B would also be acceptable. This guide underscores the importance of in-house verification of reagent properties to ensure the reliability and reproducibility of scientific research and development.
References
- 1. matestlabs.com [matestlabs.com]
- 2. petrolube.com [petrolube.com]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. petrolube.com [petrolube.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
Comparative Toxicity of C11H16 Isomers: A Guideline for Researchers
An objective comparison of the toxicological profiles of C11H16 isomers is essential for researchers, scientists, and drug development professionals. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of direct comparative toxicity studies for a wide range of isomers with the molecular formula C11H16. Much of the existing research focuses on broader classes of terpenes or specific isomers without direct comparison to others of the same formula.
This guide, therefore, utilizes a well-documented comparative safety profile of two closely related sesquiterpene isomers, α-cedrene and β-cedrene (C15H24), as a representative case study. This approach illustrates the methodologies and data presentation expected in a comparative toxicity assessment and can serve as a template for future studies on C11H16 isomers when such data becomes available. The principles of isomer-differentiated toxicity, experimental protocols, and signaling pathway interactions discussed herein are broadly applicable to the toxicological assessment of various hydrocarbon isomers.
Representative Case Study: α-Cedrene vs. β-Cedrene
While not C11H16 isomers, α-cedrene and β-cedrene are constitutional isomers found in cedarwood oil that differ only in the position of a double bond. This minor structural variance can lead to differences in their biological activities and toxicological profiles.
Data Presentation: Quantitative Toxicity Data
The following table summarizes the available quantitative toxicological data for α-cedrene and β-cedrene. It is important to note that for many endpoints, data is limited for individual isomers and may be derived from studies on "cedrene" as a mixture or the parent essential oil.
| Safety Parameter | α-Cedrene | β-Cedrene | Reference |
| Acute Oral Toxicity (LD50) | > 5 g/kg (rat) | Data Not Available | [1] |
| Acute Dermal Toxicity (LD50) | > 5 g/kg (rabbit) | Data Not Available | [1] |
| Skin Irritation | Moderate (rabbit) | Data Not Available | [1] |
| Skin Sensitization | Potential sensitizer | Potential sensitizer | [1] |
| Cytotoxicity (IC50) | 22.2 µg/mL (antileukemic activity) | Data Not Available | [1][2] |
| Cytochrome P450 Inhibition (Ki) | CYP2B6: Potent competitive inhibitorCYP3A4: Moderate inhibitor | CYP2B6: 1.6 µM (potent competitive inhibitor)CYP3A4: Moderate inhibitorCYP2C8, CYP2C9, CYP2C19: Weakly inhibited by cedrol, β-cedrene did not inhibit | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are descriptions of standard experimental protocols relevant to the safety assessment of hydrocarbon isomers like C11H16.
Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)
This method is used to assess the potential adverse effects of a substance following a single oral administration.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley) of a single sex (usually females) are used.
-
Dosage: A starting dose of 300 mg/kg is often used. Depending on the outcome (mortality or morbidity), the dose is increased or decreased in a stepwise manner for subsequent animals.
-
Administration: The test substance is administered by gavage in a suitable vehicle.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The LD50 (Lethal Dose, 50%) is estimated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
Skin Sensitization (OECD 429: Skin Sensitisation - Local Lymph Node Assay (LLNA))
The LLNA is the preferred method for assessing the skin sensitization potential of a substance.
-
Test Animals: Typically, female CBA/J mice are used.
-
Dose Administration: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.
-
Cell Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine is injected intravenously. This radioactive substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.
-
Endpoint: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[1]
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Culture: A suitable cell line (e.g., human cancer cell lines like HL-60 for antileukemic activity) is cultured in 96-well plates.
-
Treatment: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Endpoint: The IC50 (Inhibitory Concentration, 50%) is calculated, which is the concentration of the substance that causes a 50% reduction in cell viability compared to the untreated control.
In Vitro Cytochrome P450 Inhibition Assay
This assay determines the potential of a substance to inhibit the activity of specific cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
-
System: Human liver microsomes, which contain a mixture of CYP enzymes, are used.
-
Incubation: The test substance (inhibitor) is incubated with the microsomes, a specific substrate for the CYP isoform of interest (e.g., bupropion for CYP2B6), and a cofactor (NADPH) to initiate the enzymatic reaction.[1]
-
Metabolite Quantification: The formation of the metabolite from the specific substrate is measured over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Endpoint: The Ki (inhibition constant) is determined, which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
Mandatory Visualization
Xenobiotic Metabolism via Cytochrome P450
The following diagram illustrates a simplified signaling pathway for the metabolism of xenobiotics, such as C11H16 isomers, by cytochrome P450 enzymes. This pathway is critical in determining the toxicity and clearance of foreign compounds.
References
A Comparative Analysis of 3-Phenylpentane, Toluene, and Xylene as Industrial Solvents
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, and overall process efficiency. This guide provides a comprehensive benchmark of 3-Phenylpentane against the widely used aromatic solvents, toluene and xylene. The comparison encompasses key physical properties, solvent power metrics, and essential safety and toxicity data to facilitate an informed selection process.
This report presents a detailed comparison of the solvent properties of 3-Phenylpentane with those of toluene and mixed xylenes. While toluene and xylene are established industrial solvents, 3-Phenylpentane presents an alternative with a unique property profile. This guide aims to provide a clear, data-driven comparison to assist in solvent selection for various chemical and pharmaceutical applications.
Key Properties at a Glance
A summary of the fundamental physical and solvent properties of 3-Phenylpentane, toluene, and xylene is presented below. These parameters are crucial for initial solvent screening and process design.
| Property | 3-Phenylpentane | Toluene | Xylene (mixed isomers) |
| Molecular Formula | C₁₁H₁₆ | C₇H₈ | C₈H₁₀ |
| Molecular Weight ( g/mol ) | 148.25 | 92.14 | 106.16 |
| Boiling Point (°C) | 191 - 205[1] | 110.6[2][3] | 137 - 144 |
| Density (g/mL at 20-25°C) | 0.863 - 0.865[1][4] | 0.867[3] | ~0.87[5] |
| Flash Point (°C) | 65 - 68.3[1][6] | 4[3] | ~25[7] |
| Solubility in Water | Insoluble[1] | Insoluble[3] | Practically Insoluble[8] |
Delving into Solvent Power: A Comparative Analysis
The efficacy of a solvent is primarily determined by its ability to dissolve a solute. This "solvent power" can be quantified using several metrics, including the Kauri-butanol (Kb) value and Hansen Solubility Parameters (HSP). A higher Kb value generally indicates a stronger solvent power for non-polar substances.[9][10] Hansen Solubility Parameters provide a more nuanced understanding by breaking down the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values to a solute are more likely to dissolve it.
| Solvent Power Metric | 3-Phenylpentane (Estimated) | Toluene | Xylene (mixed isomers) |
| Kauri-butanol (Kb) Value | ~ 95 | 105[10] | 98 |
| Hansen Solubility Parameters (MPa¹ᐟ²) | |||
| δD (Dispersion) | 17.8 | 18.0 | 17.8 |
| δP (Polar) | 0.6 | 1.4 | 1.0 |
| δH (Hydrogen Bonding) | 1.0 | 2.0 | 3.1 |
| Hildebrand Solubility Parameter (δt, MPa¹ᐟ²) | 17.8 | 18.2 | 18.1 |
Safety and Toxicity Profile
The selection of a solvent also necessitates a thorough evaluation of its potential hazards. The following table summarizes key toxicity and safety information for the three solvents.
| Safety and Toxicity | 3-Phenylpentane | Toluene | Xylene (mixed isomers) |
| Primary Hazards | Flammable liquid. Harmful if swallowed.[11] | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and eye irritation. May cause drowsiness or dizziness. Suspected of damaging the unborn child. May cause organ damage through prolonged or repeated exposure. | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. May be fatal if swallowed and enters airways. |
| Exposure Limits (ACGIH TLV-TWA) | Not Established | 20 ppm | 100 ppm |
Experimental and Estimation Methodologies
Determination of Kauri-Butanol Value (ASTM D1133)
The Kauri-butanol value is a standardized measure of the solvency power of hydrocarbon solvents.[9][10] The experimental procedure is governed by ASTM D1133.[12]
Experimental Workflow for Kauri-Butanol Value Determination
Caption: Workflow for ASTM D1133 Kauri-Butanol Value Test.
Procedure Outline:
-
A standard solution of kauri resin in n-butanol is prepared.[13]
-
A known volume of this standard solution is titrated with the hydrocarbon solvent being tested.[12]
-
The solvent is added until a defined level of turbidity is observed, which indicates the point of insolubility of the kauri resin.[9][13]
-
The volume of solvent required to reach this endpoint is the Kauri-butanol value.[13]
Note: As no experimental Kauri-butanol value for 3-Phenylpentane was found in the literature, the value presented in this guide is an estimation based on its calculated Hildebrand solubility parameter and established correlations between Hildebrand values and Kb values for similar aromatic hydrocarbons.
Determination of Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are determined by observing the solubility of a polymer in a range of solvents with known HSPs.
Logical Relationship for HSP Determination
Caption: Process for determining Hansen Solubility Parameters.
Methodology for HSP Estimation (Group Contribution Method):
Conclusion
This guide provides a comparative assessment of 3-Phenylpentane against the industry-standard solvents, toluene and xylene.
-
Toluene exhibits the highest Kauri-butanol value, indicating strong solvency for non-polar materials, but it has a low flash point and significant health and safety concerns.
-
Xylene offers a balance of good solvency and a higher flash point compared to toluene, making it a versatile choice for many applications.
-
3-Phenylpentane , based on its physical properties and estimated solvent power, presents a potentially safer alternative with a significantly higher flash point. Its estimated Kauri-butanol value suggests a solvency power comparable to that of xylene.
The choice of solvent will ultimately depend on the specific requirements of the application, including the nature of the solute, processing conditions, and safety considerations. The data and methodologies presented in this guide are intended to provide a solid foundation for making an informed and objective decision. It is always recommended to conduct laboratory-scale testing to validate solvent performance for a specific application.
References
- 1. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 4. 3-phenylpentane [stenutz.eu]
- 5. Xylene - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 6. 3-phenylpentane | Trusted Manufacturers - Chemical Bull [chemicalbull.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Xylene - Wikipedia [en.wikipedia.org]
- 9. finishingandcoating.com [finishingandcoating.com]
- 10. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 11. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.yizimg.com [file.yizimg.com]
- 13. techspray.com [techspray.com]
- 14. scribd.com [scribd.com]
- 15. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 16. pirika.com [pirika.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and Structural Confirmation of (1-Ethylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes to (1-Ethylpropyl)benzene, also known as 3-phenylpentane. Detailed experimental protocols, comparative data, and analytical methodologies for structural verification are presented to aid researchers in selecting the optimal synthesis strategy and ensuring the identity of the final product.
Introduction
This compound is a substituted aromatic hydrocarbon with applications in organic synthesis and as a building block in the development of more complex molecules. The structural confirmation of the synthesized product is critical to ensure purity and the absence of isomeric byproducts, which can arise from rearrangements during synthesis. This guide compares two primary Friedel-Crafts alkylation methods and an alternative acylation-reduction pathway for the synthesis of this compound.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound is most commonly achieved via Friedel-Crafts alkylation of benzene. Two primary precursors, 3-pentanol and 3-chloropentane, are compared, alongside an alternative route involving Friedel-Crafts acylation followed by reduction.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method A: Friedel-Crafts Alkylation (3-Pentanol) | Method B: Friedel-Crafts Alkylation (3-Chloropentane) | Method C: Friedel-Crafts Acylation-Reduction |
| Starting Materials | Benzene, 3-Pentanol | Benzene, 3-Chloropentane | Benzene, Propanoyl chloride |
| Catalyst | Sulfuric Acid (H₂SO₄) | Aluminum Chloride (AlCl₃) | AlCl₃ (Acylation), Zn(Hg)/HCl or H₂NNH₂/KOH (Reduction) |
| Typical Yield | 60-70% | 75-85% | 70-80% (overall) |
| Purity (post-purification) | >98% | >99% | >99% |
| Reaction Time | 2-4 hours | 1-3 hours | 4-6 hours (two steps) |
| Key Advantages | Readily available and less corrosive starting materials. | Higher yield and shorter reaction time. | Avoids carbocation rearrangements, leading to a single product isomer. |
| Key Disadvantages | Potential for carbocation rearrangements, lower yield. | Lewis acid catalyst is moisture sensitive and corrosive. | Two-step process, longer overall reaction time. |
Experimental Protocols
Method A: Friedel-Crafts Alkylation of Benzene with 3-Pentanol
-
Reaction Setup: To a stirred solution of benzene (50 mL, excess) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid (10 mL) while cooling the flask in an ice bath.
-
Addition of Alkylating Agent: Slowly add 3-pentanol (0.1 mol, 8.82 g) to the stirred mixture over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 2-4 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Separate the organic layer, and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation. The crude product is then purified by vacuum distillation to afford this compound.
Method B: Friedel-Crafts Alkylation of Benzene with 3-Chloropentane
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (0.12 mol, 16.0 g) and benzene (50 mL, excess).
-
Addition of Alkylating Agent: Cool the mixture in an ice bath and add 3-chloropentane (0.1 mol, 10.66 g) dropwise from the dropping funnel with vigorous stirring over 30 minutes.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (100 g) with stirring. Separate the organic layer and wash it with 50 mL of dilute hydrochloric acid, followed by 50 mL of water, and finally 50 mL of 5% sodium bicarbonate solution.
-
Purification: Dry the organic layer with anhydrous calcium chloride, filter, and remove the excess benzene by distillation. Purify the residue by vacuum distillation to yield this compound.
Method C: Friedel-Crafts Acylation-Reduction
Step 1: Friedel-Crafts Acylation
-
Reaction Setup: To a suspension of anhydrous aluminum chloride (0.12 mol, 16.0 g) in dry benzene (50 mL) in a round-bottom flask, add propanoyl chloride (0.1 mol, 9.25 g) dropwise with stirring while maintaining the temperature at 0-5°C.
-
Reaction: After the addition, stir the mixture at room temperature for 2 hours.
-
Workup: Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude propiophenone.
Step 2: Clemmensen Reduction
-
Reaction Setup: Prepare zinc amalgam by stirring zinc dust (20 g) with a solution of mercuric chloride (2 g) in water (30 mL) and concentrated hydrochloric acid (1 mL) for 5 minutes. Decant the aqueous solution.
-
Reduction: To the zinc amalgam, add concentrated hydrochloric acid (40 mL), water (15 mL), toluene (20 mL), and the crude propiophenone from Step 1. Heat the mixture to reflux for 2-4 hours.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation, and purify the resulting this compound by vacuum distillation.
Structural Confirmation of this compound
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 2.45 (quintet, 1H, CH), 1.65 (m, 4H, CH₂), 0.85 (t, 6H, CH₃) ppm.[1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 146.5 (Ar-C), 128.3 (Ar-CH), 127.8 (Ar-CH), 125.8 (Ar-CH), 45.5 (CH), 27.0 (CH₂), 11.9 (CH₃) ppm.[2] |
| IR (Infrared Spectroscopy) | ν 3080-3030 (Ar-H stretch), 2960-2850 (C-H stretch), 1600, 1495, 1450 (C=C stretch, aromatic), 760, 700 (Ar-H bend) cm⁻¹.[2] |
| Mass Spectrometry (GC-MS) | m/z (%): 148 (M⁺, 20), 119 (100), 91 (40).[2][3] |
Visualizing the Process
Experimental Workflow
The general workflow for the synthesis and confirmation of this compound is outlined below.
Friedel-Crafts Alkylation Mechanism
The underlying mechanism for the Friedel-Crafts alkylation involves the generation of a carbocation electrophile that is then attacked by the aromatic ring.
References
A Comparative Kinetic Analysis of Homogeneous and Heterogeneous Palladium Catalysts in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis for the formation of carbon-carbon bonds, with the choice of palladium catalyst being a critical factor in determining reaction efficiency, yield, and speed.[1][2] This guide presents a comparative analysis of the reaction kinetics of a homogeneous and a heterogeneous palladium catalyst for the synthesis of biphenyl from bromobenzene and phenylboronic acid. The data and protocols are compiled from various scientific sources to provide a clear comparison for researchers, scientists, and professionals in drug development.
Catalyst Performance Comparison
The efficiency of a catalyst is not only determined by the final product yield but also by its kinetic performance, often quantified by metrics such as the rate constant (k), turnover number (TON), and turnover frequency (TOF).[3][4] The following table summarizes the kinetic and performance data for two commonly employed palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (a homogeneous catalyst) and Palladium on carbon (a heterogeneous catalyst), in the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid.
| Catalyst System | Catalyst Type | Rate Constant (k) | Turnover Frequency (TOF) (h⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | Homogeneous | - | - | - | 60-80 | [2] |
| Pd nanoparticles on reduced carbon black (PdNP-rCB) | Heterogeneous | - | ~9 | - | - | [3] |
| Pd nanoparticles on carbon black (PdNP-CB) | Heterogeneous | - | ~8 | - | - | [3] |
| Homogeneous diisopropyl-functionalized carbene catalyst | Homogeneous | - | - | 159.2 - 171.2 (in organic solvents) | - | [5] |
| Heterogeneous silica-supported catalyst | Heterogeneous | - | - | - | - | [5] |
| PVA-encapsulated Pd nanoparticles | Heterogeneous | Varies with particle size | - | 60.6 | - | [6] |
Note: The data presented is compiled from different sources with varying reaction conditions (e.g., substrate, solvent, base, temperature). Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.
Key Observations:
-
Homogeneous Catalysts: Generally exhibit high activity and selectivity.[5] However, the separation of the catalyst from the reaction mixture can be challenging.
-
Heterogeneous Catalysts: Offer the significant advantage of easy separation and recyclability.[4] Their activity, as indicated by TOF, can be comparable to homogeneous systems, and is highly dependent on the nature of the support and the size of the palladium nanoparticles.[3]
-
Activation Energy: The energy barrier for the reaction is influenced by the catalyst and the solvent system. For instance, a homogeneous carbene catalyst showed a lower activation energy in water compared to organic solvents.[5]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for valid comparisons of catalyst performance.[3] Below are generalized protocols for conducting the Suzuki-Miyaura cross-coupling reaction for kinetic analysis.
General Protocol for Homogeneous Catalysis
This protocol is adapted for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a homogeneous palladium catalyst such as Pd(PPh₃)₄.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Internal standard for GC/HPLC analysis
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or HPLC to determine the concentration of reactants and products.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. The rate constant can be determined by fitting the data to the appropriate rate law.
General Protocol for Heterogeneous Catalysis
This protocol is suitable for Suzuki-Miyaura coupling using a supported palladium catalyst like Pd/C.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Heterogeneous Palladium catalyst (e.g., 10% Pd/C, 0.01 mmol, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent system (e.g., Toluene/Water)
-
Internal standard for GC/HPLC analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, arylboronic acid, base, and the Pd/C catalyst.
-
Solvent Addition: Add the solvent system to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals, filtering the catalyst, and analyzing the filtrate by TLC, GC, or HPLC.
-
Work-up: Upon completion, cool the reaction mixture, filter to recover the catalyst, and wash the catalyst with an organic solvent. The combined organic filtrates are then washed with water, dried, and concentrated.
-
Data Analysis: The kinetic data is analyzed in the same manner as for the homogeneous reaction.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Kinetic Analysis
This diagram outlines the logical flow of experiments to compare the kinetics of different catalysts for a synthesis reaction.
References
Safety Operating Guide
(1-Ethylpropyl)benzene proper disposal procedures
Proper disposal of (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, is critical to ensure laboratory safety and environmental protection. As a flammable liquid, it must be managed as hazardous waste and handled in accordance with established protocols. This guide provides detailed procedures for its safe disposal, targeting laboratory and research professionals.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 1196-58-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.25 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 191 °C | [1] |
| Specific Gravity | 0.86 (20/20) | [1] |
| Refractive Index | 1.49 | [1] |
Transportation for Disposal
For disposal, this compound is classified under the following transport regulations.
| Regulation | Identifier | Class | Packing Group |
| UN Number | UN3295 | 3 | III |
| DOT Name | Hydrocarbons, liquid, n.o.s. | 3 | III |
Disposal Protocol
The primary protocol for this compound is to dispose of it as hazardous chemical waste through an approved waste disposal contractor.[1][4] It must not be discharged into sewers or drains, nor should it be allowed to evaporate in a fume hood as a method of disposal.[5][6][7][8]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Collect liquid waste in a suitable, tightly closed, and properly sealed container to prevent leaks and evaporation.[4][6][9] The container must be chemically compatible with alkylbenzenes.
-
As soon as waste is added, label the container with a "Hazardous Waste" tag. Clearly identify the contents as "this compound" and list any other constituents.
-
-
Waste Storage in the Laboratory :
-
Store the waste container in a designated, well-ventilated area, such as a satellite accumulation area or a chemical storage cabinet.[1][4][9]
-
The storage location should be cool and away from heat, sparks, open flames, and other ignition sources.[1][9]
-
Ensure the container is stored within secondary containment to manage potential leaks.[6]
-
-
Arranging for Disposal :
Spill Management Protocol
Accidental spills must be managed immediately, and all cleanup materials must be disposed of as hazardous waste.[5][6]
-
Immediate Response :
-
Containment and Cleanup :
-
For small spills, absorb the liquid with an inert absorbent material such as dry sand, earth, silica gel, or a universal binder.[4][11][12] Do not use combustible materials like sawdust.
-
Use non-sparking tools and explosion-proof equipment during cleanup.[4][9]
-
Do not flush spills into surface water or the sanitary sewer system.[4][7][13]
-
-
Disposal of Spill Debris :
-
Collect all contaminated absorbent materials and personal protective equipment (PPE) into a suitable, sealable container.[7]
-
Label the container as hazardous waste, clearly identifying the contents (e.g., "Absorbent materials with this compound").
-
Arrange for disposal through your institution's hazardous waste program.[7]
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Figure 1. Disposal workflow for this compound.
References
- 1. This compound | 1196-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labproinc.com [labproinc.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. isuchemical.com [isuchemical.com]
- 12. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 13. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Essential Safety and Operational Guide for (1-Ethylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of (1-Ethylpropyl)benzene (CAS No. 1196-58-3), also known as 3-Phenylpentane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and is harmful if swallowed.[1][2] Appropriate PPE is mandatory to prevent exposure.
Summary of Hazards:
| Hazard Class | GHS Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapour[1] |
| Acute toxicity, oral | H302: Harmful if swallowed[2] |
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | To protect eyes from splashes and vapors. |
| Hand Protection | Viton/Butyl rubber gloves are recommended for extended contact with aromatic hydrocarbons.[3] For incidental contact, nitrile gloves may be used, but they should be replaced immediately upon contamination.[4] Always inspect gloves for integrity before use. | Aromatic hydrocarbons can degrade many common glove materials.[5] Viton/Butyl rubber offers superior resistance.[3] |
| Skin and Body Protection | A flame-resistant lab coat must be worn and fully buttoned.[6] Wear full-length pants and closed-toe shoes. | To protect skin from splashes and in case of fire. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a potential for exposure above established limits for similar aromatic hydrocarbons (e.g., Benzene, Ethylbenzene), a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
2.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with hazard signs.
-
Fume Hood: All handling of this compound, including dispensing, weighing, and reactions, must be performed inside a properly functioning and certified chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources from the designated area. This includes open flames, hot plates, and spark-producing equipment. Use explosion-proof equipment where necessary.[1]
-
Spill Kit: Ensure a spill kit containing absorbent materials suitable for flammable organic liquids is readily available.
2.2. Handling and Experimental Protocol:
The following is a general protocol for a reaction involving this compound, such as a Friedel-Crafts alkylation. This should be adapted to the specific requirements of your experiment.
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment within the chemical fume hood. Ensure all glassware is dry.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Carefully dispense the required amount of this compound using a syringe or a graduated cylinder. Ground and bond containers and receiving equipment to prevent static discharge.
-
Reaction:
-
Assemble the reaction apparatus in the fume hood. A typical setup might include a round-bottom flask, a condenser, a dropping funnel, and a magnetic stirrer.[7]
-
Slowly add reagents as per the specific experimental protocol. Monitor the reaction temperature and control it as necessary with a cooling bath.
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding an appropriate quenching agent (e.g., water, ice, or a dilute acid/base solution) as specified in the protocol.[7] This step should be performed with caution as it can be exothermic.
-
-
Extraction and Purification:
-
If required, perform liquid-liquid extraction using a separatory funnel.
-
Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent using a rotary evaporator. Ensure the vacuum pump is located in a well-ventilated area or is connected to the house vacuum system with appropriate trapping.
-
-
Post-Handling:
-
Thoroughly clean all glassware and equipment. The initial rinse should be collected as hazardous waste.
-
Wipe down the work area in the fume hood.
-
Properly dispose of all waste as detailed in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
3.1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with flammable organic solvents.
-
Do not mix with incompatible waste streams such as strong oxidizers.
-
Do not fill the container to more than 75% capacity to allow for vapor expansion.[8]
-
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, absorbent materials from spills, and contaminated filter paper, in a separate, clearly labeled hazardous waste container.
-
-
Empty Containers:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[9] Subsequent rinses can be collected in the same container. After rinsing and air-drying, the container can be disposed of as regular laboratory glass waste, with the label defaced.
-
3.2. Waste Disposal Procedure:
-
Labeling: All hazardous waste containers must be labeled with a "Hazardous Waste" label, clearly identifying the contents (including "this compound" and any other components), the approximate percentages, and the associated hazards (e.g., "Flammable," "Toxic").
-
Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup requests.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemical-label.com [chemical-label.com]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. purdue.edu [purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
